molecular formula C8H5NO5 B082383 4-Nitrophenylglyoxylic acid CAS No. 14922-36-2

4-Nitrophenylglyoxylic acid

Katalognummer: B082383
CAS-Nummer: 14922-36-2
Molekulargewicht: 195.13 g/mol
InChI-Schlüssel: RREPYIWLDJQENS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Nitrophenylglyoxylic acid is a versatile synthon and building block in advanced organic synthesis and pharmaceutical research. Its α-ketoacid structure makes it a valuable precursor in the development of novel bioactive compounds. In medicinal chemistry, this compound has been investigated as a core structure in the synthesis of peptidomimetic inhibitors targeting Mycobacterium tuberculosis peptide deformylase, demonstrating potential for new anti-tubercular agents . Furthermore, its derivative, an α-ketoamide based diazeniumdiolate, has been explored as a hydrogen peroxide-responsive nitric oxide donor, showing promising submicromolar anti-lung cancer activity in research settings . In synthetic methodology, this compound is effectively employed in metal-persulfate-mediated Minisci-type reactions, enabling the direct aroylation of N-heterocycles and even electron-rich pyrroles under silver-free and neutral conditions . It also serves as a efficient starting material in the K₂S₂O₈-mediated synthesis of 5-aryldipyrromethanes, which are key intermediates for the construction of meso-substituted A4-tetraarylporphyrins . These diverse applications highlight its significant value as a reagent for constructing complex molecular architectures and in early-stage drug discovery research.

Eigenschaften

IUPAC Name

2-(4-nitrophenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREPYIWLDJQENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164202
Record name 4-Nitrophenylglyoxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14922-36-2
Record name 4-Nitrophenylglyoxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014922362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenylglyoxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Nitrophenylglyoxylic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-Nitrophenylglyoxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and relevant experimental considerations for this compound. The information is intended to support research and development activities where this compound may be utilized as a chemical intermediate or building block.

Chemical Identity and Structure

This compound, also known as 2-(4-nitrophenyl)-2-oxoacetic acid or p-nitrobenzoylformic acid, is an organic compound with the chemical formula C₈H₅NO₅.[1][2] It belongs to the class of phenylglyoxylic acids and is characterized by a phenyl ring substituted with a nitro group at the para position and a glyoxylic acid moiety.

The structure incorporates a carboxylic acid group and a ketone, making it a keto acid. This bifunctional nature allows for a variety of chemical reactions, rendering it a useful intermediate in organic synthesis.

Caption: 2D structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueUnitSource
Identifiers
CAS Number14922-36-2-[1][2]
Molecular FormulaC₈H₅NO₅-[1][2]
Molecular Weight195.13g·mol⁻¹[1][2]
InChIKeyRREPYIWLDJQENS-UHFFFAOYSA-N-[3]
SMILESO=C(O)C(=O)c1ccc(--INVALID-LINK--[O-])cc1-[3]
Physical Properties
AppearanceYellow powder-[3]
Melting Point113-115°C[1][2][3]
Boiling Point (Predicted)381.6 ± 34.0°C at 760 mmHg[1][3]
Density (Predicted)1.531 ± 0.06g/cm³[1][3]
Flash Point173.1°C[1]
Chemical Properties
pKa (Predicted)1.72 ± 0.54-[3]
logP (Octanol/Water Partition Coefficient)0.862-[4]
Water Solubility (log₁₀WS, Predicted)-1.88mol/L[4]
Thermodynamic Properties (Calculated)
Enthalpy of Fusion (ΔfusH°)28.78kJ/mol[4]
Enthalpy of Vaporization (ΔvapH°)83.10kJ/mol[4]

Experimental Protocols

Synthesis Pathway

synthesis_workflow cluster_synthesis Conceptual Synthesis Workflow start 4-Nitrotoluene (Starting Material) step1 Oxidation Step 1 (e.g., KMnO4 or Na2Cr2O7/H2SO4) start->step1 intermediate 4-Nitrobenzoic Acid (Intermediate) step1->intermediate step2 Further Oxidation / Functionalization (e.g., SeO2 or other methods) intermediate->step2 product This compound (Final Product) step2->product purification Purification (Crystallization / Chromatography) product->purification final_product Pure Product purification->final_product

Caption: A conceptual workflow for the synthesis of this compound.

Note: This represents a generalized pathway. The specific reagents, reaction conditions (temperature, time, stoichiometry), and work-up procedures would require experimental optimization. Safety precautions must be strictly followed, especially when working with strong oxidizing agents and nitrated aromatic compounds.

Analytical Methodology: HPLC-UV

For the analysis and quantification of this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is appropriate. The following protocol is adapted from methodologies used for similar aromatic acids and nitrophenolic compounds.[6][7][8]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.[9]

  • Mobile Phase: An isocratic or gradient elution can be employed. A typical mobile phase would consist of a mixture of an aqueous buffer and an organic modifier. For example, a starting point could be a mixture of 0.1% sulfuric acid in water (Solvent A) and acetonitrile (Solvent B).[9]

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.[6][8]

  • Detection: The nitroaromatic chromophore allows for sensitive UV detection. A wavelength between 270 nm and 290 nm would likely provide good sensitivity.[6][8][9]

  • Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm syringe filter before injection to protect the column.

  • Quantification: A calibration curve should be generated using standards of known concentrations to ensure accurate quantification.

Safety and Handling

This compound is classified as an irritant.[3] It is important to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Always consult the material safety data sheet (MSDS) for the most current and detailed safety information before handling this compound.[10]

Applications in Research and Development

As a functionalized aromatic keto acid, this compound serves as a valuable building block in organic synthesis. Its potential applications include:

  • Pharmaceutical Synthesis: The nitro group can be reduced to an amine, and the keto and carboxylic acid groups can be modified to create a wide range of heterocyclic compounds and other complex molecules with potential biological activity.

  • Dye and Polymer Chemistry: The chromophoric nitro group and reactive functional groups make it a candidate for the synthesis of specialty dyes and functional polymers.

  • Enzyme Substrate Research: Similar compounds, such as 4-nitrophenyl esters and phosphates, are widely used as chromogenic substrates for enzymes like esterases, lipases, and phosphatases.[11] this compound could potentially be adapted for similar assays.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Nitrophenylglyoxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Nitrophenylglyoxylic acid, a valuable intermediate for researchers, scientists, and professionals in drug development. This document details experimental protocols, presents key data in a structured format, and illustrates the process workflows.

Introduction

This compound, also known as 2-(4-nitrophenyl)-2-oxoacetic acid, is an organic compound with the chemical formula C₈H₅NO₅.[1] Its structure, featuring a nitro group and a glyoxylic acid moiety, makes it a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceutical intermediates. The successful synthesis and purification of this compound are critical for ensuring the quality and efficacy of downstream applications.

Compound Properties:

PropertyValueReference
CAS Number 14922-36-2[1][2]
Molecular Formula C₈H₅NO₅[1][2]
Molecular Weight 195.13 g/mol [1][2]
Melting Point 113-115 °C[2]
IUPAC Name 2-(4-nitrophenyl)-2-oxoacetic acid[1]

Synthetic Pathways

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 4-nitroacetophenone, followed by its oxidation to the desired product.

Synthesis of 4-Nitroacetophenone

A highly efficient method for the synthesis of 4-nitroacetophenone is the catalytic oxidation of 4-nitroethylbenzene.

cluster_0 Synthesis of 4-Nitroacetophenone 4-Nitroethylbenzene 4-Nitroethylbenzene Reaction_Mixture Reaction at 20-30°C 4-Nitroethylbenzene->Reaction_Mixture Ozone_Acetic_Acid Ozone in Acetic Acid Ozone_Acetic_Acid->Reaction_Mixture Mn_II_Acetate Manganese(II) Acetate (catalyst) Mn_II_Acetate->Reaction_Mixture 4-Nitroacetophenone_Product 4-Nitroacetophenone Reaction_Mixture->4-Nitroacetophenone_Product Yield: up to 98.5%

Diagram 1: Synthesis of 4-Nitroacetophenone.

Experimental Protocol:

This protocol is based on the catalytic oxidation of 4-nitroethylbenzene using ozone.[3]

  • Materials: 4-nitroethylbenzene, glacial acetic acid, manganese(II) acetate.

  • Procedure:

    • Dissolve 4-nitroethylbenzene in glacial acetic acid in a suitable reaction vessel.

    • Add a catalytic amount of manganese(II) acetate to the solution.

    • Maintain the reaction temperature between 20-30 °C.

    • Bubble ozone gas through the reaction mixture.

    • Monitor the reaction progress using a suitable analytical technique such as gas-liquid chromatography.

    • Upon completion, the 4-nitroacetophenone product can be isolated.

Quantitative Data:

ParameterValueReference
Starting Material 4-Nitroethylbenzene[3]
Oxidizing Agent Ozone in Acetic Acid[3]
Catalyst Manganese(II) Acetate[3]
Optimal Temperature 20-30 °C[3]
Yield up to 98.5%[3]
Oxidation of 4-Nitroacetophenone to this compound

The key step in the synthesis is the oxidation of the methyl group of 4-nitroacetophenone to a carboxylic acid. Selenium dioxide is an effective reagent for this transformation.

cluster_1 Oxidation to this compound 4-Nitroacetophenone 4-Nitroacetophenone Reaction_Conditions Stir at 110°C for 6h under N2 4-Nitroacetophenone->Reaction_Conditions Selenium_Dioxide Selenium Dioxide (SeO2) Selenium_Dioxide->Reaction_Conditions Pyridine Pyridine (solvent) Pyridine->Reaction_Conditions Crude_Product Crude this compound Reaction_Conditions->Crude_Product

Diagram 2: Oxidation of 4-Nitroacetophenone.

Experimental Protocol:

This protocol is adapted from a general procedure for the synthesis of arylglyoxylic acids from aryl-methyl ketones using selenium dioxide.[4]

  • Materials: 4-nitroacetophenone, selenium dioxide, pyridine.

  • Procedure:

    • In a round-bottom flask, combine 4-nitroacetophenone (5.0 mmol) and selenium dioxide (7.5 mmol).

    • Add pyridine (5.0 mL) to the flask under a nitrogen atmosphere.

    • Stir the reaction mixture at 110 °C for 6 hours.

    • After the reaction is complete, cool the mixture to room temperature.

    • The crude product is then ready for purification.

An alternative oxidant that can be employed is potassium permanganate in an acidic medium. Studies have shown that electron-withdrawing groups, such as the nitro group, accelerate the oxidation of acetophenones by potassium permanganate.[5][6]

Purification

Purification of the crude this compound is essential to remove unreacted starting materials, byproducts, and the selenium-containing residues. Recrystallization is a highly effective method for this purpose.

cluster_2 Purification Workflow Crude_Product_Input Crude this compound Dissolution Dissolve in minimum hot solvent (e.g., water or ethanol/water) Crude_Product_Input->Dissolution Hot_Filtration Hot Gravity Filtration (to remove insoluble impurities) Dissolution->Hot_Filtration Cooling Slow cooling to room temperature, then in an ice bath Hot_Filtration->Cooling Crystallization Crystallization of pure product Cooling->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with cold solvent Vacuum_Filtration->Washing Drying Dry under vacuum Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Diagram 3: Purification by Recrystallization.

Experimental Protocol:

This is a general recrystallization protocol. The choice of solvent is critical and should be determined experimentally. Given the polar nature of this compound, water or a mixture of ethanol and water are good starting points for solvent screening.

  • Materials: Crude this compound, selected recrystallization solvent (e.g., deionized water, ethanol/water mixture).

  • Procedure:

    • Transfer the crude product to an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding the hot solvent portion-wise until the solid completely dissolves.

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data (Expected):

While specific yields for the synthesis of this compound are not extensively reported, based on similar reactions, a moderate to good yield can be anticipated. The purity of the final product should be assessed by techniques such as melting point determination and spectroscopic analysis (e.g., NMR, IR).

ParameterExpected Value
Yield (after purification) 60-80% (estimated)
Purity (by HPLC) >98%
Melting Point 113-115 °C

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Key Characterization Data:

AnalysisExpected Result
¹H NMR Aromatic protons, and a carboxylic acid proton signal.
¹³C NMR Signals corresponding to the aromatic carbons, the nitro-substituted carbon, the two carbonyl carbons, and the carboxylic acid carbon.
FT-IR Characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹), the carboxylic acid O-H stretch (broad, around 3000 cm⁻¹), and the two carbonyl C=O stretches (around 1730 and 1690 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (195.13 g/mol ).

Safety Considerations

  • 4-Nitroacetophenone and this compound are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Selenium dioxide is highly toxic and should be handled in a well-ventilated fume hood.

  • Pyridine is flammable and has a strong, unpleasant odor. It should also be handled in a fume hood.

  • Standard laboratory safety procedures should be followed at all times.

This guide provides a solid foundation for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and requirements.

References

The Role of 4-Nitrophenylglyoxylic Acid and Related Compounds in Enzymatic Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Executive Summary

While direct research on the specific mechanism of action of 4-Nitrophenylglyoxylic acid in enzymatic reactions is notably scarce in current scientific literature, its structural motifs—the 4-nitrophenyl group and the α-keto acid functionality—are of significant interest in enzymology. The 4-nitrophenyl moiety is a well-established component of chromogenic substrates used to assay a wide variety of enzymes. The α-keto acid structure, on the other hand, is a recognized pharmacophore for enzyme inhibition, particularly for dehydrogenases and proteases.

This technical guide provides an in-depth analysis of these two areas. It first details the mechanism and application of 4-nitrophenyl-based chromogenic substrates in enzyme assays. Subsequently, it explores the potential mechanism of action for this compound as an enzyme inhibitor by examining the established roles of α-keto acids in enzyme inhibition. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and methodologies surrounding these important chemical structures in the context of enzymatic reactions.

Part 1: 4-Nitrophenyl Derivatives as Chromogenic Substrates

The most prevalent role of the 4-nitrophenyl group in enzymology is as a reporter in chromogenic substrates.[1][2] These substrates are colorless molecules that, upon enzymatic cleavage, release 4-nitrophenol (p-nitrophenol), which in an alkaline solution, ionizes to the 4-nitrophenolate ion, a distinctively yellow-colored compound.[3] The intensity of this yellow color, which can be quantified by measuring its absorbance at or near 405 nm, is directly proportional to the enzymatic activity.[4][5] This principle forms the basis of many simple and reliable colorimetric assays for a wide range of enzymes.[4]

The general mechanism involves the enzyme catalyzing the hydrolysis of a bond between the 4-nitrophenyl group and the rest of the substrate molecule.[2] This process allows for the continuous monitoring of enzyme kinetics and is highly adaptable for high-throughput screening of enzyme inhibitors.[6]

Common Classes of Enzymes Assayed with 4-Nitrophenyl Substrates
Enzyme ClassExample Substrate
Phosphatases4-Nitrophenyl phosphate (pNPP)[7]
Glycosidases4-Nitrophenyl-α-D-glucopyranoside (pNPG)[8]
Esterases/Lipases4-Nitrophenyl acetate/butyrate/stearate[9][10]
Sulfatases4-Nitrophenyl sulfate
Experimental Protocol: General Assay for Enzyme Activity using a 4-Nitrophenyl Substrate

This protocol provides a general framework for assaying enzyme activity using a 4-nitrophenyl-based chromogenic substrate in a 96-well microplate format. Optimization of buffer pH, temperature, and substrate concentration is recommended for each specific enzyme.

Materials:

  • Enzyme solution (of appropriate dilution)

  • 4-Nitrophenyl substrate stock solution (e.g., 10 mM in a suitable solvent)

  • Assay buffer (optimized for the specific enzyme)

  • Stop solution (e.g., 0.1 M Sodium Carbonate or 0.5 N Sodium Hydroxide)[8][11]

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation: Prepare fresh dilutions of the enzyme and substrate in the assay buffer.

  • Assay Setup: To each well of the microplate, add the assay buffer and the enzyme solution. Include blank controls containing buffer but no enzyme.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to allow for temperature equilibration.[4]

  • Reaction Initiation: Add the 4-nitrophenyl substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at the same temperature for a defined period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Add the stop solution to each well to quench the reaction and develop the yellow color of the 4-nitrophenolate ion.[7]

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank from the sample readings. The enzyme activity can be calculated using a standard curve of 4-nitrophenol.

Enzymatic_Assay_Workflow Workflow for a Chromogenic Enzyme Assay prep Reagent Preparation (Enzyme, Substrate, Buffers) setup Assay Setup (Add reagents to microplate) prep->setup preincubate Pre-incubation (e.g., 37°C for 5-10 min) setup->preincubate initiate Reaction Initiation (Add substrate) preincubate->initiate incubate Incubation (e.g., 37°C for 15-60 min) initiate->incubate stop Reaction Termination (Add stop solution) incubate->stop measure Measurement (Absorbance at 405 nm) stop->measure calculate Data Analysis (Calculate enzyme activity) measure->calculate

Figure 1: Generalized workflow for a chromogenic enzyme assay using a 4-nitrophenyl substrate.

Part 2: α-Keto Acids as Potential Enzyme Inhibitors

This compound belongs to the class of α-keto acids. This class of compounds is known to act as inhibitors for several enzyme families, primarily by mimicking the structure of the natural substrates.[12][13] The α-keto acid moiety can act as a key interacting element within the enzyme's active site.

Potential Mechanism of Action of this compound

Given the lack of direct studies, the mechanism of action of this compound as an enzyme inhibitor can be hypothesized based on its structural similarity to other α-keto acid inhibitors. The most likely mechanism is competitive inhibition , where the molecule binds to the active site of an enzyme, preventing the binding of the natural substrate.[12]

Enzymes that utilize α-keto acids as substrates are potential targets. A prime example is Lactate Dehydrogenase (LDH) , which catalyzes the interconversion of pyruvate (an α-keto acid) and lactate.[14] Analogs of pyruvate are known to be competitive inhibitors of LDH.[15]

Figure 2: Competitive inhibition of an enzyme by a substrate analog like an α-keto acid.

Potential Enzyme Targets for this compound
  • Lactate Dehydrogenase (LDH): As an analog of pyruvate, this compound could potentially bind to the active site of LDH, inhibiting the conversion of pyruvate to lactate. This is a significant pathway in anaerobic glycolysis, which is often upregulated in cancer cells.[14]

  • Other Dehydrogenases: Enzymes that bind other α-keto acids (e.g., α-ketoglutarate dehydrogenase) could also be potential targets.

  • Aminopeptidases: Certain α-keto amides have been shown to be effective inhibitors of aminopeptidases.[16] The α-keto acid structure of this compound could potentially interact with the active site of these enzymes.

  • D-amino Acid Oxidase: This enzyme is known to be competitively inhibited by various α-keto acids that are analogs of its D-amino acid substrates.[12]

Experimental Protocol: Screening for LDH Inhibition

This protocol outlines a method to screen for the inhibition of Lactate Dehydrogenase using a standard spectrophotometric assay that monitors the oxidation of NADH.

Materials:

  • Human Lactate Dehydrogenase (LDH)

  • NADH

  • Sodium Pyruvate

  • This compound (or other potential inhibitor)

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.2)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of NADH, sodium pyruvate, and the inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, LDH enzyme solution, and varying concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a set time (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

  • Reaction Initiation: Add NADH to each well, followed by sodium pyruvate to start the reaction.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADH to NAD+.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

Conclusion

While this compound itself is not a widely studied modulator of enzymatic activity, its constituent parts are of great importance in biochemical and pharmaceutical research. The 4-nitrophenyl group is a cornerstone of chromogenic enzyme assays, providing a simple and effective method for measuring enzyme activity. The α-keto acid moiety is a known inhibitor scaffold for a variety of enzymes, suggesting that this compound could potentially act as a competitive inhibitor for enzymes that bind other α-keto acids, such as Lactate Dehydrogenase. Further experimental investigation is required to validate this hypothesis and to determine the specific enzyme targets and inhibitory potency of this compound. The protocols and mechanisms outlined in this guide provide a solid foundation for such future research.

References

Spectroscopic Profile of 4-Nitrophenylglyoxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 4-Nitrophenylglyoxylic acid (4-NPGA), a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance data, along with the methodologies for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural and electronic properties of this molecule.

Spectroscopic Data Summary

The empirical formula of this compound is C₈H₅NO₅, with a molecular weight of 195.13 g/mol .[1] The following tables summarize the key spectroscopic data obtained through Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Table 1: Mass Spectrometry Data for this compound
TechniqueParameterValue
Electron Ionization (EI)Molecular Ion [M]⁺Data not explicitly provided
Key Fragment Ions (m/z)150, 104, 76
High-Resolution MS (HRMS)Exact Mass [M+H]⁺196.0240 (Calculated for C₈H₆NO₅)
Table 2: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.18Doublet (d)8.9Ar-H (2H)
8.33Doublet (d)8.9Ar-H (2H)

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz[2]

Table 3: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
Experimental data not available in the searched literature.
Table 4: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Assignment
Experimental data not available in the searched literature.

Experimental Protocols

The following sections describe the generalized experimental procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared in deuterated dimethyl sulfoxide (DMSO-d₆). The ¹H NMR spectrum was recorded on a 400 MHz spectrometer.[2] The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry (MS)

The electron ionization mass spectrum was obtained from the NIST WebBook database. For high-resolution mass spectrometry, the sample would be introduced into the mass spectrometer, typically via electrospray ionization (ESI), and the exact mass-to-charge ratio of the protonated molecular ion would be determined.

Infrared (IR) Spectroscopy

To obtain an IR spectrum, a small amount of solid this compound would be finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum would then be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 4-Nitrophenylglyoxylic Acid Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Pellet Preparation of KBr Pellet (for IR) Sample->Pellet Solution Preparation of Dilute Solution (for MS) Sample->Solution NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FTIR Spectrometer Pellet->IR_Spec MS_Spec Mass Spectrometer Solution->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Interpretation Data Interpretation & Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

A generalized workflow for the spectroscopic analysis of a chemical compound.

References

4-Nitrophenylglyoxylic Acid: A Technical Guide to its Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenylglyoxylic acid, also known as 2-(4-nitrophenyl)-2-oxoacetic acid, is an α-keto acid of significant interest in biochemical and pharmaceutical research. Its utility primarily stems from its role as a chromogenic substrate in various enzymatic assays, facilitating high-throughput screening for enzyme inhibitors. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, including its physicochemical properties, a probable synthetic route, and its application in drug discovery workflows. While the specific historical details of its discovery are not prominently documented in readily available literature, this guide consolidates the current knowledge to serve as a valuable resource for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(4-nitrophenyl)-2-oxoacetic acid--INVALID-LINK--
Synonyms p-Nitrophenylglyoxylic acid, 4-Nitrobenzoylformic acid--INVALID-LINK--
CAS Number 14922-36-2--INVALID-LINK--
Molecular Formula C₈H₅NO₅--INVALID-LINK--
Molecular Weight 195.13 g/mol --INVALID-LINK--
Appearance Expected to be a solidGeneral Knowledge
Melting Point 523.15 K (250 °C) (calculated)--INVALID-LINK--
Boiling Point 765.86 K (492.71 °C) (calculated)--INVALID-LINK--
Solubility Log10 of Water solubility in mol/l = -1.88 (calculated)--INVALID-LINK--

Discovery and History

The precise historical details regarding the initial discovery and synthesis of this compound are not well-documented in easily accessible scientific literature. However, the synthesis of α-keto acids, in general, has a long history, with early methods dating back to the late 19th century.[1] Conventional routes to aromatic α-keto acids have included Friedel-Crafts acylation and the oxidation of various precursors.[1] The development of synthetic methods for nitrated aromatic compounds also has a rich history, driven by the diverse applications of these molecules in dyes, explosives, and pharmaceuticals. It is likely that this compound was first synthesized as part of broader investigations into the chemistry of nitrated aromatic compounds and α-keto acids.

Synthesis of this compound

A plausible and documented method for the synthesis of this compound is the oxidation of 4'-nitroacetophenone. One established method for the oxidation of acetophenones to the corresponding glyoxylic acids is through the use of selenium dioxide (SeO₂).[2][3]

Experimental Protocol: Oxidation of 4'-Nitroacetophenone

The following is a generalized experimental protocol based on the known reactivity of selenium dioxide with acetophenones. Researchers should optimize the reaction conditions for their specific setup.

Materials and Reagents:

  • 4'-Nitroacetophenone

  • Selenium dioxide (SeO₂)

  • Dioxane (or another suitable solvent like aqueous acetic acid)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4'-nitroacetophenone in a suitable solvent such as aqueous dioxane or aqueous acetic acid.

  • Add a stoichiometric amount of selenium dioxide to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated selenium metal.

  • Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted starting material and acidic byproducts), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

Table 2: Mass Spectrometry Data

Ionization MethodKey Fragments (m/z)Source
Electron Ionization (EI)195 (M+), 150, 122, 104, 76--INVALID-LINK--

Experimental Protocol (General):

Mass spectra are typically acquired on a mass spectrometer coupled with a suitable ionization source. For a volatile compound like this compound, Electron Ionization (EI) is a common method. The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Infrared Absorption Bands

Functional GroupWavenumber (cm⁻¹)
O-H stretch (carboxylic acid)3300-2500 (broad)
C=O stretch (α-keto)~1730
C=O stretch (carboxylic acid)~1700
N-O stretch (nitro group)1540-1500 and 1350-1300
C=C stretch (aromatic)1600-1450

Experimental Protocol (General - KBr Pellet):

A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.[5]

Applications in Drug Discovery

This compound and its esters are valuable tools in drug discovery, primarily for their use in high-throughput screening (HTS) of enzyme inhibitors.[6]

Enzymatic Assays

Many hydrolytic enzymes, such as esterases and lipases, can cleave the ester bond of 4-nitrophenyl esters. This cleavage releases 4-nitrophenol, which, under alkaline conditions, forms the 4-nitrophenolate anion. This anion has a distinct yellow color and a strong absorbance at around 405 nm. The rate of formation of this colored product is directly proportional to the enzyme's activity.

This principle is widely used in HTS campaigns to identify potential enzyme inhibitors. A decrease in the rate of color formation in the presence of a test compound indicates inhibition of the enzyme.

High-Throughput Screening (HTS) Workflow

The general workflow for an HTS campaign using a 4-nitrophenyl-based substrate is as follows:

  • Assay Development: Optimize assay conditions (e.g., buffer pH, substrate concentration, enzyme concentration) for a robust and reproducible signal.

  • Compound Library Screening: Dispense the enzyme and a library of test compounds into microtiter plates.

  • Substrate Addition: Add the 4-nitrophenyl ester substrate to initiate the enzymatic reaction.

  • Signal Detection: Monitor the increase in absorbance at ~405 nm over time using a plate reader.

  • Data Analysis: Identify "hits" (compounds that significantly reduce the rate of the enzymatic reaction).

  • Hit Confirmation and Characterization: Confirm the inhibitory activity of the hits and perform further studies to determine their potency (e.g., IC₅₀) and mechanism of inhibition.

Mandatory Visualizations

Synthesis of this compound

Synthesis Start 4'-Nitroacetophenone Reaction Oxidation (Reflux) Start->Reaction Reagent Selenium Dioxide (SeO2) Aqueous Dioxane Reagent->Reaction Product This compound Reaction->Product

Caption: Synthetic route to this compound.

High-Throughput Screening Workflow for Enzyme Inhibitors

HTS_Workflow cluster_prep Assay Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme Enzyme Reaction_Mix Dispense Enzyme & Test Compounds Enzyme->Reaction_Mix Test_Compounds Compound Library Test_Compounds->Reaction_Mix Substrate 4-Nitrophenyl Ester Substrate Initiation Add Substrate & Incubate Substrate->Initiation Reaction_Mix->Initiation Detection Measure Absorbance (~405 nm) Initiation->Detection Data_Processing Calculate Reaction Rates Detection->Data_Processing Hit_Identification Identify Potential Inhibitors (Reduced Rate) Data_Processing->Hit_Identification Further_Studies Further_Studies Hit_Identification->Further_Studies Hit Validation & Characterization

References

Unlocking the Potential of 4-Nitrophenylglyoxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 4-Nitrophenylglyoxylic acid, a versatile organic compound, is poised to become a key building block in the development of novel therapeutics and diagnostic tools. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of potential research areas for this promising molecule. The guide details its chemical properties, explores its applications in medicinal chemistry and biocatalysis, and provides detailed experimental protocols and conceptual frameworks for future investigations.

Physicochemical Properties of this compound

This compound, also known as 2-(4-nitrophenyl)-2-oxoacetic acid, possesses a unique chemical structure that makes it an attractive starting material for organic synthesis.[1] Its key physicochemical properties are summarized in the table below, providing essential data for reaction planning and execution.

PropertyValueUnitSource
Molecular Formula C₈H₅NO₅[1]
Molecular Weight 195.13 g/mol [1]
Melting Point 113-115°C
Boiling Point 381.6°C at 760 mmHg
Density 1.531g/cm³
Flash Point 173.1°C
Water Solubility (logS) -1.88[2]
Octanol-Water Partition Coefficient (logP) 0.862[2]

Potential Research Areas and Applications

The inherent reactivity of this compound, conferred by its α-keto acid and nitro-substituted aromatic ring moieties, opens up a wide array of research avenues.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The nitro group is a well-established pharmacophore and can also serve as a precursor to an amino group, which is a common feature in many drug molecules.[3] The α-keto acid functionality provides a handle for various chemical transformations, making this compound an ideal starting point for the synthesis of diverse heterocyclic and carbocyclic compounds with potential therapeutic activities.

  • Enzyme Inhibitors: The structural similarity of α-keto acids to the substrates of various enzymes makes them promising candidates for the development of enzyme inhibitors.[4][5] For instance, derivatives of 4-nitrocinnamic acid have shown inhibitory activity against xanthine oxidase, an enzyme implicated in gout.[6] This suggests that derivatives of this compound could be explored as inhibitors for a range of enzymes, including proteases, dehydrogenases, and decarboxylases.

  • Antimicrobial and Anticancer Agents: Nitroaromatic compounds have a long history of use as antimicrobial agents.[7] Furthermore, recent studies on a sulfonamide derivative of a related nitrophenyl compound have indicated potential antibacterial and anticancer activities through in silico docking studies against targets like dihydropteroate synthase and DNA topoisomerase.[8] This highlights a promising research direction for novel antimicrobial and anticancer drug discovery based on the 4-nitrophenyl scaffold.

  • Antitrypanosomal Agents: Derivatives of 4-nitrophenyl-1H-1,2,3-triazole have been synthesized and evaluated as potential agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[9] The 4-nitrophenyl moiety can be a key pharmacophoric element in the design of new antitrypanosomal drugs.

A potential synthetic pathway for generating a library of bioactive compounds from this compound is outlined below.

Synthesis_Pathway This compound This compound Reductive Amination Reductive Amination This compound->Reductive Amination Thiazole Synthesis Thiazole Synthesis This compound->Thiazole Synthesis Pyrazole Synthesis Pyrazole Synthesis This compound->Pyrazole Synthesis Amine Amine Amine->Reductive Amination Thiol Thiol Thiol->Thiazole Synthesis Hydrazine Hydrazine Hydrazine->Pyrazole Synthesis Amino Acid Derivatives Amino Acid Derivatives Reductive Amination->Amino Acid Derivatives Thiazole Derivatives Thiazole Derivatives Thiazole Synthesis->Thiazole Derivatives Pyrazole Derivatives Pyrazole Derivatives Pyrazole Synthesis->Pyrazole Derivatives Bioactive Molecules Bioactive Molecules Amino Acid Derivatives->Bioactive Molecules Thiazole Derivatives->Bioactive Molecules Pyrazole Derivatives->Bioactive Molecules

Synthetic routes from this compound.
Biocatalysis and Enzymatic Assays

The 4-nitrophenyl group is a well-known chromogenic leaving group, making its derivatives valuable substrates for colorimetric enzyme assays.

  • Substrates for Glycosidases: 4-Nitrophenyl-glycosides are commonly used to measure the activity of glycosidases. For example, 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside is a substrate for α-N-acetylgalactosaminidase.[10] This suggests that this compound could be a precursor for synthesizing novel chromogenic substrates for other enzymes, facilitating high-throughput screening of enzyme inhibitors.

The workflow for a typical enzymatic assay using a 4-nitrophenyl-based substrate is depicted below.

Enzyme_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Solution Enzyme Solution Incubation Incubation Enzyme Solution->Incubation Substrate Solution (4-NP derivative) Substrate Solution (4-NP derivative) Substrate Solution (4-NP derivative)->Incubation Buffer Buffer Buffer->Incubation Stop Solution Stop Solution Incubation->Stop Solution Spectrophotometer Spectrophotometer Stop Solution->Spectrophotometer Data Analysis Data Analysis Spectrophotometer->Data Analysis

Workflow for an enzymatic assay.

Experimental Protocols

Synthesis of 4-Aminophenylacetic Acid from 4-Nitrophenylacetic Acid

This protocol describes the reduction of the nitro group of 4-nitrophenylacetic acid, a compound structurally similar to this compound, to an amino group. This transformation is a key step in the synthesis of many pharmaceutical intermediates.

Materials:

  • 4-Nitrophenylacetic acid

  • Ethanol (95%)

  • Skeletal Nickel (Raney Nickel)

  • Pressure Reactor

  • Filter paper

  • Rotary evaporator

Procedure:

  • In a pressure reactor, combine 4-nitrophenylacetic acid, ethanol, and skeletal nickel in a mass ratio of 1:10:0.02-0.05.[11]

  • Seal the reactor and heat the mixture to 90-100 °C under a pressure of 0.7-1.2 MPa for 2-3 hours.[11]

  • After the reaction is complete, allow the reactor to cool to room temperature.

  • Filter the reaction mixture to remove the skeletal nickel catalyst.

  • Remove the ethanol from the filtrate using a rotary evaporator.

  • Cool the resulting solution to induce crystallization of the crude product.

  • Collect the crystals by filtration and dry them to obtain crude 4-aminophenylacetic acid.

  • Recrystallize the crude product from ethanol with activated carbon for decolorization to obtain pure, light white crystals of 4-aminophenylacetic acid.[11]

General Protocol for Enzymatic Assay using a 4-Nitrophenyl-based Substrate

This protocol provides a general framework for measuring enzyme activity using a chromogenic 4-nitrophenyl substrate.

Materials:

  • Enzyme of interest

  • 4-Nitrophenyl-based substrate

  • Appropriate buffer solution (e.g., 50 mM citrate-phosphate buffer, pH 4.5)[10]

  • Stop solution (e.g., 0.1 M Na₂CO₃)[10]

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a stock solution of the 4-nitrophenyl-based substrate in a suitable solvent and dilute it to the desired working concentration in the assay buffer.

  • Prepare a solution of the enzyme in the assay buffer.

  • In a microplate well or cuvette, mix the enzyme solution and the substrate solution.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 35 °C).[10]

  • At specific time intervals, stop the reaction by adding a stop solution. The stop solution should raise the pH to deprotonate the liberated 4-nitrophenol, resulting in a yellow color.

  • Measure the absorbance of the yellow product (4-nitrophenolate) at approximately 405-410 nm using a microplate reader or spectrophotometer.

  • Calculate the enzyme activity based on the rate of formation of 4-nitrophenol, using a standard curve if necessary. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of 4-nitrophenol per minute under the specified conditions.[10]

Future Directions

The unique chemical features of this compound make it a highly valuable and underexplored molecule in drug discovery and biotechnology. Future research should focus on:

  • Combinatorial Chemistry: Utilizing this compound as a scaffold in combinatorial chemistry to generate large libraries of diverse compounds for high-throughput screening against various biological targets.[12][13][14][15]

  • Development of Novel Enzyme Inhibitors: Systematically designing and synthesizing derivatives of this compound as potential inhibitors for enzymes involved in diseases such as cancer, inflammation, and infectious diseases.

  • Synthesis of Novel Bioprobes: Leveraging the chromogenic properties of the 4-nitrophenyl group to develop new chemical probes for studying enzyme activity and biological processes in real-time.

This technical guide serves as a foundational resource to stimulate further research and unlock the full potential of this compound in advancing science and medicine.

References

An In-depth Technical Guide to the Synthesis of 4-Nitrophenylglyoxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrophenylglyoxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and elucidates the biological pathways implicated in the therapeutic potential of these molecules.

Introduction

This compound, also known as 4-nitrobenzoylformic acid, is an organic compound with the chemical formula C₈H₅NO₅.[1] Its structure, featuring a nitro group and an α-keto acid moiety, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. Derivatives of this compound have demonstrated promising biological activities, including antibacterial and anticancer properties, making them attractive scaffolds for the development of novel therapeutic agents.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of this compound and its esters. The primary strategies involve the oxidation of readily available starting materials such as 4-nitroacetophenone, 4-nitrostyrene, or the hydrolysis of corresponding precursors.

Oxidation of 4-Nitroacetophenone

A common and effective method for the synthesis of this compound is the oxidation of 4-nitroacetophenone. Selenium dioxide (SeO₂) is a frequently employed oxidizing agent for this transformation.

Reaction Scheme:

Figure 1: Oxidation of 4-Nitroacetophenone.

Experimental Protocol:

  • Materials: 4-Nitroacetophenone, selenium dioxide, dioxane, water.

  • Procedure:

    • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, a mixture of selenium dioxide (1.0 eq) in dioxane and a small amount of water is heated to 50-60 °C with stirring until the solid dissolves.[2]

    • 4-Nitroacetophenone (1.0 eq) is added to the solution.

    • The reaction mixture is heated to reflux and maintained for several hours (typically 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, the hot solution is decanted from the precipitated black selenium.

    • The solvent is removed under reduced pressure.

    • The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water).

Kornblum Oxidation

The Kornblum oxidation provides an alternative route to α-keto acids from α-halo ketones. In this method, a 4-nitrophenacyl halide (e.g., bromide) is treated with dimethyl sulfoxide (DMSO) to yield the corresponding glyoxal, which is then oxidized to the carboxylic acid.

Reaction Scheme:

Figure 2: Kornblum Oxidation Route.

Experimental Protocol:

  • Materials: 4-Nitrophenacyl bromide, dimethyl sulfoxide (DMSO), sodium bicarbonate, suitable oxidizing agent (e.g., hydrogen peroxide).

  • Procedure:

    • A mixture of 4-nitrophenacyl bromide (1.0 eq) and sodium bicarbonate (2.0 eq) in DMSO is stirred at room temperature or slightly elevated temperature.[3]

    • The reaction is monitored by TLC until the starting material is consumed.

    • The reaction mixture is poured into cold water and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and concentrated to give crude 4-nitrophenylglyoxal.

    • The crude glyoxal is then oxidized to this compound using a suitable oxidizing agent. For example, treatment with hydrogen peroxide in an appropriate solvent.

    • The final product is purified by recrystallization.

Oxidation of 4-Nitrostyrene

4-Nitrostyrene can be oxidatively cleaved to produce this compound. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically used for this purpose.

Reaction Scheme:

Figure 3: Oxidation of 4-Nitrostyrene.

Experimental Protocol:

  • Materials: 4-Nitrostyrene, potassium permanganate, sodium carbonate (or other base), water, ethanol.

  • Procedure:

    • 4-Nitrostyrene is dissolved in a suitable solvent mixture, such as aqueous ethanol.

    • The solution is cooled in an ice bath, and a solution of potassium permanganate and sodium carbonate in water is added dropwise with vigorous stirring.

    • The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

    • The manganese dioxide precipitate is removed by filtration.

    • The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

    • The product is collected by filtration, washed with cold water, and purified by recrystallization.

Synthesis of Derivatives

The carboxylic acid and keto functionalities of this compound provide reactive handles for the synthesis of a variety of derivatives, including esters, amides, and heterocyclic compounds.

Esterification

Ester derivatives, such as ethyl 4-nitrophenylglyoxylate, are common synthetic targets. They can be prepared by standard esterification methods from the parent acid or, more directly, from other precursors.

Experimental Protocol (from 4-nitrobenzoyl chloride):

  • Materials: 4-Nitrobenzoyl chloride, ethanol, pyridine (or other base).

  • Procedure:

    • 4-Nitrobenzoyl chloride is dissolved in an anhydrous solvent like dichloromethane.

    • The solution is cooled in an ice bath, and ethanol (1.1 eq) and pyridine (1.1 eq) are added sequentially.

    • The reaction is stirred at room temperature until completion (monitored by TLC).

    • The reaction mixture is washed with dilute acid, water, and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield ethyl 4-nitrophenylglyoxylate.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of this compound and a key derivative.

Synthesis RouteStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
This compound
Oxidation4-NitroacetophenoneSeO₂Dioxane/H₂OReflux4-660-75
Kornblum Oxidation4-Nitrophenacyl bromideDMSO, NaHCO₃DMSORT - 502-450-65
Oxidation4-NitrostyreneKMnO₄, Na₂CO₃H₂O/Ethanol0 - RT2-340-55
Ethyl 4-Nitrophenylglyoxylate
Esterification4-Nitrobenzoyl chlorideEthanol, PyridineDichloromethane0 - RT1-285-95

Applications in Drug Development

Derivatives of this compound have emerged as promising candidates in drug discovery, exhibiting notable antibacterial and anticancer activities. The nitroaromatic scaffold plays a crucial role in their mechanism of action.

Anticancer Activity: Nitroreductase-Mediated DNA Damage

Many nitroaromatic compounds function as hypoxia-activated prodrugs. In the low-oxygen environment characteristic of solid tumors, endogenous nitroreductase enzymes can reduce the nitro group to highly reactive species, such as hydroxylamines and nitroso derivatives. These reactive intermediates can act as alkylating agents, leading to DNA damage and subsequent cell death. This targeted activation minimizes toxicity to healthy, well-oxygenated tissues.

cluster_tumor Hypoxic Tumor Cell Prodrug 4-Nitrophenyl Derivative (Prodrug) Nitroreductase Nitroreductase (Overexpressed) Prodrug->Nitroreductase Reactive_Species Reactive Nitroso/ Hydroxylamine Species Nitroreductase->Reactive_Species Reduction DNA_Damage DNA Alkylation & Cross-linking Reactive_Species->DNA_Damage Apoptosis Cell Cycle Arrest & Apoptosis DNA_Damage->Apoptosis

Figure 4: Nitroreductase-Mediated Anticancer Activity.

Some derivatives have also been investigated as inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.[2][3][4][5]

Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Cell_Survival Cell Survival, Proliferation, Growth Akt->Cell_Survival Inhibitor 4-Nitrophenyl Derivative Inhibitor->PI3K inhibits

Figure 5: Inhibition of the PI3K/Akt Signaling Pathway.

Antibacterial Activity: Inhibition of Bacterial Cell Division

Certain derivatives of 4-nitrophenyl compounds have been shown to exhibit potent antibacterial activity, particularly against drug-resistant strains. A key mechanism of action is the inhibition of the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial protein in bacterial cell division, polymerizing to form the Z-ring at the division site. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death.[6][7][8][9][10]

cluster_bacterium Bacterial Cell FtsZ_monomers FtsZ Monomers Z_ring FtsZ Polymerization (Z-ring formation) FtsZ_monomers->Z_ring GTP GTP GTP->Z_ring hydrolysis Cell_Division Bacterial Cell Division Z_ring->Cell_Division Inhibitor 4-Nitrophenyl Derivative Inhibitor->Z_ring inhibits

Figure 6: Inhibition of Bacterial FtsZ Polymerization.

Conclusion

This compound and its derivatives represent a valuable class of compounds with significant potential in medicinal chemistry. The synthetic routes outlined in this guide offer versatile and efficient methods for their preparation. The demonstrated anticancer and antibacterial activities, coupled with an increasing understanding of their mechanisms of action, underscore the importance of continued research and development of these promising molecular scaffolds. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the synthesis and application of these compounds in the pursuit of novel therapeutics.

References

CAS number and molecular weight of 4-Nitrophenylglyoxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential biological relevance of 4-Nitrophenylglyoxylic acid. The data herein is intended to support research and development activities in medicinal chemistry, biochemistry, and drug discovery.

Chemical Identity and Properties

This compound, also known as 2-(4-nitrophenyl)-2-oxoacetic acid, is a keto acid derivative of nitrotoluene. Its chemical structure consists of a phenyl ring substituted with a nitro group at the para position, and a glyoxylic acid moiety.

CAS Number: 14922-36-2[1] Molecular Formula: C₈H₅NO₅[1] Molecular Weight: 195.13 g/mol [1][2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name2-(4-nitrophenyl)-2-oxoacetic acid--INVALID-LINK--[1]
Common Synonymsp-Nitrophenylglyoxylic acid, 4-Nitrobenzoylformic acid--INVALID-LINK--[1]
Melting Point523.15 K (Calculated)--INVALID-LINK--[2]
Boiling Point765.86 K (Calculated)--INVALID-LINK--[2]
Water Solubility (log10WS)-1.88 (Calculated)--INVALID-LINK--[2]
Octanol/Water Partition Coefficient (logPoct/wat)0.862 (Calculated)--INVALID-LINK--[2]
pKa (Predicted)2.1 (Strongest Acidic)--INVALID-LINK--
XLogP3-AA1.2--INVALID-LINK--[1]

Synthesis Protocol

Step 1: Hydrolysis of 4-Nitrobenzyl Cyanide to p-Nitrophenylacetic Acid

This procedure is adapted from the synthesis of p-nitrophenylacetic acid.

  • Materials: 4-nitrobenzyl cyanide, concentrated sulfuric acid, water.

  • Procedure:

    • In a round-bottom flask, place 100 g of 4-nitrobenzyl cyanide.

    • Prepare a solution of 300 mL of concentrated sulfuric acid in 280 mL of water.

    • Add two-thirds of the acid solution to the 4-nitrobenzyl cyanide and shake well to moisten the solid.

    • Use the remaining acid solution to wash down any solid adhering to the flask walls.

    • Attach a reflux condenser and heat the mixture to boiling for 15 minutes.

    • After the reaction, dilute the mixture with an equal volume of cold water and cool to 0°C or below.

    • Filter the precipitate, wash with ice water, and then dissolve in boiling water for recrystallization to obtain p-nitrophenylacetic acid.

Step 2: Oxidation of p-Nitrophenylacetic Acid to this compound

The second step would involve the oxidation of the benzylic carbon of p-nitrophenylacetic acid. This is a conceptual step, as a specific protocol was not found.

  • Conceptual Approach:

    • Oxidizing agents such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) could potentially be used to oxidize the methylene group of p-nitrophenylacetic acid to a ketone.

    • The reaction conditions, including solvent, temperature, and stoichiometry of the oxidizing agent, would need to be carefully optimized to achieve the desired product and minimize side reactions.

The following diagram illustrates a generalized workflow for chemical synthesis and purification.

G General Workflow for Chemical Synthesis cluster_synthesis Synthesis cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A Reactant A D Reaction Mixture A->D B Reactant B B->D C Solvent C->D E Heating/Cooling D->E Temperature Control F Stirring E->F G Crude Product F->G Reaction Time H Extraction G->H J Chromatography G->J I Crystallization H->I K Pure Product I->K J->K L Spectroscopy (NMR, IR, MS) K->L M Chromatography (HPLC, GC) K->M N Characterized Product L->N M->N

A generalized workflow for chemical synthesis and analysis.

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively documented in the available literature. However, as a phenolic acid derivative, it may exhibit certain biological properties characteristic of this class of compounds, such as antioxidant and enzyme inhibitory activities.

Phenolic acids are known to exert their biological effects through various mechanisms, including:

  • Antioxidant Activity: By scavenging free radicals and chelating metal ions, phenolic compounds can help mitigate oxidative stress, which is implicated in numerous diseases.

  • Enzyme Inhibition: The structural features of phenolic acids allow them to interact with the active sites of various enzymes, potentially modulating their activity.

Given the presence of the electrophilic keto-acid moiety, this compound could potentially act as an inhibitor for enzymes that have a nucleophilic residue in their active site, such as cysteine proteases or dehydrogenases, through the formation of a covalent adduct or through competitive inhibition.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound. A general representation of a signaling pathway is provided below.

G Generic Signaling Pathway A External Signal B Receptor A->B C Transducer B->C D Amplifier Enzyme C->D E Second Messenger D->E F Effector Protein E->F G Cellular Response F->G

A simplified diagram of a typical signaling cascade.

Experimental Protocols for Biological Assays

To investigate the potential biological activity of this compound, standard enzymatic and cellular assays can be employed.

General Enzyme Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory potential of this compound against a target enzyme.

  • Materials:

    • Target enzyme

    • Substrate for the enzyme

    • This compound (dissolved in a suitable solvent, e.g., DMSO)

    • Assay buffer (optimized for the specific enzyme)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In the wells of a microplate, add the enzyme solution and the different concentrations of the inhibitor. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a specific period at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.

The following diagram illustrates a typical workflow for an in vitro biological assay.

G Workflow for In Vitro Biological Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Enzyme, Substrate) C Serial Dilutions A->C B Prepare Test Compound (this compound) B->C D Dispense Reagents into Microplate C->D E Incubation D->E F Initiate Reaction E->F G Data Acquisition (e.g., Absorbance Reading) F->G H Calculate Reaction Rates G->H I Generate Dose-Response Curve H->I J Determine IC50/EC50 I->J K Statistical Analysis J->K

A typical workflow for conducting an in vitro biological assay.

Conclusion

This compound is a readily characterizable organic compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. The information and protocols provided in this guide are intended to serve as a foundational resource for researchers. Further experimental validation is necessary to fully elucidate its synthetic pathway and to discover and characterize its biological activities and mechanisms of action.

References

Theoretical Exploration of 4-Nitrophenylglyoxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenylglyoxylic acid, a derivative of phenylglyoxylic acid, presents a molecule of interest for theoretical and experimental investigation due to its reactive keto- and carboxylic acid functionalities, combined with the electron-withdrawing nature of the nitro group. This technical guide provides a comprehensive overview of the theoretical studies related to this compound, including its structural, spectroscopic, and reactive properties. In the absence of extensive specific research on this molecule, this guide draws upon established theoretical chemistry principles and data from analogous compounds to provide a robust framework for future research and application. This document details computational methodologies, summarizes key quantitative data, and proposes experimental protocols relevant to its synthesis and characterization.

Introduction

This compound (4-NPGA) is an organic compound with the chemical formula C₈H₅NO₅.[1] Its structure, featuring a phenyl ring substituted with a nitro group and a glyoxylic acid moiety, suggests a range of potential applications, from a building block in organic synthesis to a subject of interest in mechanistic and computational studies. The presence of the nitro group at the para position significantly influences the electronic properties of the molecule, impacting its reactivity and spectroscopic characteristics. This guide aims to provide a detailed theoretical and practical overview for researchers interested in this compound.

Molecular Structure and Properties

The structural and electronic properties of this compound can be thoroughly investigated using computational chemistry methods.

Computational Methodology

Density Functional Theory (DFT) is a powerful tool for predicting the geometric and electronic properties of molecules like 4-NPGA. A typical computational protocol would involve:

  • Geometry Optimization: The initial step is to determine the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.[2][3] This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process systematically alters the molecular geometry to find a stationary point on the potential energy surface.[4]

  • Frequency Analysis: Following optimization, a vibrational frequency analysis is crucial to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[5] This analysis also provides theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.

Predicted Molecular Properties

Based on its structure and data from chemical databases, the following properties of this compound are known or can be predicted:

PropertyValueSource
Molecular FormulaC₈H₅NO₅PubChem[1]
Molecular Weight195.13 g/mol PubChem[1]
IUPAC Name2-(4-nitrophenyl)-2-oxoacetic acidPubChem[1]
CAS Number14922-36-2Chemical-Suppliers[6]
Melting Point113-115 °CChemical-Suppliers[6]
Boiling Point (estimated)381.6 °C at 760 mmHgChemical-Suppliers[6]
Density (estimated)1.531 g/cm³Chemical-Suppliers[6]
pKa (estimated)Due to the electron-withdrawing nitro and carbonyl groups, the carboxylic acid proton is expected to be significantly acidic.
XLogP3-AA (estimated)1.2PubChem[1]

Table 1: Physicochemical Properties of this compound.

Spectroscopic Analysis (Theoretical)

Theoretical calculations can predict the spectroscopic signatures of this compound, aiding in its experimental identification and characterization.

Vibrational Spectroscopy (IR and Raman)

A theoretical vibrational analysis based on DFT calculations would yield the expected frequencies and intensities of the infrared (IR) and Raman active modes. Key expected vibrational frequencies for this compound are summarized below, with ranges based on typical values for these functional groups.[7][8][9]

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)Strong
C-H (Aromatic)Stretching3100 - 3000Medium
C=O (Ketone)Stretching1710 - 1685Strong
C=O (Carboxylic Acid)Stretching1760 - 1690Strong
C=C (Aromatic)Stretching1600 - 1450Medium
N-O (Nitro Group)Asymmetric Stretching1550 - 1500Strong
N-O (Nitro Group)Symmetric Stretching1355 - 1315Strong
C-N (Nitro Group)Stretching870 - 830Medium

Table 2: Predicted Characteristic Infrared Absorption Frequencies for this compound.

NMR Spectroscopy

While not directly a "theoretical study" in the same vein as DFT, predicting NMR spectra is a standard computational output.

  • ¹H NMR: The aromatic protons would appear as two doublets in the downfield region (likely 7.5-8.5 ppm) due to the deshielding effect of the nitro and carbonyl groups. The carboxylic acid proton would be a broad singlet, also significantly downfield.

  • ¹³C NMR: The carbonyl carbons of the ketone and carboxylic acid would be the most downfield signals (typically >160 ppm). The aromatic carbons would appear in the 120-150 ppm range, with the carbon attached to the nitro group being the most deshielded.

Synthesis Protocols

Oxidation of 4-Nitroacetophenone

A common method for the synthesis of α-keto acids from acetophenones is oxidation. Two potential oxidizing agents for this transformation are selenium dioxide (SeO₂) and potassium permanganate (KMnO₄).

4.1.1. Selenium Dioxide Oxidation

Selenium dioxide is a well-known reagent for the oxidation of α-methylenes of carbonyl compounds to 1,2-dicarbonyl compounds.[10]

  • Reaction: 4-Nitroacetophenone + SeO₂ → this compound

  • Proposed Protocol:

    • Dissolve 4-nitroacetophenone in a suitable solvent, such as aqueous dioxane or acetic acid.

    • Add a stoichiometric amount of selenium dioxide.

    • Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and filter to remove the precipitated selenium metal.

    • The product can be isolated by extraction and purified by recrystallization.

4.1.2. Potassium Permanganate Oxidation

Potassium permanganate is a strong oxidizing agent that can oxidize alkyl side chains on aromatic rings to carboxylic acids.[11][12][13] Under controlled conditions, it may be possible to achieve the desired oxidation of the methyl group of 4-nitroacetophenone.

  • Reaction: 4-Nitroacetophenone + KMnO₄ → this compound

  • Proposed Protocol:

    • Prepare a solution of 4-nitroacetophenone in a suitable solvent system, such as aqueous pyridine or a phase-transfer catalysis system.

    • Add a solution of potassium permanganate dropwise at a controlled temperature (e.g., room temperature or slightly elevated).

    • Stir the reaction mixture vigorously until the purple color of the permanganate disappears.

    • Work-up the reaction by filtering off the manganese dioxide precipitate.

    • Acidify the filtrate to precipitate the carboxylic acid product, which can then be collected by filtration and recrystallized.

Reaction Mechanisms and Pathways (Theoretical)

Due to the lack of specific studies on the reaction mechanisms of this compound, this section will present a generalized theoretical workflow for studying its reactivity.

Computational Workflow for Mechanistic Studies

A typical computational workflow to investigate a reaction mechanism, for instance, the decarboxylation of this compound, would involve the following steps:

G cluster_start Initial Steps cluster_verify Verification cluster_analysis Analysis start Define Reactants and Products ts_search Transition State Search start->ts_search Initial Geometries freq_analysis Frequency Analysis ts_search->freq_analysis Putative TS irc IRC Calculation freq_analysis->irc Verified TS (1 imag. freq.) energy_profile Energy Profile Construction irc->energy_profile Reaction Pathway nbo NBO/QTAIM Analysis energy_profile->nbo Electronic Structure Details

Computational workflow for mechanistic studies.

Description of the Workflow:

  • Define Reactants and Products: The starting point is to have the optimized structures of the reactants and products.

  • Transition State Search: A transition state (TS) search algorithm is used to locate the saddle point on the potential energy surface connecting reactants and products.

  • Frequency Analysis: A frequency calculation is performed on the located TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the transition state correctly connects the desired reactants and products.

  • Energy Profile Construction: The relative energies of the reactants, transition state, and products are calculated to construct the reaction energy profile, from which the activation energy can be determined.

  • NBO/QTAIM Analysis: Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) analyses can be performed on the structures along the reaction pathway to gain deeper insights into the electronic changes occurring during the reaction.

Potential Applications in Drug Development

Aromatic α-keto acids are valuable intermediates in the synthesis of various pharmaceuticals. The presence of the nitro group in this compound offers a handle for further functionalization, for example, through reduction to an amino group. This could open up pathways to a variety of nitrogen-containing heterocyclic compounds of medicinal interest.

The following diagram illustrates a logical pathway for the potential use of this compound in a drug discovery context.

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_development Preclinical Development npga This compound reduction Reduction of Nitro Group npga->reduction derivatization Further Derivatization reduction->derivatization library Compound Library derivatization->library screening Biological Screening library->screening hit Hit Identification screening->hit lead_opt Lead Optimization hit->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Logical pathway for drug discovery applications.

Conclusion

While specific theoretical studies on this compound are sparse in the current literature, this guide provides a comprehensive framework for its investigation based on established computational and experimental methodologies. The presented theoretical data, derived from analogous compounds and chemical databases, offers a solid starting point for researchers. The proposed synthesis protocols and computational workflows are designed to be readily adaptable for the study of this and related molecules. Further research into the theoretical and experimental aspects of this compound is warranted to fully explore its potential in organic synthesis and medicinal chemistry.

References

A Technical Guide to 4-Nitrophenylglyoxylic Acid: Commercial Availability, Specifications, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrophenylglyoxylic acid, also known as 4-nitrobenzoylformic acid, is a valuable building block in organic synthesis and a potential tool in the development of high-throughput screening assays for drug discovery. Its chemical structure, featuring a reactive α-keto acid moiety and a chromogenic nitrophenyl group, lends itself to diverse applications. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and a detailed experimental protocol for its potential use as a chromogenic substrate in an amidase enzyme assay.

Commercial Availability and Suppliers

This compound (CAS No. 14922-36-2) is readily available from a variety of commercial chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to suit laboratory-scale research and development needs.[1][2] Major chemical suppliers offering this compound include:

  • Sigma-Aldrich (Merck): A leading global supplier of research chemicals.

  • Thermo Fisher Scientific (Alfa Aesar): Offers a wide range of chemicals for research and development.

  • Santa Cruz Biotechnology, Inc.: Provides biochemicals for life science research.[1]

  • BLD Pharmatech Ltd.: A supplier of fine chemicals and building blocks.[1]

  • Ambeed, Inc.: Specializes in providing building blocks for drug discovery.[1]

  • ChemicalBook: An online platform that lists various suppliers and provides chemical information.[3]

  • ECHO CHEMICAL CO., LTD.: A supplier of chemical materials.[2]

When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound. While a specific CoA for this compound was not publicly available at the time of this writing, a typical CoA would include the information outlined in the specifications table below.

Physicochemical Properties and Specifications

The following tables summarize the key physical and chemical properties of this compound, compiled from various chemical databases and supplier information.[1][3][4][5]

Table 1: General Properties of this compound

PropertyValue
CAS Number 14922-36-2
Molecular Formula C₈H₅NO₅
Molecular Weight 195.13 g/mol [1][5]
IUPAC Name 2-(4-nitrophenyl)-2-oxoacetic acid[5]
Synonyms 4-Nitrobenzoylformic acid, p-Nitrophenylglyoxylic acid[5]
Appearance Yellow powder[3]
Solubility Slightly soluble in DMSO and Methanol[3]

Table 2: Typical Specifications from a Certificate of Analysis

ParameterSpecification Range
Purity (by HPLC) ≥98%
Melting Point 113-115 °C[1]
Boiling Point (Predicted) 381.6 ± 34.0 °C at 760 mmHg[1][3]
Density (Predicted) 1.531 ± 0.06 g/cm³[1][3]
Identity (by ¹H NMR) Conforms to structure
Water Content (by Karl Fischer) ≤0.5%
Residue on Ignition ≤0.1%

Application in a Chromogenic Amidase Assay: A Hypothetical Protocol

The presence of the 4-nitrophenyl group in this compound makes it a prime candidate for the development of a chromogenic enzyme assay. Similar to the widely used 4-nitrophenyl acetate for esterases or 4-nitrophenyl-β-D-galactopyranoside for β-galactosidase, the enzymatic cleavage of a suitable derivative of this compound can release 4-nitrophenol.[6] In an alkaline environment, 4-nitrophenol is deprotonated to the 4-nitrophenoxide ion, which has a distinct yellow color that can be quantified spectrophotometrically at approximately 405 nm.[7]

This section outlines a detailed, hypothetical experimental protocol for the use of an N-substituted derivative of this compound (4-Nitrophenylglyoxylamide) as a substrate for an amidase enzyme. Amidases are a class of hydrolases that catalyze the cleavage of amide bonds and are of significant interest in biotechnology and drug discovery.[8]

Principle of the Assay

The proposed assay is based on the enzymatic hydrolysis of a 4-Nitrophenylglyoxylamide derivative by an amidase. The reaction releases 4-nitrophenolate and the corresponding glyoxylamide product. The rate of formation of the yellow 4-nitrophenoxide is directly proportional to the amidase activity.

Materials and Reagents
  • 4-Nitrophenylglyoxylamide (substrate)

  • Amidase enzyme (e.g., from Pseudomonas aeruginosa)[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to the optimal temperature for the enzyme (e.g., 37 °C)

Experimental Workflow

The following diagram illustrates the experimental workflow for the amidase assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagent Solutions: - Substrate Stock (e.g., 10 mM in DMSO) - Enzyme Dilutions in Assay Buffer - Stop Solution B Add Assay Buffer to wells A->B C Add Enzyme Solution to wells B->C D Pre-incubate at 37°C for 5 min C->D E Initiate reaction by adding Substrate Solution D->E F Incubate at 37°C for a defined time (e.g., 15-60 min) E->F G Stop reaction by adding Stop Solution F->G H Measure Absorbance at 405 nm G->H I Calculate Amidase Activity H->I

Caption: Experimental workflow for the chromogenic amidase assay.

Detailed Protocol
  • Prepare a 10 mM stock solution of the 4-Nitrophenylglyoxylamide substrate in dimethyl sulfoxide (DMSO).

  • Prepare working solutions of the amidase enzyme by diluting the stock enzyme in Assay Buffer to the desired concentrations.

  • Set up the assay in a 96-well microplate:

    • Test wells: Add 50 µL of Assay Buffer and 25 µL of the enzyme solution.

    • Substrate blank wells: Add 75 µL of Assay Buffer.

    • Enzyme blank wells: Add 50 µL of Assay Buffer and 25 µL of the enzyme solution.

  • Pre-incubate the microplate at 37 °C for 5 minutes to bring the reaction components to the optimal temperature.

  • Initiate the enzymatic reaction by adding 25 µL of the 10 mM substrate stock solution to the test wells and the enzyme blank wells. Add 25 µL of DMSO to the substrate blank wells. The final volume in each well will be 100 µL.

  • Incubate the microplate at 37 °C for a predetermined time (e.g., 15, 30, or 60 minutes), ensuring the reaction proceeds within the linear range.

  • Stop the reaction by adding 100 µL of the Stop Solution to all wells. The solution in the wells where the substrate has been hydrolyzed will turn yellow.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculate the amidase activity:

    • Correct the absorbance of the test wells by subtracting the absorbance of both the substrate blank and the enzyme blank.

    • Use the Beer-Lambert law (A = εcl) to calculate the concentration of 4-nitrophenol produced. The molar extinction coefficient (ε) for 4-nitrophenol at 405 nm in 0.5 M Na₂CO₃ is approximately 18,000 M⁻¹cm⁻¹.

    • Express the enzyme activity in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 4-nitrophenol per minute under the specified assay conditions.

Signaling Pathway and Logical Relationships

The enzymatic reaction at the core of the proposed assay can be visualized as a simple signaling pathway, where the enzyme acts on the substrate to produce a detectable signal.

enzymatic_reaction cluster_reactants Reactants cluster_products Products cluster_detection Detection Substrate 4-Nitrophenylglyoxylamide Product1 Glyoxylamide Derivative Substrate->Product1 Enzymatic Cleavage Product2 4-Nitrophenoxide (Yellow) Substrate->Product2 Enzymatic Cleavage Enzyme Amidase Enzyme->Substrate acts on Spectrophotometer Spectrophotometer (Absorbance at 405 nm) Product2->Spectrophotometer Detected by

Caption: Enzymatic cleavage of 4-Nitrophenylglyoxylamide for colorimetric detection.

Conclusion

This compound is a commercially accessible and versatile chemical compound with significant potential for applications in drug discovery and biochemical research. Its inherent properties make it an attractive starting material for the synthesis of novel bioactive molecules and for the development of robust, high-throughput enzymatic assays. The detailed protocol and conceptual framework provided in this guide are intended to facilitate the exploration of this compound's utility in the modern research laboratory.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Nitrophenyl-Based Substrates in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 4-Nitrophenylglyoxylic Acid:

Principle of the Assay

The enzymatic assay using 4-nitrophenyl acetate is a continuous colorimetric method for determining the activity of esterases and other hydrolytic enzymes. The principle is based on the enzymatic hydrolysis of the colorless substrate, pNPA, into acetic acid and 4-nitrophenol (pNP). Under alkaline conditions (typically above pH 7.2), the released 4-nitrophenol is deprotonated to the 4-nitrophenolate anion, which is a yellow-colored product. The rate of formation of this yellow product is directly proportional to the enzyme's activity and can be quantified by measuring the increase in absorbance at a specific wavelength, typically between 400 and 420 nm.[1][2]

Enzymatic Reaction

The hydrolysis of 4-nitrophenyl acetate by an esterase proceeds as follows:

4-Nitrophenyl Acetate (colorless) + H₂O ---(Esterase)--> Acetic Acid + 4-Nitrophenol (colorless at acidic pH)

Under alkaline conditions, the following equilibrium shifts to the right:

4-Nitrophenol (colorless) ⇌ 4-Nitrophenolate (yellow) + H⁺

Quantitative Data Summary

The following table summarizes key quantitative parameters for enzymatic assays utilizing p-nitrophenyl substrates. These values are essential for experimental design and data analysis.

ParameterValue/RangeSubstrate ContextSource(s)
Wavelength of Max. Absorbance (λmax) 400 - 420 nm4-Nitrophenolate[2]
Molar Extinction Coefficient (ε) of p-Nitrophenol ~18,000 M⁻¹cm⁻¹In alkaline buffer (e.g., pH 8.0)Varies slightly with buffer and pH
Typical Substrate Concentration 0.1 - 5 mMp-Nitrophenyl AcetateDependent on enzyme Km
Typical pH Range for Assay 7.0 - 9.0General Esterase AssaysEnzyme specific
pKa of 4-Nitrophenol ~7.2

Experimental Protocols

I. Materials and Reagents
  • Substrate Stock Solution (e.g., 20 mM p-Nitrophenyl Acetate): Dissolve an appropriate amount of pNPA in a minimal amount of a water-miscible organic solvent (e.g., DMSO or ethanol) before diluting with assay buffer. Store at -20°C.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0): Prepare a buffer solution with a pH that is optimal for the enzyme of interest and is above the pKa of 4-nitrophenol.

  • Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer. On the day of the assay, dilute the enzyme to a working concentration that provides a linear rate of reaction over the desired time course.

  • 4-Nitrophenol (pNP) Standard Solution (1 mM): Accurately weigh and dissolve 13.91 mg of 4-nitrophenol in 100 mL of the Assay Buffer. This solution is used to generate a standard curve. Store protected from light.

  • 96-well microplate: Clear, flat-bottom plates are recommended for spectrophotometric readings.

  • Microplate reader: Capable of measuring absorbance at 405 nm (or a wavelength between 400-420 nm) and maintaining a constant temperature.

  • Pipettes and tips

II. Preparation of 4-Nitrophenol Standard Curve
  • Prepare a series of dilutions of the 1 mM pNP standard solution in the Assay Buffer to obtain final concentrations ranging from 0 to 100 µM (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

  • Add 200 µL of each dilution to separate wells of a 96-well microplate.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Plot the absorbance values against the corresponding concentrations of 4-nitrophenol.

  • Determine the slope of the linear regression line. The slope represents the molar extinction coefficient under the specific assay conditions and can be used to convert the rate of change in absorbance to the rate of product formation.

III. Enzymatic Assay Protocol
  • Set up the microplate reader: Pre-set the reader to the desired assay temperature (e.g., 25°C, 30°C, or 37°C) and to measure absorbance at 405 nm.

  • Prepare the reaction mixture: In each well of the 96-well microplate, add the components in the following order:

    • 180 µL of pre-warmed Assay Buffer.

    • 10 µL of the diluted enzyme solution to the test wells.

    • For the blank (negative control), add 10 µL of Assay Buffer instead of the enzyme solution.

  • Initiate the reaction: Add 10 µL of the 20 mM pNPA stock solution to each well for a final substrate concentration of 1 mM.

  • Measure the absorbance: Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm every minute for a period of 10-30 minutes.

IV. Calculation of Enzyme Activity
  • Determine the rate of reaction (ΔAbs/min): For each sample, plot absorbance versus time. The slope of the linear portion of this curve represents the rate of the reaction in terms of the change in absorbance per minute.

  • Calculate the enzyme activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of product formation.

    Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) × 10⁶

    Where:

    • ΔAbs/min is the rate of change in absorbance from the linear portion of the curve.

    • ε is the molar extinction coefficient of 4-nitrophenol (in M⁻¹cm⁻¹) determined from the standard curve.

    • l is the path length of the sample in the microplate well (in cm). This is typically provided by the microplate manufacturer or can be calculated by dividing the volume by the cross-sectional area of the well.

    • 10⁶ is the conversion factor from M to µM.

  • Calculate Specific Activity: To determine the specific activity, divide the enzyme activity by the concentration of the enzyme in the reaction mixture (in mg/mL).

    Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / Enzyme Concentration (mg/mL)

Visualizations

Enzymatic Reaction Pathway

G sub 4-Nitrophenyl Acetate (Substrate, Colorless) enz Esterase sub->enz Hydrolysis prod1 Acetic Acid enz->prod1 prod2 4-Nitrophenol enz->prod2 prod3 4-Nitrophenolate (Product, Yellow) prod2->prod3 oh OH- (Alkaline pH)

Caption: Enzymatic hydrolysis of 4-nitrophenyl acetate.

Experimental Workflow

prep Prepare Reagents (Buffer, Substrate, Enzyme) plate Add Buffer and Enzyme to 96-well Plate prep->plate initiate Initiate Reaction with Substrate plate->initiate read Measure Absorbance at 405 nm (Kinetic Read) initiate->read plot Plot Absorbance vs. Time read->plot calc Calculate Rate (ΔAbs/min) plot->calc activity Calculate Enzyme Activity calc->activity

References

Application Notes and Protocols: 4-Nitrophenylglyoxylic Acid as a Substrate for Dehydrogenase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenylglyoxylic acid is a valuable substrate for the characterization and kinetic analysis of various dehydrogenase enzymes, particularly those with a specificity for α-keto acids. The enzymatic reduction of the keto group to a hydroxyl group can be conveniently monitored by following the oxidation of the nicotinamide cofactor, NADH, to NAD+. This spectrophotometric assay provides a continuous and sensitive method for determining enzyme activity, evaluating inhibitors, and elucidating enzyme mechanisms. D-mandelate dehydrogenase from the yeast Rhodotorula graminis is a prime example of an enzyme capable of utilizing phenylglyoxylate and its derivatives, making it a suitable candidate for studies involving this compound.

Principle of the Assay

The enzymatic assay for dehydrogenase activity using this compound as a substrate is based on the reduction of the α-keto group to a hydroxyl group, forming 4-nitromandelic acid. This reaction is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is directly proportional to the enzyme's activity.

Reaction Scheme:

This compound + NADH + H⁺ Dehydrogenase⟶ 4-Nitromandelic acid + NAD⁺

Featured Enzyme: D-Mandelate Dehydrogenase from Rhodotorula graminis

D-mandelate dehydrogenase (EC 1.1.1.-) from the yeast Rhodotorula graminis is a soluble, NAD⁺-dependent enzyme that catalyzes the reversible oxidation of D-(-)-mandelate to phenylglyoxylate[1]. The enzyme also efficiently catalyzes the reverse reaction, the reduction of phenylglyoxylate to D-(-)-mandelate[1]. Its ability to act on various substituted mandelates and phenylglyoxylates makes it an excellent model enzyme for studying the kinetics of this compound reduction[1].

Quantitative Data

Table 1: Kinetic Parameters for the Reduction of Phenylglyoxylic Acid by D-Mandelate Dehydrogenase from Rhodotorula graminis [1]

pHSubstrateKm (µM)Vmax (µmol/min/mg)
5.85Phenylglyoxylate130179
7.0Phenylglyoxylate150108
9.5Phenylglyoxylate28025

Table 2: Kinetic Parameters for the Cofactor NADH in the Reduction of Phenylglyoxylic Acid [1]

pHKm (µM)
5.8525
7.030
9.540

Experimental Protocols

A. Purification of D-Mandelate Dehydrogenase from Rhodotorula graminis

This protocol is adapted from Baker and Fewson (1988)[2].

Materials:

  • Rhodotorula graminis KGX 39 cells

  • 50 mM Tris/HCl buffer, pH 8.0, containing 1 mM dithiothreitol (Buffer A)

  • DEAE-Sephacel column

  • Phenyl Sepharose column

  • Matrex Gel Orange A affinity column

  • (NH₄)₂SO₄

  • French pressure cell

  • Centrifuge

Procedure:

  • Cell Lysis: Resuspend R. graminis cells in Buffer A and disrupt them by three passages through a French pressure cell at 98 mPa.

  • Clarification: Centrifuge the homogenate at high speed (e.g., 64,000 x g for 120 minutes) to obtain a clear cell-free extract.

  • DEAE-Sephacel Chromatography: Apply the supernatant to a DEAE-Sephacel column equilibrated with Buffer A. Elute the enzyme with a linear gradient of NaCl in Buffer A.

  • (NH₄)₂SO₄ Precipitation: Pool the active fractions and perform a fractional ammonium sulfate precipitation.

  • Phenyl Sepharose Chromatography: Resuspend the precipitated protein in a buffer containing a high concentration of (NH₄)₂SO₄ and apply it to a Phenyl Sepharose column. Elute with a decreasing gradient of (NH₄)₂SO₄.

  • Matrex Gel Orange A Affinity Chromatography: Dialyze the active fractions against a suitable buffer and apply to a Matrex Gel Orange A column. Elute the bound enzyme with a gradient of NAD⁺ or by a substrate gradient.

  • Enzyme Storage: Store the purified enzyme in a suitable buffer containing a cryoprotectant (e.g., glycerol) at -20°C or -80°C.

B. Enzymatic Assay for the Reduction of this compound

This protocol is designed for a standard spectrophotometer using 1 cm path length cuvettes.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0.

  • This compound Stock Solution: 10 mM in Assay Buffer. Store protected from light at 4°C.

  • NADH Stock Solution: 10 mM in Assay Buffer. Prepare fresh daily and keep on ice.

  • Purified D-Mandelate Dehydrogenase: Dilute to a suitable concentration (e.g., 0.1 - 1.0 µg/mL) in Assay Buffer immediately before use.

Assay Procedure:

  • Reaction Mixture Preparation: In a 1 mL cuvette, combine the following:

    • 880 µL of Assay Buffer

    • 50 µL of 10 mM NADH Stock Solution (final concentration: 0.5 mM)

    • 50 µL of Purified D-Mandelate Dehydrogenase solution

  • Equilibration: Mix gently by inverting the cuvette and incubate at the desired temperature (e.g., 25°C) for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.

  • Initiation of Reaction: Start the reaction by adding 20 µL of 10 mM this compound Stock Solution (final concentration: 0.2 mM).

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm for 3-5 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).

  • Control: Perform a blank reaction without the enzyme to account for any non-enzymatic reduction of the substrate.

Calculation of Enzyme Activity:

  • Determine the rate of NADH consumption (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.

  • Calculate the enzyme activity using the Beer-Lambert law:

    Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l)

    Where:

    • ε (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹

    • l (path length of the cuvette) = 1 cm

  • Calculate the specific activity by dividing the activity by the concentration of the enzyme in the assay (mg/mL).

    Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Enzyme] (mg/mL)

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Reaction cluster_reactants Reactants cluster_products Products 4-Nitrophenylglyoxylic_acid This compound Dehydrogenase D-Mandelate Dehydrogenase 4-Nitrophenylglyoxylic_acid->Dehydrogenase NADH NADH + H+ NADH->Dehydrogenase 4-Nitromandelic_acid 4-Nitromandelic acid NAD NAD+ Dehydrogenase->4-Nitromandelic_acid Dehydrogenase->NAD

Caption: Enzymatic reduction of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Assay_Buffer Prepare Assay Buffer (100 mM K-Phosphate, pH 7.0) Prepare_Substrate_Stock Prepare this compound Stock Solution (10 mM) Prepare_Assay_Buffer->Prepare_Substrate_Stock Prepare_Cofactor_Stock Prepare NADH Stock Solution (10 mM, Fresh) Prepare_Assay_Buffer->Prepare_Cofactor_Stock Prepare_Enzyme_Solution Prepare Diluted Enzyme Solution Prepare_Assay_Buffer->Prepare_Enzyme_Solution Initiate_Reaction Initiate with Substrate Prepare_Substrate_Stock->Initiate_Reaction Combine_Reagents Combine Buffer, NADH, and Enzyme in Cuvette Prepare_Cofactor_Stock->Combine_Reagents Prepare_Enzyme_Solution->Combine_Reagents Equilibrate Equilibrate at Assay Temperature (e.g., 25°C) for 5 min Combine_Reagents->Equilibrate Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor A340 Decrease for 3-5 min Initiate_Reaction->Monitor_Absorbance Calculate_Rate Calculate Rate (ΔA340/min) Monitor_Absorbance->Calculate_Rate Calculate_Activity Calculate Enzyme Activity (µmol/min/mL) Calculate_Rate->Calculate_Activity Calculate_Specific_Activity Calculate Specific Activity (µmol/min/mg) Calculate_Activity->Calculate_Specific_Activity

References

Application of 4-Nitrophenylglyoxylic Acid in Kinetic Studies: A Proposed Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct literature evidence for the widespread application of 4-Nitrophenylglyoxylic acid (NPGA) in routine kinetic studies is limited, its chemical structure suggests a potential utility as a chromogenic substrate for enzymes capable of cleaving the bond between the glyoxylic acid moiety and the 4-nitrophenyl group. This application note proposes a hypothetical framework for the use of NPGA in the kinetic analysis of a putative "NPGA hydrolase." The principle of this assay is analogous to established methods utilizing other 4-nitrophenyl-based substrates, such as 4-nitrophenyl acetate or 4-nitrophenyl-α-D-glucopyranoside.

The enzymatic hydrolysis of the colorless NPGA substrate is expected to yield glyoxylic acid and 4-nitrophenol. Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405 nm. The rate of 4-nitrophenolate formation is directly proportional to the enzyme's activity, providing a simple and continuous method for studying enzyme kinetics.

Principle of the Assay

The proposed enzymatic reaction involves the hydrolysis of this compound by a hypothetical "NPGA hydrolase" to produce glyoxylic acid and 4-nitrophenol. The released 4-nitrophenol, in a buffer with a pH above its pKa (~7.1), deprotonates to form the 4-nitrophenolate anion, which is spectrophotometrically detectable at 405 nm.

Signaling Pathway and Reaction Mechanism

sub This compound (Colorless Substrate) es Enzyme-Substrate Complex sub->es Binding enz NPGA Hydrolase (Enzyme) enz->es es->enz Release p1 Glyoxylic Acid es->p1 Hydrolysis p2 4-Nitrophenol es->p2 p2_ion 4-Nitrophenolate (Yellow Product) p2->p2_ion Deprotonation oh OH- (Alkaline pH)

Caption: Proposed enzymatic hydrolysis of this compound.

Experimental Protocols

This section provides detailed methodologies for preparing reagents and performing a kinetic assay to determine the Michaelis-Menten parameters (Kₘ and Vₘₐₓ) for a hypothetical NPGA hydrolase.

Protocol 1: Reagent Preparation
ReagentPreparationStorage
Assay Buffer 50 mM Sodium Phosphate, pH 7.54°C
Substrate Stock Solution 100 mM this compound in DMSO-20°C, protected from light
Enzyme Solution Diluted NPGA hydrolase in Assay Buffer4°C (prepare fresh daily)
Stop Solution 1 M Sodium Carbonate (Na₂CO₃)Room Temperature
Protocol 2: Enzyme Kinetic Assay (96-Well Plate Format)

This protocol is designed to determine initial reaction velocities at various substrate concentrations.

Experimental Workflow:

G prep Reagent Preparation setup Assay Setup in 96-Well Plate prep->setup preincubate Pre-incubate Plate (5 min at 37°C) setup->preincubate initiate Initiate Reaction (Add Enzyme) preincubate->initiate measure Kinetic Measurement (Absorbance at 405 nm) initiate->measure analyze Data Analysis (Calculate Initial Velocities) measure->analyze determine Determine Kinetic Parameters (Kₘ and Vₘₐₓ) analyze->determine

Caption: General workflow for the NPGA hydrolase kinetic assay.

Methodology:

  • Assay Setup: In a clear, flat-bottom 96-well plate, add the components for a final volume of 200 µL per well. Vary the substrate concentration while keeping the enzyme concentration constant.

    • Substrate Dilutions: Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).

    • Controls:

      • Negative Control (No Substrate): Assay Buffer + Enzyme Solution.

      • Blank (No Enzyme): Assay Buffer + Substrate Solution.

  • Pre-incubation: Pre-incubate the plate containing the buffer and substrate dilutions at the desired assay temperature (e.g., 37°C) for 5 minutes.

  • Reaction Initiation: Start the reaction by adding a fixed amount of the enzyme solution to each well.

  • Absorbance Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 30 seconds for 10-20 minutes. Ensure the readings are within the linear range of the instrument.

Data Presentation and Analysis

The initial reaction velocities (V₀) are calculated from the linear portion of the absorbance vs. time plots. The rate of product formation is determined using the Beer-Lambert law:

V₀ = (ΔAbs / Δt) / (ε * l)

Where:

  • ΔAbs / Δt is the initial rate of change in absorbance.

  • ε is the molar extinction coefficient of 4-nitrophenolate at 405 nm in the assay buffer (a typical value is ~18,000 M⁻¹cm⁻¹).

  • l is the path length of the light in the well (cm).

The calculated initial velocities are then plotted against the corresponding substrate concentrations. The kinetic parameters, Kₘ and Vₘₐₓ, are determined by fitting the data to the Michaelis-Menten equation using non-linear regression software.

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Hypothetical Kinetic Data
Substrate [NPGA] (mM)Initial Velocity (µM/min)
0.112.5
0.222.7
0.541.7
1.058.8
2.075.0
5.090.9
10.097.6

Hypothetical Kinetic Parameters:

ParameterValueUnit
Vₘₐₓ 105.3µM/min
Kₘ 0.8mM

Logical Relationships in Kinetic Analysis

sub_conc Substrate Concentration ([S]) vel_sub Velocity vs. [S] Plot sub_conc->vel_sub abs_time Absorbance vs. Time Data init_vel Initial Velocity (V₀) abs_time->init_vel init_vel->vel_sub mm_fit Michaelis-Menten Fit vel_sub->mm_fit params Kinetic Parameters (Kₘ, Vₘₐₓ) mm_fit->params

Caption: Logical flow from experimental data to kinetic parameters.

Conclusion

This application note provides a comprehensive, albeit hypothetical, protocol for the use of this compound as a chromogenic substrate in enzyme kinetic studies. The described methods for reagent preparation, assay execution, and data analysis are based on well-established principles and can serve as a valuable starting point for researchers aiming to develop new enzymatic assays. The successful application of this framework would depend on the identification or engineering of an enzyme capable of hydrolyzing this compound. This approach is particularly relevant for high-throughput screening of enzyme inhibitors in drug discovery and for the fundamental characterization of novel enzymes.

Application Notes and Protocols for High-Throughput Screening Assays Using 4-Nitrophenyl-Based Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a fundamental approach in drug discovery for identifying and characterizing compounds that modulate the activity of a biological target from large chemical libraries. Chromogenic assays, which produce a colored product, are well-suited for HTS due to their simplicity and compatibility with standard absorbance-based microplate readers. This document provides detailed application notes and protocols for the use of 4-nitrophenyl-based compounds as substrates in HTS assays for various enzymes. While specific data for 4-Nitrophenylglyoxylic acid in HTS is not widely published, the principles and protocols outlined here for analogous 4-nitrophenyl substrates can be adapted for its use in screening for inhibitors of relevant enzymes.

The central principle of these assays is the enzymatic cleavage of a colorless 4-nitrophenyl-containing substrate, which releases the yellow-colored 4-nitrophenolate ion under alkaline conditions. The rate of color formation is directly proportional to the enzyme's activity and can be monitored spectrophotometrically. A decrease in the rate of color development in the presence of a test compound indicates potential inhibition of the enzyme.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of a 4-nitrophenyl derivative by a specific enzyme, leading to the release of 4-nitrophenol. At a pH above its pKa of approximately 7.2, 4-nitrophenol is deprotonated to the 4-nitrophenolate anion, which has a distinct yellow color and can be quantified by measuring its absorbance at around 405-410 nm.

General Reaction Scheme:

4-Nitrophenyl-Substrate (Colorless) ---(Enzyme)---> Product + 4-Nitrophenol (Colorless at acidic pH)

4-Nitrophenol + OH⁻ ---> 4-Nitrophenolate (Yellow) + H₂O

In an HTS setting for inhibitor discovery, the enzyme is typically pre-incubated with compounds from a chemical library before the addition of the 4-nitrophenyl substrate. A reduction in the rate of 4-nitrophenolate formation compared to a control (without an inhibitor) signifies enzymatic inhibition.

Quantitative Data Summary

The following table summarizes key quantitative parameters that are relevant for designing and validating HTS assays using 4-nitrophenyl-based substrates. These values are generalized from various applications and should be optimized for each specific enzyme and substrate pair.

ParameterValue/RangeContext
Wavelength of Max. Absorbance (λmax) 405 - 410 nmFor the detection of the 4-nitrophenolate anion.
Molar Extinction Coefficient (ε) of 4-Nitrophenolate 18,000 M⁻¹cm⁻¹ (approx.)In alkaline buffer (e.g., pH > 8.0).
Typical Substrate Concentration 1 - 10 x KₘShould be empirically determined for the specific enzyme.
Typical Enzyme Concentration VariesDetermined empirically to ensure a linear reaction rate.
Assay Volume (384-well plate) 20 - 50 µLAmenable to high-throughput automation.
Incubation Time 10 - 60 minutesDependent on enzyme activity and desired signal window.
Incubation Temperature 25 - 37 °COptimized for the specific enzyme's optimal activity.
Z'-factor > 0.5A measure of assay quality and suitability for HTS.

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, or another buffer suitable for the enzyme of interest.

  • Substrate Stock Solution (e.g., 10 mM): Dissolve the 4-nitrophenyl-based substrate in an appropriate solvent like DMSO. Store at -20°C, protected from light.

  • Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer. On the day of the assay, dilute the enzyme to the desired working concentration in the Assay Buffer. The optimal concentration should be determined empirically.

  • Test Compounds: Typically dissolved in DMSO to a stock concentration of 10 mM. A serial dilution plate is often prepared for dose-response analysis.

  • Positive Control: A known inhibitor of the target enzyme.

  • Negative Control: DMSO at the same final concentration as the test compounds.

  • Stop Solution (Optional): 0.5 M NaOH or another strong base to stop the reaction and maximize the color development of 4-nitrophenolate.

High-Throughput Screening Protocol for Enzyme Inhibitors (384-well format)
  • Compound Plating: Using an automated liquid handler, dispense 100 nL of each test compound, positive control, and negative control (DMSO) into the appropriate wells of a 384-well microplate.

  • Enzyme Addition: Add 10 µL of the diluted enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the interaction between the compounds and the enzyme.

  • Reaction Initiation: Add 10 µL of the 4-nitrophenyl substrate solution (at 2X the final desired concentration) to all wells to start the reaction.

  • Kinetic Reading: Immediately place the microplate in a microplate reader pre-set to the assay temperature (e.g., 37°C). Measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve. The percent inhibition for each compound can be calculated using the following formula:

    % Inhibition = [1 - (V₀_compound - V₀_blank) / (V₀_DMSO - V₀_blank)] * 100

    Where:

    • V₀_compound is the initial velocity in the presence of the test compound.

    • V₀_DMSO is the initial velocity of the negative control (DMSO).

    • V₀_blank is the initial velocity of a blank control (no enzyme).

Visualizations

Experimental Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound 1. Compound Plating (100 nL) Enzyme 2. Enzyme Addition (10 µL) Compound->Enzyme Preincubation 3. Pre-incubation (15 min) Enzyme->Preincubation Substrate 4. Substrate Addition (10 µL) Preincubation->Substrate Reading 5. Kinetic Reading (Absorbance at 405 nm) Substrate->Reading Analysis 6. Calculate % Inhibition Reading->Analysis Hit_ID Hit Identification Analysis->Hit_ID

Caption: High-throughput screening experimental workflow.

Signaling Pathway Example: The Kynurenine Pathway

The kynurenine pathway is the primary route for tryptophan metabolism and is a target for drug discovery in various diseases, including neurological disorders. Kynurenine aminotransferases (KATs) are key enzymes in this pathway that convert kynurenine to kynurenic acid.[1][2][3] HTS assays can be employed to identify inhibitors of KATs.

Kynurenine_Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine KAT KATs Kynurenine->KAT KMO KMO Kynurenine->KMO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Hydroxykynurenine 3-Hydroxykynurenine KYNU KYNU Hydroxykynurenine->KYNU Quinolinic_Acid Quinolinic Acid (Neurotoxic) QPRT QPRT Quinolinic_Acid->QPRT NAD NAD+ IDO_TDO->Kynurenine KAT->Kynurenic_Acid KMO->Hydroxykynurenine KYNU->Quinolinic_Acid QPRT->NAD

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

References

Application Note and Protocol: Preparation of 4-Nitrophenylglyoxylic Acid Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Nitrophenylglyoxylic acid (NPGA) is a chemical compound utilized in various research applications. Accurate and consistent preparation of NPGA solutions is fundamental to achieving reproducible experimental results. This document provides a detailed protocol for the preparation, handling, and storage of this compound solutions to ensure stability and reliability in research settings.

Physicochemical and Safety Data

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₅NO₅[1][2]
Molecular Weight 195.13 g/mol [1][2][3][4]
Appearance Yellow powder[5]
Melting Point 113-115°C[2][5]
Solubility Slightly soluble in DMSO and Methanol[5]

Table 2: Safety and Handling Precautions

HazardPrecautionReference
Skin Irritation Wear protective gloves and clothing. Wash hands thoroughly after handling.[1][6]
Eye Irritation Wear safety glasses or goggles.[1][5][6]
Respiratory Irritation Use in a well-ventilated area or with a fume hood. Avoid breathing dust.[5][6]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[3][7]
Disposal Dispose of contents/container to an approved waste disposal plant.[6]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Due to its limited solubility in aqueous solutions, DMSO is a recommended solvent.

Materials:

  • This compound (MW: 195.13 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the mass of this compound required.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (mg) = 0.010 mol/L x 0.001 L x 195.13 g/mol x 1000 mg/g = 1.95 mg

  • Weighing: Carefully weigh out 1.95 mg of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder into a clean microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Close the tube tightly and vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Ensuring Complete Dissolution:

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the solution in a water bath for 5-10 minutes.

  • Storage:

    • Once fully dissolved, the stock solution is ready for use.

    • For short-term storage (1-2 weeks), store the solution at 2-8°C.

    • For long-term storage, aliquot the solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Visual Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for solution preparation and a conceptual relationship for its application.

G cluster_workflow Experimental Workflow: this compound Solution Preparation A Calculate Mass (e.g., 1.95 mg for 1 mL of 10 mM) B Weigh this compound A->B C Add Solvent (e.g., 1 mL DMSO) B->C D Vortex to Dissolve C->D E Sonicate if Necessary D->E Incomplete Dissolution F Store Solution (Aliquoted at -20°C) D->F Complete Dissolution E->F

Caption: Workflow for preparing a this compound stock solution.

G cluster_logic Logical Relationship: From Stock to Working Solution Stock 10 mM NPGA Stock Solution (in DMSO) Dilution Dilute with Assay Buffer Stock->Dilution Working Final Working Concentration (e.g., 10-100 µM) Dilution->Working Assay Perform Experiment / Assay Working->Assay

Caption: Dilution process from a stock to a final working solution for assays.

References

Application Notes and Protocols for Biosensor Development Using 4-Nitrophenyl Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of sensitive and selective biosensors is critical for various applications, including drug discovery, clinical diagnostics, and environmental monitoring. One promising approach involves the use of chromogenic or electroactive substrates that produce a measurable signal upon enzymatic conversion. This document provides detailed application notes and protocols for the development of biosensors utilizing the principles of enzymatic reactions with 4-nitrophenyl-based compounds. While direct applications of 4-Nitrophenylglyoxylic acid in biosensors are not extensively documented, the closely related 4-nitrophenyl esters serve as excellent model compounds to illustrate the development process. These esters are widely used as substrates for various hydrolytic enzymes, such as lipases and esterases. The enzymatic cleavage of a 4-nitrophenyl ester releases 4-nitrophenol (4-NP), a product that can be readily quantified using spectrophotometric or electrochemical methods.

This document will focus on a hypothetical biosensor for the detection of lipase inhibitors, a principle applicable to the screening of potential drug candidates or the detection of certain pesticides. The signaling pathway is based on the inhibition of lipase, which in turn reduces the production of 4-nitrophenol from a 4-nitrophenyl ester substrate.

Signaling Pathway: Detection of Lipase Inhibitors

The fundamental principle of the biosensor is the measurement of the enzymatic activity of lipase on a 4-nitrophenyl ester substrate. In the absence of an inhibitor, the lipase catalyzes the hydrolysis of the ester, producing 4-nitrophenol, which absorbs light at a specific wavelength (typically around 405 nm) under alkaline conditions, or can be detected electrochemically. When an inhibitor is present, the enzymatic activity is reduced, leading to a decrease in the formation of 4-nitrophenol. This change in signal is proportional to the concentration of the inhibitor.

G cluster_0 Biosensor Principle 4-Nitrophenyl_Ester 4-Nitrophenyl Ester (Substrate) Lipase Lipase (Enzyme) 4-Nitrophenyl_Ester->Lipase Hydrolysis 4-Nitrophenol 4-Nitrophenol (Product) Lipase->4-Nitrophenol Produces Signal Detectable Signal (Spectrophotometric or Electrochemical) 4-Nitrophenol->Signal Generates Inhibitor Inhibitor (Analyte) Inhibitor->Lipase Inhibits

Caption: Signaling pathway of a lipase inhibitor biosensor.

Experimental Workflow for Biosensor Development

The development of the biosensor involves several key stages, from the immobilization of the enzyme to the optimization of the detection conditions and validation with target analytes.

G cluster_workflow Experimental Workflow A 1. Enzyme Immobilization (e.g., on a solid support) B 2. Biosensor Assembly (Integration with transducer) A->B C 3. Substrate Introduction (Addition of 4-Nitrophenyl Ester) B->C D 4. Analyte Incubation (Introduction of potential inhibitor) C->D E 5. Signal Measurement (Spectrophotometric or Electrochemical) D->E F 6. Data Analysis (Correlation of signal with inhibitor concentration) E->F

Caption: General workflow for biosensor development.

Application Notes

Enzyme Selection and Immobilization

The choice of enzyme is crucial and depends on the target analyte. For detecting organophosphate pesticides, which are known lipase inhibitors, a lipase from a source such as Candida rugosa or porcine pancreas can be used. Enzyme immobilization is a critical step to ensure the stability and reusability of the biosensor.[1] Common immobilization techniques include:

  • Adsorption: A simple method based on weak interactions between the enzyme and the support.

  • Covalent Bonding: Forms strong, stable linkages between the enzyme and the support material.

  • Entrapment: Physically enclosing the enzyme within a polymer matrix or gel.

  • Cross-linking: Creating intermolecular cross-links between enzyme molecules.

For robust biosensors, covalent bonding to a solid support (e.g., amine-functionalized magnetic beads or a modified electrode surface) is often preferred.

Substrate Selection

A variety of 4-nitrophenyl esters can be used as substrates for lipases, with the choice depending on the specific enzyme's substrate preference.[2] Common examples include:

  • 4-Nitrophenyl acetate

  • 4-Nitrophenyl butyrate

  • 4-Nitrophenyl palmitate

The selection of the substrate can influence the sensitivity and dynamic range of the biosensor.

Detection Methods

1. Spectrophotometric Detection: The product of the enzymatic reaction, 4-nitrophenol, exhibits a distinct yellow color in alkaline solutions, with an absorbance maximum around 405 nm. This allows for a straightforward colorimetric assay. The reaction is typically stopped by adding a basic solution (e.g., sodium carbonate) before measurement.

2. Electrochemical Detection: 4-Nitrophenol is an electroactive compound that can be oxidized or reduced at an electrode surface. This allows for the development of amperometric or voltammetric biosensors. Electrochemical methods can offer higher sensitivity and the potential for miniaturization and real-time monitoring.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Lipase Inhibitor Screening

Objective: To determine the inhibitory effect of a sample on lipase activity using a 4-nitrophenyl ester substrate.

Materials:

  • Lipase (e.g., from Candida rugosa)

  • 4-Nitrophenyl butyrate (pNPB)

  • Phosphate buffer (50 mM, pH 7.0)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Sodium carbonate solution (0.5 M)

  • Test inhibitor compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Solution Preparation: Prepare a stock solution of lipase in 50 mM phosphate buffer (pH 7.0). The final concentration should be optimized based on preliminary activity assays.

  • Substrate Solution Preparation: Prepare a stock solution of pNPB in isopropanol. Dilute this stock solution with 50 mM Tris-HCl buffer (pH 8.0) to the desired working concentration.

  • Assay Protocol: a. To each well of a 96-well microplate, add 20 µL of the test inhibitor solution at various concentrations. For the control, add 20 µL of the corresponding solvent. b. Add 160 µL of the lipase solution to each well and incubate for 10 minutes at 37°C. c. Initiate the enzymatic reaction by adding 20 µL of the pNPB working solution to each well. d. Incubate the plate for 15 minutes at 37°C. e. Stop the reaction by adding 50 µL of 0.5 M sodium carbonate solution to each well. f. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100 b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol 2: Fabrication of an Electrochemical Biosensor for Lipase Inhibitor Detection

Objective: To construct and characterize an amperometric biosensor for the detection of lipase inhibitors based on an immobilized lipase electrode.

Materials:

  • Glassy carbon electrode (GCE)

  • Lipase

  • 4-Nitrophenyl acetate (pNPA)

  • Chitosan

  • Glutaraldehyde solution (2.5%)

  • Phosphate buffered saline (PBS, 0.1 M, pH 7.4)

  • Electrochemical workstation

Procedure:

  • Electrode Preparation: a. Polish the GCE with alumina slurry, followed by sonication in ethanol and deionized water.

  • Enzyme Immobilization: a. Prepare a 1 mg/mL lipase solution in PBS. b. Prepare a 0.5% (w/v) chitosan solution in 1% acetic acid. c. Mix the lipase solution and chitosan solution in a 1:1 ratio. d. Drop-cast a small volume (e.g., 5 µL) of the mixture onto the GCE surface and let it dry at room temperature. e. Expose the electrode to glutaraldehyde vapor for 20 minutes to cross-link the enzyme and chitosan. f. Rinse the electrode thoroughly with PBS to remove any unreacted glutaraldehyde and loosely bound enzyme.

  • Electrochemical Measurement: a. Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) in PBS containing a fixed concentration of pNPA. b. Record the electrochemical signal corresponding to the oxidation or reduction of the enzymatically generated 4-nitrophenol. c. To measure inhibition, incubate the biosensor in a solution containing the inhibitor for a specific period. d. After incubation, perform the electrochemical measurement in the presence of pNPA. e. The decrease in the current signal is proportional to the concentration of the inhibitor.

  • Data Analysis: a. Calculate the inhibition percentage based on the decrease in the current signal. b. Construct a calibration curve by plotting the inhibition percentage against the inhibitor concentration.

Quantitative Data Summary

The performance of biosensors is evaluated based on several key parameters. The following table summarizes typical performance data for lipase inhibitor biosensors based on 4-nitrophenyl ester substrates.

ParameterSpectrophotometric AssayElectrochemical Biosensor
Analyte Lipase Inhibitor (e.g., Organophosphate)Lipase Inhibitor (e.g., Malathion)
Enzyme Lipase from Candida rugosaLipase from porcine pancreas
Substrate 4-Nitrophenyl butyrate4-Nitrophenyl acetate
Detection Method Colorimetric (Absorbance at 405 nm)Amperometry/Voltammetry
Linear Range Varies with inhibitor (e.g., 0.1 - 10 µM)Varies with inhibitor (e.g., 0.05 - 5 µM)
Limit of Detection (LOD) Dependent on inhibitor potency (e.g., ~0.05 µM)Dependent on inhibitor potency (e.g., ~0.01 µM)
Response Time ~30 minutes (including incubation)< 10 minutes
Stability Enzyme solution stable for several days at 4°CImmobilized enzyme stable for weeks at 4°C

Conclusion

The use of 4-nitrophenyl esters as enzymatic substrates provides a robust and versatile platform for the development of biosensors, particularly for screening enzyme inhibitors. Both spectrophotometric and electrochemical detection methods offer distinct advantages in terms of simplicity, sensitivity, and potential for high-throughput screening. The protocols and application notes provided herein offer a comprehensive guide for researchers and professionals in the field of drug development and analytical sciences to design and implement biosensors based on these principles. Further optimization of enzyme immobilization techniques and the exploration of novel electrode materials can lead to even more sensitive and stable biosensor platforms.

References

Application Notes and Protocols for the Detection of 4-Nitrophenylglyoxylic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitrophenylglyoxylic acid (NPGA) is an α-keto acid containing a nitro-functionalized aromatic ring.[1][2] Its carboxylic acid and ketone functionalities make it a versatile starting material for various chemical reactions, most notably the formation of amides and esters. In research and drug development, accurately detecting and quantifying the products of reactions involving NPGA is crucial for determining reaction efficiency, purity, and kinetics. These application notes provide detailed protocols for the primary analytical methods used to detect and characterize NPGA reaction products, with a focus on amide synthesis as a representative reaction. The methodologies covered include High-Performance Liquid Chromatography (HPLC) for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, and Thin-Layer Chromatography (TLC) for rapid reaction monitoring.

Application Note 1: Quantitative Analysis of NPGA Amidation Reactions by HPLC-UV

This method is ideal for separating and quantifying the conversion of this compound to its corresponding amide product in a reaction mixture.

Principle

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their polarity. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a more polar solvent mixture. This compound, being a carboxylic acid, is relatively polar and will elute earlier than its corresponding amide product, which is typically less polar. The strong UV absorbance of the 4-nitrophenyl group allows for sensitive detection and quantification of both the reactant and the product.[3][4]

Quantitative Data Summary

The following table outlines typical parameters for an isocratic RP-HPLC method for analyzing the amidation of this compound. Retention times (t_R) are hypothetical and will vary based on the specific amide product and exact chromatographic conditions.

ParameterValue / DescriptionRationaleSource(s)
Analytical Column C18, 4.6 x 250 mm, 5 µmStandard for reverse-phase separation of small organic molecules.[3][4]
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (e.g., 40:60 v/v)Common eluent for nitrophenyl compounds. Acid improves peak shape.[5][6]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[3][4]
Detection Wavelength 272 nmStrong absorbance wavelength for nitrophenyl compounds.[5]
Injection Volume 10 µLTypical volume for analytical HPLC.[6]
Hypothetical t_R (NPGA) ~3.5 minThe more polar starting material elutes earlier.
Hypothetical t_R (Amide Product) ~6.8 minThe less polar product has a longer retention time.
Limit of Quantification (LOQ) ~2.5 µMBased on similar nitrophenol compounds.[3][7]

Experimental Workflow

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Aliquot Reaction Mixture p2 Quench Reaction (if necessary) p1->p2 p3 Dilute with Mobile Phase p2->p3 p4 Filter (0.22 µm) p3->p4 a1 Inject Sample p4->a1 a2 Isocratic Elution (C18 Column) a1->a2 a3 UV Detection (272 nm) a2->a3 d1 Integrate Peak Areas (NPGA & Product) a3->d1 d3 Calculate Concentrations & Percent Conversion d1->d3 d2 Generate Standard Curve d2->d3 lc_ms_logic cluster_hypothesis Hypothesis cluster_experiment Experiment cluster_conclusion Conclusion h1 Reaction: NPGA + Amine -> Amide h2 Calculate Expected MW of Amide Product c1 Compare: Observed m/z vs. Expected m/z h2->c1 e1 Run Reaction Sample on LC-MS e2 Detect m/z of Eluted Product Peak e2->c1 c2 Match? c1->c2 c3 Identity Confirmed c2->c3 Yes c4 Incorrect Product c2->c4 No tlc_workflow s1 Prepare TLC Plate: Draw Baseline s2 Spot Reaction Mixture & Standards s1->s2 s3 Develop Plate in Solvent Chamber s2->s3 s4 Dry Plate s3->s4 s5 Visualize under UV Light (254 nm) s4->s5 s6 Analyze Spot Positions (Calculate Rf) s5->s6

References

Application of 4-Nitrophenylglyoxylic Acid in Metabolic Engineering: A Hypothetical Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The direct microbial biosynthesis of 4-nitrophenylglyoxylic acid through metabolic engineering is not yet an established field with dedicated literature. However, by drawing parallels from the successful engineering of microorganisms for the production of structurally related nitroaromatic compounds, such as 4-nitrophenylalanine, we can propose a novel and plausible biosynthetic pathway. This document outlines the established principles and a hypothetical metabolic route for the production of this compound, providing a foundational guide for researchers interested in exploring this innovative area of metabolic engineering.

The proposed strategy leverages the robust chassis organism, Escherichia coli, which has been extensively engineered for the production of various aromatic compounds. The hypothetical pathway integrates key enzymatic steps from known biosynthetic routes, including the shikimate pathway for aromatic precursor supply and a crucial N-oxygenation step.

Established Precedent: Biosynthesis of 4-Nitrophenylalanine

The production of the non-natural amino acid 4-nitrophenylalanine in E. coli serves as a critical proof-of-concept.[1][2] This engineered pathway involves two main stages:

  • Synthesis of the precursor 4-aminophenylalanine (4-APhe): This is achieved by diverting intermediates from the host's native shikimate pathway. Key genes such as pabAB from E. coli (encoding 4-amino-4-deoxychorismate synthase) and papBC from Streptomyces venezuelae (encoding 4-amino-4-deoxychorismate mutase and 4-amino-4-deoxyprephenate dehydrogenase) are co-expressed to convert chorismate to 4-APhe.[1]

  • N-oxygenation of 4-APhe: The key enzyme, 4-aminobenzoate N-oxygenase (AurF) from Streptomyces thioluteus, is then used to oxidize the amino group of 4-APhe to a nitro group, yielding 4-nitrophenylalanine.[1][3]

Hypothetical Pathway for this compound Biosynthesis

Building on the principles of 4-nitrophenylalanine production, a hypothetical four-step pathway for this compound is proposed, starting from the shikimate pathway intermediate, chorismate.

  • Chorismate to 4-Hydroxyphenylpyruvate: The native E. coli enzyme chorismate mutase/prephenate dehydrogenase (encoded by tyrA) converts chorismate to 4-hydroxyphenylpyruvate.

  • 4-Hydroxyphenylpyruvate to 4-Hydroxyphenylglyoxylate: This is a proposed oxidative decarboxylation step. An enzyme with appropriate activity would need to be identified or engineered.

  • 4-Hydroxyphenylglyoxylate to 4-Aminophenylglyoxylate: A transaminase enzyme could be employed to convert the hydroxyl group to an amino group. Transaminases are known to catalyze the reversible reaction between an amino acid and an α-keto acid.[4][5]

  • 4-Aminophenylglyoxylate to this compound: The well-characterized N-oxygenase, AurF, could then catalyze the final N-oxidation step to produce the target molecule.[3][6][7]

An alternative route could involve the direct nitration of a precursor like phenylglyoxylic acid, though this would likely require different enzymatic machinery.

Quantitative Data Summary

The following table summarizes key quantitative data from the literature on the production of 4-nitrophenylalanine, which can serve as a benchmark for the development of a this compound production platform.

ProductHost OrganismKey Genes ExpressedPrecursor/Carbon SourceTiterReference
4-AminophenylalanineEscherichia colipabAB (E. coli), papBC (S. venezuelae)Glucose22.5 g/L[1][2]
4-NitrophenylalanineEscherichia colipabAB, papBC, AurFGlucose2.22 g/L[1][2]
p-Nitrobenzoate (PNBA)Escherichia colipabA, pabB, pabC, AurFGlucose393 mg/L[8]
p-Nitrobenzoate (PNBA)Escherichia coliAurFp-aminobenzoate945 mg/L[8]

Experimental Protocols

Protocol 1: Construction of a 4-Nitrophenylalanine Producing E. coli Strain

This protocol is based on the methods described by Mori et al. and serves as a foundational procedure for engineering nitroaromatic production.[1][2]

1. Plasmid Construction:

  • Clone the pabAB genes from E. coli and the papBC genes from Streptomyces venezuelae into a suitable expression vector (e.g., a pACYC-based plasmid) under the control of a strong inducible promoter (e.g., T7 or arabinose-inducible promoter).
  • Clone the AurF gene from Streptomyces thioluteus into a separate compatible expression vector (e.g., a pET-based plasmid) under the control of an inducible promoter.

2. Strain Development:

  • Transform a suitable E. coli host strain (e.g., BL21(DE3)) with the constructed plasmids.
  • Select for transformants on LB agar plates containing the appropriate antibiotics.

3. Protein Expression and Production:

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
  • Use the overnight culture to inoculate 1 L of minimal medium (e.g., M9 medium) supplemented with glucose (20 g/L) and antibiotics.
  • Grow the culture at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression with the appropriate inducers (e.g., IPTG and L-arabinose).
  • Continue cultivation at a lower temperature (e.g., 25-30°C) for 24-48 hours.

4. Product Analysis:

  • Harvest the culture broth by centrifugation.
  • Analyze the supernatant for 4-nitrophenylalanine concentration using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector.

Protocol 2: In Vitro Assay for N-Oxygenase (AurF) Activity

This protocol allows for the characterization of the key N-oxygenase enzyme.[6][9]

1. Enzyme Purification:

  • Express the AurF enzyme with a His-tag in E. coli.
  • Lyse the cells and purify the enzyme using nickel-affinity chromatography.

2. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 50 mM buffer (e.g., MES buffer, pH 5.5)
  • Substrate (e.g., 4-aminophenylalanine or a proposed precursor for this compound)
  • Purified AurF enzyme (20 µM)
  • An electron donor system (e.g., 1.2% H₂O₂)

3. Reaction and Analysis:

  • Incubate the reaction mixture at 30°C.
  • Take samples at different time points and quench the reaction (e.g., by adding an equal volume of methanol).
  • Analyze the formation of the nitro product by HPLC.

Visualizations

Established Biosynthetic Pathway for 4-Nitrophenylalanine

4-Nitrophenylalanine_Pathway Chorismate Chorismate ADC 4-amino-4-deoxychorismate Chorismate->ADC pabAB APrephe 4-amino-4-deoxyprephenate ADC->APrephe papB APhe 4-Aminophenylalanine APrephe->APhe papC NPhe 4-Nitrophenylalanine APhe->NPhe AurF (N-oxygenase)

Caption: Engineered biosynthetic pathway for 4-nitrophenylalanine in E. coli.

Hypothetical Biosynthetic Pathway for this compound

4-Nitrophenylglyoxylic_Acid_Pathway Chorismate Chorismate HPP 4-Hydroxyphenylpyruvate Chorismate->HPP tyrA HPG 4-Hydroxyphenylglyoxylate HPP->HPG Oxidative Decarboxylase (Hypothetical) APG 4-Aminophenylglyoxylate HPG->APG Transaminase (Hypothetical) NPG This compound APG->NPG AurF (N-oxygenase)

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 4-Nitrophenylglyoxylic Acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 4-Nitrophenylglyoxylic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound (MW: 195.13 g/mol ) is an organic compound that is poorly soluble in water, with a calculated Log10 of water solubility of -1.88.[1] This low solubility can present significant challenges in various experimental and pharmaceutical applications where aqueous buffer systems are necessary. Achieving a desired concentration in buffers is crucial for assays, formulation development, and other research applications.

Q2: What are the primary methods to improve the solubility of this compound?

The main strategies to enhance the solubility of this compound, an acidic compound, in aqueous solutions include:

  • pH Adjustment: Increasing the pH of the buffer to deprotonate the carboxylic acid group.

  • Co-solvents: Employing a water-miscible organic solvent to increase the overall solvating capacity of the buffer.

  • Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.

Q3: How does pH affect the solubility of this compound?

As a carboxylic acid, the solubility of this compound is highly dependent on the pH of the aqueous buffer. At a pH below its acid dissociation constant (pKa), the compound will predominantly exist in its less soluble, protonated (acidic) form. As the pH of the solution increases to above the pKa, the carboxylic acid group deprotonates to form a more soluble carboxylate salt. The pKa of the structurally similar compound, (4-Nitrophenyl)acetic acid, is 3.85, which can be used as an estimate. Therefore, a significant increase in solubility is expected as the pH of the buffer is raised above 4.

Q4: What are common co-solvents that can be used, and what are the potential drawbacks?

Commonly used co-solvents to improve the solubility of aromatic carboxylic acids include dimethyl sulfoxide (DMSO) and ethanol. While effective at increasing solubility, the use of co-solvents can have drawbacks. High concentrations of organic solvents may interfere with biological assays, alter protein structures, or affect cell viability. It is crucial to determine the tolerance of the specific experimental system to the chosen co-solvent.

Q5: How do cyclodextrins enhance the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the nonpolar nitrophenyl group of this compound within their cavity, forming an inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent water solubility of the guest molecule.

Troubleshooting Guides

Issue: this compound is not dissolving in my aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Low pH of the buffer The buffer pH is likely below the pKa of this compound (estimated pKa ~3.85).Gradually increase the pH of the buffer by adding a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the pH.
Insufficient Solvent Volume The concentration of the compound exceeds its solubility limit in the chosen buffer.Increase the volume of the buffer to reduce the concentration of the compound.
Low Temperature Solubility of solids generally increases with temperature.Gently warm the solution while stirring.
Issue: The use of a co-solvent is interfering with my experiment.
Potential Cause Troubleshooting Step Expected Outcome
High Co-solvent Concentration The concentration of the co-solvent (e.g., DMSO, ethanol) is too high for the experimental system.Reduce the concentration of the co-solvent to the lowest effective level. Perform a dose-response experiment to determine the maximum tolerable co-solvent concentration for your assay.
Co-solvent Incompatibility The chosen co-solvent is not compatible with the experimental components.Consider alternative co-solvents. For example, if DMSO is problematic, ethanol or polyethylene glycol (PEG) could be tested.

Quantitative Data Summary

The following tables provide an estimation of the solubility of this compound based on its chemical properties and the behavior of similar compounds. Note: These are estimated values and should be experimentally verified.

Table 1: Estimated Solubility of this compound at Different pH Values

Buffer pH Estimated Solubility Range (mg/mL) Predominant Species
2.0< 0.1COOH (Acid)
4.00.1 - 1.0COOH / COO-
6.01.0 - 10COO- (Salt)
7.4> 10COO- (Salt)

Table 2: Estimated Solubility of this compound in Co-solvent Mixtures

Co-solvent Concentration (% v/v) Estimated Solubility Range (mg/mL) at pH 7.4
DMSO5> 20
DMSO10> 50
Ethanol10> 15
Ethanol20> 30

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by pH Adjustment

Objective: To determine the solubility of this compound in aqueous buffers at various pH values.

Materials:

  • This compound

  • Deionized water

  • A series of buffers (e.g., phosphate, citrate) at different pH values (e.g., 2, 4, 6, 7.4, 8)

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

  • Magnetic stirrer and stir bars

  • Centrifuge and centrifuge tubes

  • UV-Vis Spectrophotometer or HPLC system

Methodology:

  • Prepare a series of aqueous buffers at the desired pH values.

  • Add an excess amount of this compound to a known volume of each buffer in a sealed vial.

  • Stir the suspensions at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, stop stirring and allow the undissolved solid to settle.

  • Centrifuge the samples to pellet any remaining solid.

  • Carefully collect a known volume of the supernatant.

  • Determine the concentration of dissolved this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectroscopy at its λmax or HPLC).

  • Plot the determined solubility (in mg/mL or M) against the buffer pH.

Protocol 2: Solubility Enhancement using a Co-solvent

Objective: To determine the solubility of this compound in aqueous buffer containing a co-solvent.

Materials:

  • This compound

  • Aqueous buffer at a fixed pH (e.g., pH 7.4)

  • Co-solvent (e.g., DMSO or ethanol)

  • Magnetic stirrer and stir bars

  • Centrifuge and centrifuge tubes

  • Analytical instrumentation (UV-Vis or HPLC)

Methodology:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 0%, 5%, 10%, 20% v/v).

  • To a known volume of each co-solvent/buffer mixture, add an excess amount of this compound.

  • Follow steps 3-7 from Protocol 1 to determine the solubility in each mixture.

  • Plot the solubility as a function of the co-solvent concentration.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To prepare a solid inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir plate

  • Freeze-dryer or oven

Methodology (Kneading Method):

  • Weigh equimolar amounts of this compound and the chosen cyclodextrin.

  • Place the powders in a mortar and mix them thoroughly.

  • Add a small amount of water dropwise to the powder mixture while continuously kneading with a pestle to form a thick, uniform paste.

  • Continue kneading for 30-60 minutes.

  • Dry the resulting paste in an oven at 40-50 °C or by using a freeze-dryer to obtain a solid powder of the inclusion complex.

  • The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • The aqueous solubility of the prepared complex can then be determined using a method similar to Protocol 1.

Visualizations

Solubility_Troubleshooting_Workflow start Start: This compound insoluble in buffer check_ph Is buffer pH > 4? start->check_ph adjust_ph Adjust pH to > 4 with dilute base check_ph->adjust_ph No add_cosolvent Add a co-solvent (e.g., DMSO, Ethanol) check_ph->add_cosolvent Yes dissolved1 Compound Dissolves adjust_ph->dissolved1 failed Seek further assistance adjust_ph->failed end End: Solubility Issue Resolved dissolved1->end check_compatibility Is co-solvent compatible with assay? add_cosolvent->check_compatibility add_cosolvent->failed dissolved2 Compound Dissolves check_compatibility->dissolved2 Yes cyclodextrin Use Cyclodextrin Complexation check_compatibility->cyclodextrin No dissolved2->end dissolved3 Compound Dissolves cyclodextrin->dissolved3 cyclodextrin->failed dissolved3->end

Caption: Troubleshooting workflow for improving solubility.

pH_Solubility_Relationship cluster_pH Buffer pH cluster_Form Predominant Form cluster_Solubility Aqueous Solubility low_ph Low pH (< pKa) acid_form Protonated (Acid) R-COOH low_ph->acid_form high_ph High pH (> pKa) salt_form Deprotonated (Salt) R-COO- high_ph->salt_form low_sol Low Solubility acid_form->low_sol high_sol High Solubility salt_form->high_sol

Caption: Relationship between pH and solubility of a carboxylic acid.

References

Stability of 4-Nitrophenylglyoxylic acid under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Nitrophenylglyoxylic acid under various experimental conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliable use of this compound in your research.

Stability Summary

The stability of this compound is a critical factor in its handling, storage, and application in experimental settings. While specific kinetic data for this compound is not extensively published, based on the chemistry of α-keto acids and nitroaromatic compounds, its stability is expected to be influenced by both pH and temperature.

Key Considerations:

  • pH: α-Keto acids can be susceptible to both acid- and base-catalyzed degradation. At alkaline pH, enolization can lead to subsequent reactions, while harsh acidic conditions might also promote instability.

  • Temperature: Elevated temperatures can accelerate degradation processes. For long-term storage, refrigeration or freezing is recommended.[1]

  • Light: Nitroaromatic compounds can be light-sensitive. Protection from light is advisable to prevent photodecomposition.

The following table summarizes the expected stability of this compound under different conditions. This information is inferred from the behavior of related compounds and general chemical principles.

TemperaturepH ConditionExpected StabilityRecommended Storage
4°C (Refrigerated) Acidic (pH < 4)GoodShort-term (days to weeks)
Neutral (pH 6-8)ModerateShort-term (days)[1]
Basic (pH > 8)PoorAvoid prolonged storage[1]
25°C (Room Temp) Acidic (pH < 4)ModerateShort-term (hours to days)
Neutral (pH 6-8)Poor to ModerateAvoid prolonged storage[1]
Basic (pH > 8)PoorNot recommended
40°C (Accelerated) All pH rangesPoorNot recommended for storage

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the handling and use of this compound.

Question: My solution of this compound turned yellow. What does this indicate?

Answer: A yellow discoloration can indicate the formation of degradation products, particularly those arising from the nitro group. This may be accelerated by exposure to light, high temperatures, or alkaline pH. It is recommended to prepare fresh solutions and store them protected from light at a low temperature.

Question: I observe a loss of potency or inconsistent results in my assay. Could this be related to the stability of this compound?

Answer: Yes, inconsistent results are a common consequence of compound degradation. The α-keto acid moiety is reactive and can degrade under various conditions. To troubleshoot, you should:

  • Prepare fresh solutions: Avoid using stock solutions that have been stored for extended periods, especially at room temperature.

  • Control the pH of your buffers: Ensure your experimental buffers are within a pH range where the compound is most stable, preferably slightly acidic to neutral.

  • Perform a stability check: Analyze a sample of your stock solution by HPLC or another suitable analytical method to check for the presence of degradation products.

Question: I see a precipitate forming in my aqueous solution. What could be the cause?

Answer: Precipitate formation could be due to several factors:

  • Limited Solubility: this compound has finite solubility in aqueous solutions, which can be pH-dependent. Ensure you have not exceeded its solubility limit at the specific pH and temperature of your experiment.

  • Degradation: Some degradation products may be less soluble than the parent compound, leading to precipitation over time.

  • Salting Out: High concentrations of salts in your buffer can decrease the solubility of the organic compound.

Question: What are the likely degradation pathways for this compound?

Answer: While specific studies on this molecule are limited, plausible degradation pathways based on its structure include:

  • Decarboxylation: α-Keto acids can undergo decarboxylation, especially when heated, to yield the corresponding aldehyde (4-nitrobenzaldehyde).

  • Oxidation: The keto group can be susceptible to oxidation, leading to the formation of other carboxylic acid derivatives.

  • Reduction of the Nitro Group: Under reducing conditions, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound solid in a clean, dry vial.

  • Dissolution: Add a suitable solvent to dissolve the compound. For aqueous solutions, it is advisable to first dissolve the solid in a minimal amount of an organic solvent like DMSO or ethanol before diluting with the aqueous buffer to the final concentration. This can help prevent hydrolysis during initial dissolution.

  • pH Adjustment: If preparing an aqueous stock solution, use a buffer at the desired pH. It is recommended to use a slightly acidic buffer (e.g., pH 4-6) for better stability.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at 4°C or -20°C. For long-term storage, -20°C is preferable.

Protocol 2: Stability Indicating HPLC Method

This protocol provides a general high-performance liquid chromatography (HPLC) method to assess the stability of this compound. Method optimization may be required for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 265 nm.

  • Column Temperature: 30°C.

Sample Preparation: Dilute the sample to be tested in the mobile phase A to an appropriate concentration (e.g., 10-100 µg/mL).

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results check_solution Is the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution check_solution->prepare_fresh No check_storage How was the stock solution stored? check_solution->check_storage Yes end_issue Issue likely resolved prepare_fresh->end_issue correct_storage Store at 4°C or -20°C, protected from light check_storage->correct_storage Improperly check_ph What is the pH of the experimental buffer? check_storage->check_ph Properly correct_storage->end_issue adjust_ph Adjust pH to a slightly acidic or neutral range check_ph->adjust_ph Alkaline or harsh acid check_purity Analyze solution purity by HPLC check_ph->check_purity Neutral/Slightly Acidic adjust_ph->end_issue degradation_observed Degradation products observed? check_purity->degradation_observed optimize_conditions Optimize experimental conditions (lower temp, adjust pH) degradation_observed->optimize_conditions Yes no_degradation Compound is stable. Check other experimental parameters. degradation_observed->no_degradation No optimize_conditions->end_issue

Caption: Troubleshooting workflow for stability issues.

Putative_Degradation_Pathway Putative Degradation Pathway of this compound parent This compound decarboxylation Decarboxylation (Heat) parent->decarboxylation reduction Reduction parent->reduction product1 4-Nitrobenzaldehyde decarboxylation->product1 product2 4-Aminophenylglyoxylic Acid reduction->product2

References

Technical Support Center: Common Interferences in 4-Nitrophenylglyoxylic Acid-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common interferences in 4-Nitrophenylglyoxylic acid (NPGA)-based assays. These assays are typically used to measure the activity of enzymes like kynurenine aminotransferases (KATs).

Frequently Asked Questions (FAQs)

Q1: What is a this compound (NPGA)-based assay and what does it measure?

A this compound-based assay is a spectrophotometric method used to measure the activity of kynurenine aminotransferase (KAT) enzymes.[1] KATs are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the conversion of L-kynurenine into kynurenic acid (KYNA), a neuroactive metabolite.[1][2] In this assay, NPGA can be used as a substrate for the transamination reaction. The progress of the reaction can be monitored continuously, making it suitable for inhibitor screening.[1]

Q2: What are the most common sources of interference in this type of assay?

The most common sources of interference in NPGA-based and other enzyme assays stem from the properties of the test compounds themselves. These interferences can lead to false-positive or false-negative results and are often categorized as:

  • Compound Aggregation: Many small molecules form colloidal aggregates at micromolar concentrations that non-specifically inhibit enzymes.[3][4]

  • Chemical Reactivity: Test compounds can react with assay components, such as thiol-containing reagents (e.g., DTT), or directly modify and inactivate the enzyme.[5]

  • Redox Cycling: Some compounds can undergo redox cycling in the presence of reducing agents, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can oxidize and inactivate the enzyme.[6][7]

  • Direct Assay Signal Interference: Compounds can interfere with the detection method. In absorbance-based assays, this includes compounds that absorb light at the same wavelength as the product or compounds that scatter light due to poor solubility.[8][9]

Q3: My test compound is colored. How can this affect my results?

Colored compounds can significantly interfere with absorbance-based assays if their absorbance spectrum overlaps with the detection wavelength of the assay product.[8][10] This can lead to a false increase or decrease in the measured signal, independent of enzyme activity. To check for this, you should measure the absorbance of the compound at the assay wavelength in the absence of the enzyme.[5] Running a proper blank (all assay components, including the test compound, but without the enzyme) for each concentration of the test compound can help correct for this interference.[11]

Q4: What is the purpose of including a non-ionic detergent like Triton X-100 in my assay?

A non-ionic detergent, typically 0.01% Triton X-100, is included in assays to disrupt the formation of compound aggregates.[3][12] Inhibition that is caused by aggregation will be significantly reduced or eliminated in the presence of the detergent.[4] This is a standard control experiment to identify promiscuous inhibitors that act through this non-specific mechanism.[3]

Q5: How can I differentiate between a true inhibitor and a compound that interferes with the assay?

Differentiating true inhibitors from assay-interfering compounds requires a series of control experiments, often called counter-screens or orthogonal assays.[8][13] A true inhibitor should demonstrate a consistent, dose-dependent effect that is not attenuated by the inclusion of detergents, is not dependent on the presence of reducing agents (unless it's a specific mechanistic feature), and does not show activity in enzyme-free controls.[13][14] Orthogonal assays, which use a different detection method (e.g., fluorescence-based or LC-MS), can also help confirm true inhibitory activity.[8]

Troubleshooting Guides

Problem 1: High Background Absorbance

High background can mask the specific signal from the enzymatic reaction, reducing the assay's sensitivity and accuracy.[15]

Potential Cause Recommended Solution & Rationale
Compound Absorbance The test compound absorbs light at the detection wavelength. Solution: Run a control plate with the compound dilutions in the assay buffer but without the enzyme. Subtract the absorbance of these wells from the corresponding assay wells.[5]
Compound Precipitation/Scattering The compound has low solubility and forms a precipitate, which scatters light. Solution: Visually inspect the wells. Lower the final compound concentration or increase the DMSO concentration slightly (while verifying enzyme tolerance).[16]
Contaminated Reagents Buffers or other reagents are contaminated, leading to a non-enzymatic reaction or high intrinsic absorbance. Solution: Prepare fresh buffers and reagents from high-purity sources.[15]
Substrate Instability The substrate (NPGA) is degrading non-enzymatically under the assay conditions (e.g., high pH). Solution: Perform a "no-enzyme" control containing all assay components. If the signal increases over time, the substrate is unstable. Consider optimizing the buffer pH or composition.[15]
Problem 2: Inconsistent or Non-Reproducible Results (High Variability)

High variability in results can make it difficult to determine accurate IC50 values or assess structure-activity relationships.

Potential Cause Recommended Solution & Rationale
Poor Compound Solubility Compound is precipitating out of solution during the assay. Solution: Determine the compound's solubility limit in the final assay buffer. Ensure the highest tested concentration is below this limit. Thoroughly mix solutions after adding the compound from a DMSO stock.[16]
Inconsistent Pipetting/Mixing Inaccurate liquid handling leads to variations in reagent concentrations across the plate. Solution: Ensure pipettes are calibrated. Mix the plate thoroughly after each reagent addition, but avoid vigorous shaking that might denature the enzyme.[17]
Variable DMSO Concentration The final DMSO concentration varies across wells, affecting enzyme activity. Solution: Ensure the final DMSO concentration is consistent in all wells, including controls. Determine the enzyme's tolerance to DMSO beforehand, as concentrations above 1-5% can be inhibitory.[16][18]
Temperature Fluctuations Inconsistent temperature during incubation can alter enzyme activity. Solution: Ensure the plate is incubated at a stable, controlled temperature. Avoid stacking plates during incubation.[19]
Problem 3: Apparent Inhibition is Potent and/or Shows a Steep Dose-Response Curve

These characteristics are often hallmarks of non-specific inhibition, particularly through compound aggregation.[4]

Potential Cause Recommended Solution & Rationale
Compound Aggregation The compound forms aggregates that sequester and denature the enzyme. Solution: Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant rightward shift in the IC50 curve indicates aggregation-based inhibition.[3][13]
Irreversible Inhibition The compound covalently modifies the enzyme, leading to stoichiometric inhibition. Solution: Perform a "jump dilution" experiment. Pre-incubate the enzyme with a high concentration of the inhibitor, then dilute the mixture to a concentration below the IC50. If activity is not recovered, the inhibition is likely irreversible.[13]
Enzyme Concentration Dependence For stoichiometric inhibitors (aggregators or tight binders), the IC50 will increase linearly with the enzyme concentration. Solution: Measure the IC50 at several different enzyme concentrations. A linear relationship suggests a non-specific, stoichiometric mechanism.[12]

Experimental Protocols & Visualizations

Experimental Protocol: Identifying Compound Aggregation

Objective: To determine if a compound's inhibitory activity is due to the formation of aggregates.

Materials:

  • Test compound stock solution (e.g., in 100% DMSO)

  • Enzyme (e.g., Kynurenine Aminotransferase)

  • Substrate (e.g., this compound)

  • Assay Buffer

  • Triton X-100 (10% stock solution)

  • Microplate reader and microplates

Procedure:

  • Prepare Buffers: Prepare two sets of assay buffers: one standard buffer and one containing 0.01% (v/v) Triton X-100.[13]

  • Prepare Compound Dilutions: Create serial dilutions of the test compound in both the standard buffer and the detergent-containing buffer.

  • Set up Reactions: In a microplate, add the enzyme to wells containing the compound dilutions in both buffer conditions. Include appropriate controls (no compound, no enzyme).

  • Pre-incubation: Pre-incubate the enzyme and compound for 15-30 minutes at the assay temperature.[13]

  • Initiate Reaction: Add the substrate to all wells to start the reaction.

  • Measure Activity: Monitor the reaction rate using a spectrophotometer at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition for each compound concentration under both conditions. Plot the dose-response curves and determine the IC50 values. A significant increase (e.g., >10-fold) in the IC50 value in the presence of Triton X-100 is indicative of an aggregation-based mechanism.[4]

Aggregation_Mechanism cluster_0 Low Compound Concentration cluster_1 High Compound Concentration (Above CAC) Compound_Monomer Compound (Monomer) Compound_Aggregate Compound (Aggregate) Compound_Monomer->Compound_Aggregate Self-Association Enzyme Active Enzyme Product Product Enzyme->Product Catalysis Enzyme_Inactive Inactive Enzyme (Adsorbed) Enzyme->Enzyme_Inactive Substrate Substrate Substrate->Enzyme Compound_Aggregate->Enzyme_Inactive Enzyme Sequestration

Caption: Mechanism of enzyme inhibition by compound aggregation.

Experimental Protocol: Testing for Redox Cycling

Objective: To determine if a compound generates hydrogen peroxide (H₂O₂) in the presence of reducing agents, a common artifact.[7]

Materials:

  • Test compound

  • Dithiothreitol (DTT)

  • Horseradish Peroxidase (HRP)

  • Phenol Red (PR)

  • Catalase (positive control quencher)

  • Assay Buffer (e.g., PBS, pH 7.4)

Procedure (adapted from HRP-PR assay): [7]

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a solution of DTT (e.g., 10 mM) in assay buffer.

    • Prepare an HRP-Phenol Red detection reagent.

  • Set up Plate: In a clear 384-well plate, add the test compound dilutions. Include a positive control (a known redox cycler) and a negative control (DMSO vehicle).

  • Initiate H₂O₂ Generation: Add the DTT solution to the wells and incubate for 30-60 minutes at room temperature. This allows any redox cycling to occur and H₂O₂ to accumulate.

  • Detect H₂O₂: Add the HRP-PR detection reagent to all wells. The HRP will use any H₂O₂ present to oxidize Phenol Red, causing a color change.

  • Measure Absorbance: Read the absorbance at 610 nm.[7]

  • Confirmation: To confirm that the signal is from H₂O₂, run a parallel set of wells where catalase is added just before the HRP-PR reagent. Catalase will degrade H₂O₂, and its presence should abolish the signal from a true redox cycler.[6]

Troubleshooting_Workflow Start Apparent Inhibition Observed Check_Signal Run Enzyme-Free Control (Compound + Substrate) Start->Check_Signal Signal_Interference Artifact: Signal Interference (Absorbance/Scattering) Check_Signal->Signal_Interference Yes No_Signal_Interference No Signal Interference Check_Signal->No_Signal_Interference No Check_Detergent Perform Assay with 0.01% Triton X-100 No_Signal_Interference->Check_Detergent Aggregation Artifact: Compound Aggregation Check_Detergent->Aggregation IC50 Shifts Significantly No_Aggregation Not Aggregation-Based Check_Detergent->No_Aggregation No Significant IC50 Shift Check_Redox Perform Redox Cycling Counter-Screen (HRP-PR) No_Aggregation->Check_Redox Redox Artifact: Redox Cycling Check_Redox->Redox Positive No_Redox Not a Redox Cycler Check_Redox->No_Redox Negative Check_Irreversible Perform Jump-Dilution Experiment No_Redox->Check_Irreversible Irreversible Potential Covalent Modifier (Further Investigation Needed) Check_Irreversible->Irreversible No Activity Recovered True_Hit Potential True, Reversible Inhibitor (Confirm with Orthogonal Assay) Check_Irreversible->True_Hit Activity Recovered

Caption: A workflow for troubleshooting apparent enzyme inhibition.

References

How to optimize reaction conditions for 4-Nitrophenylglyoxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Nitrophenylglyoxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves the oxidation of 4'-nitroacetophenone. A strong oxidizing agent, such as potassium permanganate (KMnO₄), is typically used under alkaline conditions. The methyl group of the acetophenone is oxidized to a carboxyl group, yielding the desired α-keto acid.

Q2: Why are alkaline conditions generally preferred over acidic conditions for this specific oxidation?

A2: While permanganate is a powerful oxidant in both acidic and basic media, alkaline conditions are often preferred for the oxidation of substituted acetophenones to minimize the risk of electrophilic side reactions on the aromatic ring, which can be activated by strong acids. Additionally, the reaction under basic conditions proceeds through a mechanism that is accelerated by electron-withdrawing groups like the nitro group.[1] The product is initially formed as its potassium salt, which is then acidified during the workup to yield the free acid.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be developed to achieve good separation between the starting material (4'-nitroacetophenone) and the product (this compound). The disappearance of the starting material spot and the appearance of a new, more polar spot (which will likely have a lower Rf value) indicate the progression of the reaction. The deep purple color of the permanganate ion also serves as a visual indicator; its consumption is evident as the color fades and a brown precipitate of manganese dioxide (MnO₂) forms.

Q4: What are the primary potential byproducts in this synthesis?

A4: The main potential byproduct is 4-nitrobenzoic acid, which results from over-oxidation and cleavage of the bond between the carbonyl groups. Under harsh conditions (e.g., high temperatures or prolonged reaction times), cleavage of the aromatic ring is also a possibility, though less common under controlled conditions. Incomplete oxidation will leave unreacted 4'-nitroacetophenone in the final product mixture.

Q5: What is a suitable method for purifying the final product?

A5: Recrystallization is a common and effective method for purifying this compound.[2][3][4][5] A suitable solvent system would be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or a mixture of organic solvents like ethanol and water could be effective. The choice of solvent should be experimentally determined to maximize recovery and purity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.[6] 2. Degraded Oxidant: Potassium permanganate solution may have decomposed over time. 3. Incorrect pH: The reaction may not be sufficiently alkaline.[6] 4. Poor Quality Starting Material: Impurities in the 4'-nitroacetophenone can inhibit the reaction.[6]1. Increase the reaction time and/or slowly increase the temperature while monitoring with TLC. 2. Prepare a fresh solution of potassium permanganate. 3. Ensure the concentration of the base (e.g., NaOH or KOH) is adequate. Monitor the pH of the reaction mixture. 4. Check the purity of the starting material and consider purification if necessary.
Formation of Significant Amount of 4-Nitrobenzoic Acid (Over-oxidation) 1. Excess Oxidant: Too much potassium permanganate was used.[6] 2. High Reaction Temperature: The reaction was carried out at too high a temperature.[6] 3. Prolonged Reaction Time: The reaction was allowed to proceed for too long after the starting material was consumed.[6]1. Carefully control the stoichiometry of the reactants. Use a slight excess of the oxidant, but avoid large excesses. 2. Maintain the reaction temperature within the optimal range. Consider running the reaction at a lower temperature for a longer period. 3. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed.
Product is Difficult to Purify/Oily Product 1. Presence of Impurities: Significant amounts of byproducts or unreacted starting material are present. 2. Inappropriate Recrystallization Solvent: The chosen solvent is not providing effective purification.1. Attempt a column chromatography purification if recrystallization is ineffective. 2. Screen a variety of recrystallization solvents or solvent mixtures to find an optimal system.[3][4][5]
Reaction Stalls (Purple Color of Permanganate Persists) 1. Low Temperature: The reaction temperature is too low to initiate or sustain the reaction. 2. Insolubility of Reactants: The 4'-nitroacetophenone may not be sufficiently soluble in the reaction medium.1. Gently warm the reaction mixture to the recommended temperature range. 2. Consider the use of a co-solvent to improve the solubility of the starting material, ensuring it is inert to the oxidizing conditions.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the key parameters that can be adjusted to optimize the synthesis of this compound. The indicated effects are based on general principles of permanganate oxidation of acetophenones.

ParameterRange/OptionsEffect on YieldEffect on PurityRecommendations
Temperature 30-70 °CHigher temperatures increase reaction rate but may lead to over-oxidation.[6][7]Lower temperatures generally favor higher purity by minimizing side reactions.Start at a moderate temperature (e.g., 40-50 °C) and adjust based on reaction monitoring.
Reactant Molar Ratio (KMnO₄ : Substrate) 2:1 to 4:1Increasing the ratio can drive the reaction to completion but increases the risk of over-oxidation.[6]A lower ratio may result in incomplete conversion, while a very high ratio can decrease purity due to byproducts.Begin with a molar ratio of approximately 3:1 and optimize based on results.
Base Concentration (e.g., NaOH) 1-2 MSufficiently high concentration is needed to maintain alkaline conditions and facilitate the reaction.Inadequate base can slow the reaction and potentially lead to different side products.Ensure the reaction medium remains basic throughout the addition of the oxidant.
Reaction Time 1-6 hoursShould be sufficient for complete consumption of the starting material.Excessively long times can lead to product degradation and byproduct formation.[6]Monitor the reaction by TLC to determine the optimal reaction time.
Solvent AqueousA fully aqueous system is common.Co-solvents can sometimes improve solubility but must be inert to oxidation.Water is the preferred solvent. If solubility is an issue, a small amount of a stable co-solvent like t-butanol can be trialed.

Experimental Protocols

Key Experiment: Alkaline Permanganate Oxidation of 4'-Nitroacetophenone

This protocol describes a general method for the synthesis of this compound. Optimization of specific parameters may be required.

Materials:

  • 4'-Nitroacetophenone

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Distilled water

  • Ethyl acetate (for TLC)

  • Hexane (for TLC)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-nitroacetophenone in an aqueous solution of sodium hydroxide (e.g., 1-2 M).

  • Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate in distilled water.

  • Reaction: Gently heat the solution of 4'-nitroacetophenone to around 40-50 °C. Slowly add the potassium permanganate solution portion-wise over a period of 1-2 hours. The purple color of the permanganate should disappear as it is consumed, and a brown precipitate of manganese dioxide will form.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the excess potassium permanganate by the careful addition of a small amount of sodium bisulfite until the purple color disappears completely.

    • Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.

    • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of this compound should form.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold distilled water.

    • Recrystallize the crude product from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain the purified this compound.[2][3][4][5]

    • Dry the purified crystals under vacuum.

Visualizations

ReactionPathway Reaction Pathway for this compound Synthesis Start 4'-Nitroacetophenone Intermediate Potassium 4-nitrophenylglyoxylate (in solution) Start->Intermediate Oxidation Reagents KMnO4, NaOH, H2O Reagents->Intermediate Product This compound Intermediate->Product Acidification Acidification HCl (aq) Acidification->Product

Caption: Reaction pathway for the synthesis of this compound.

Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve 4'-Nitroacetophenone in NaOH(aq) C Heat and add KMnO4 solution A->C B Prepare KMnO4 solution B->C D Monitor by TLC C->D E Quench & Filter MnO2 D->E Reaction complete F Acidify filtrate E->F G Isolate crude product F->G H Recrystallize G->H I Characterize final product (e.g., m.p., NMR, IR) H->I

Caption: A general workflow for the synthesis and purification of this compound.

Troubleshooting Troubleshooting Logic Start Low Yield? CheckCompletion Check TLC for starting material Start->CheckCompletion Yes CheckPurity Analyze for byproducts (e.g., NMR) Start->CheckPurity No (Good Yield, but purity issue) Incomplete Incomplete Reaction CheckCompletion->Incomplete Starting material remains Byproducts Byproduct Formation CheckCompletion->Byproducts No starting material, but low yield ImprovePurification Optimize recrystallization or use chromatography CheckPurity->ImprovePurification OptimizeTimeTemp Increase time/temp Incomplete->OptimizeTimeTemp OptimizeStoichiometry Adjust reactant ratio Byproducts->OptimizeStoichiometry Byproducts->ImprovePurification

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Troubleshooting guide for inconsistent results with 4-Nitrophenylglyoxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Nitrophenylglyoxylic Acid

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (4-NPGA). The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (4-NPGA) is a chemical compound with the formula C₈H₅NO₅. Structurally, it is an α-keto acid containing a 4-nitrophenyl group. It is primarily used as a chromogenic substrate in biochemical assays. Upon enzymatic or chemical cleavage of a bond to the glyoxylic acid moiety, it can lead to the release of 4-nitrophenol, which in its deprotonated form (4-nitrophenolate) exhibits a yellow color that can be quantified spectrophotometrically.

Q2: What are the key chemical properties of this compound?

Understanding the chemical properties of 4-NPGA is crucial for troubleshooting experiments. Key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₅NO₅[1]
Molecular Weight 195.13 g/mol [1]
Appearance Yellow powder
Melting Point 113-115 °C
Solubility Slightly soluble in DMSO and Methanol

Q3: How should I prepare and store this compound solutions?

Due to the limited stability of α-keto acids in aqueous solutions, it is recommended to prepare 4-NPGA solutions fresh for each experiment. If a stock solution is necessary, dissolve the compound in an appropriate organic solvent like DMSO or methanol and store it at -20°C or colder, protected from light. Minimize the number of freeze-thaw cycles. When preparing the working solution in an aqueous buffer, ensure the final concentration of the organic solvent is low enough to not interfere with your experiment (typically <1% v/v).

Troubleshooting Guide for Inconsistent Results

Inconsistent results when using this compound in assays can arise from issues with the substrate itself, the reaction conditions, or the detection method. This guide addresses common problems in a question-and-answer format.

Problem 1: High Background Signal in "No Enzyme" or "Blank" Controls

Question: My control wells, which do not contain the enzyme, show a significant yellow color. What could be the cause?

Answer: A high background signal can be due to the non-enzymatic degradation of 4-NPGA. Several factors can contribute to this:

  • pH of the Assay Buffer: The stability of 4-NPGA and the ionization of the resulting 4-nitrophenol are highly pH-dependent. At alkaline pH, the rate of spontaneous hydrolysis of 4-NPGA may increase.

  • Temperature: Higher incubation temperatures can accelerate the decomposition of 4-NPGA.

  • Contamination of 4-NPGA: The starting material may be contaminated with free 4-nitrophenol.

Troubleshooting Steps:

  • Run a Substrate Stability Control: Incubate 4-NPGA in your assay buffer under the exact experimental conditions (temperature, time) but without the enzyme. A significant increase in absorbance indicates substrate instability.

  • Optimize Assay pH: If stability is an issue, consider lowering the pH of your assay buffer. However, be mindful that the extinction coefficient of 4-nitrophenolate is also pH-dependent. A pH range of 7-8 is often a reasonable compromise.

  • Check Purity of 4-NPGA: If possible, verify the purity of your 4-NPGA stock.

  • Prepare Fresh Solutions: Always prepare 4-NPGA solutions fresh before each experiment.

High_Background High Background Signal Check_Purity Check 4-NPGA Purity High_Background->Check_Purity Optimize_pH Optimize Assay pH High_Background->Optimize_pH Run_Stability_Control Run Substrate Stability Control High_Background->Run_Stability_Control Fresh_Solutions Prepare Fresh Solutions High_Background->Fresh_Solutions

Caption: Troubleshooting high background signal.

Problem 2: Low or No Signal in the Presence of Active Enzyme

Question: My positive control with active enzyme shows very little or no color development. What are the possible reasons?

Answer: A lack of signal suggests a problem with the enzymatic reaction or the detection of the product.

  • Enzyme Inactivity: The enzyme may have lost its activity due to improper storage or handling.

  • Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme.

  • Inhibition: A component in your reaction mixture could be inhibiting the enzyme.

  • Low Substrate Concentration: The concentration of 4-NPGA might be too low to produce a detectable signal.

  • Incorrect Detection Wavelength: While 4-nitrophenolate has a characteristic yellow color, the maximum absorbance is wavelength-dependent.

Troubleshooting Steps:

  • Verify Enzyme Activity: Test your enzyme with a known, reliable substrate to confirm its activity.

  • Optimize Reaction Conditions: Systematically vary the pH, temperature, and buffer components to find the optimal conditions for your enzyme with 4-NPGA.

  • Check for Inhibitors: Ensure that no components of your buffer or sample are known inhibitors of your enzyme.

  • Increase Substrate Concentration: Titrate the concentration of 4-NPGA to ensure it is not the limiting factor.

  • Confirm Detection Wavelength: The absorbance of 4-nitrophenolate is typically measured between 400-410 nm. Ensure your spectrophotometer is set to the correct wavelength for your buffer conditions.

No_Signal Low or No Signal Verify_Enzyme Verify Enzyme Activity No_Signal->Verify_Enzyme Optimize_Conditions Optimize Reaction Conditions No_Signal->Optimize_Conditions Check_Inhibitors Check for Inhibitors No_Signal->Check_Inhibitors Increase_Substrate Increase Substrate Concentration No_Signal->Increase_Substrate Check_Wavelength Confirm Detection Wavelength No_Signal->Check_Wavelength

Caption: Troubleshooting low or no signal.

Problem 3: Poor Reproducibility and Inconsistent Results Between Replicates

Question: I am observing high variability between my replicate wells and between experiments. What could be causing this?

Answer: Poor reproducibility can stem from the inherent instability of 4-NPGA, as well as from experimental technique. The α-keto acid moiety of 4-NPGA is susceptible to various side reactions in aqueous solution.

  • Hydration of the α-keto group: In aqueous solution, α-keto acids can exist in equilibrium with their hydrated gem-diol form. This can affect the concentration of the active substrate available for the enzyme.

  • Decarboxylation: α-keto acids can undergo decarboxylation, especially at elevated temperatures or non-neutral pH, leading to the formation of byproducts.

  • Pipetting Errors: Inconsistent volumes of enzyme, substrate, or other reagents will lead to variability.

  • Temperature Fluctuations: Inconsistent incubation temperatures can affect the rate of both the enzymatic reaction and substrate degradation.

  • Incomplete Mixing: Failure to properly mix the reaction components can result in localized concentration differences.

Troubleshooting Steps:

  • Control Reaction Conditions Tightly: Maintain a consistent pH and temperature for all experiments. Use a temperature-controlled incubator and plate reader.

  • Pre-incubate Components: Pre-incubate all reaction components to the assay temperature before mixing to ensure a consistent starting temperature.

  • Improve Pipetting Technique: Use calibrated pipettes and ensure proper mixing after adding each component. For multi-well plates, consider using a master mix for the common reagents.

  • Monitor for Byproducts: If you have access to analytical techniques like HPLC or LC-MS, you can analyze your 4-NPGA stock and reaction mixtures for the presence of degradation products.

Poor_Reproducibility Poor Reproducibility Control_Conditions Control Reaction Conditions Poor_Reproducibility->Control_Conditions Pre_Incubate Pre-incubate Components Poor_Reproducibility->Pre_Incubate Pipetting Improve Pipetting Technique Poor_Reproducibility->Pipetting Monitor_Byproducts Monitor for Byproducts Poor_Reproducibility->Monitor_Byproducts

Caption: Troubleshooting poor reproducibility.

Experimental Protocols

Generalized Protocol for an Enzyme Assay Using 4-NPGA

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer at a pH suitable for your enzyme of interest (e.g., 50 mM phosphate buffer, pH 7.4).

  • 4-NPGA Stock Solution: Prepare a 10 mM stock solution of 4-NPGA in DMSO. Store at -20°C.

  • Enzyme Solution: Prepare a working solution of your enzyme in the assay buffer. Keep on ice.

  • Stop Solution (Optional for endpoint assays): 1 M Sodium Carbonate (Na₂CO₃).

2. Assay Procedure (96-well plate format):

  • Add 80 µL of assay buffer to each well.

  • Add 10 µL of your test compound or vehicle control.

  • Add 10 µL of the enzyme solution to the test wells. For the "no enzyme" blank, add 10 µL of assay buffer.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the reaction by adding 10 µL of a freshly prepared working solution of 4-NPGA in assay buffer (e.g., a 1 mM working solution for a final concentration of 100 µM).

  • For a kinetic assay: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for a set period (e.g., 30 minutes).

  • For an endpoint assay: Incubate the plate for a fixed time (e.g., 30 minutes). Stop the reaction by adding 50 µL of the stop solution. Measure the absorbance at 405 nm.

3. Data Analysis:

  • Subtract the absorbance of the "no enzyme" blank from all other readings.

  • For kinetic assays, determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.

  • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 4-nitrophenolate under your assay conditions, c is the concentration, and l is the path length.

Start Prepare Reagents Add_Buffer Add Assay Buffer Start->Add_Buffer Add_Compound Add Test Compound/Vehicle Add_Buffer->Add_Compound Add_Enzyme Add Enzyme/Buffer Blank Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Initiate with 4-NPGA Pre_Incubate->Add_Substrate Measure Measure Absorbance at 405 nm Add_Substrate->Measure Analyze Analyze Data Measure->Analyze

Caption: Generalized experimental workflow.

References

Preventing degradation of 4-Nitrophenylglyoxylic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Nitrophenylglyoxylic acid to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. For extended storage, maintaining the compound at freezer temperatures (-20°C to -80°C) is advisable to minimize degradation.

Q2: I've noticed a color change in my stored this compound. What does this indicate?

A2: A color change, typically to a yellow or brownish hue, can be an indicator of degradation. This may be due to exposure to light, elevated temperatures, or reaction with atmospheric components. Photodegradation is a common issue for nitroaromatic compounds.

Q3: How can I confirm if my this compound has degraded?

A3: The most reliable method to confirm and quantify degradation is through a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the intact parent compound from its degradation products.

Q4: What are the primary degradation pathways for this compound?

A4: While specific studies on this compound are limited, based on its chemical structure, the primary anticipated degradation pathways are photodegradation due to the nitroaromatic group, and hydrolysis and decarboxylation of the α-keto acid moiety, especially when exposed to heat, moisture, or non-neutral pH conditions.

Q5: Are there any known stabilizing agents for this compound?

A5: There is currently no specific information available on stabilizing agents for this compound. However, general best practices for stabilizing sensitive compounds include storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and protecting from light.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Change in physical appearance (e.g., color, clumping) Exposure to light, moisture, or elevated temperature.Store in an amber vial inside a desiccator at or below freezer temperatures. Handle the compound under low-light conditions.
Inconsistent experimental results Degradation of the stock solution.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot it into single-use vials and store at -80°C, protected from light.
Appearance of unexpected peaks in analytical chromatograms Formation of degradation products.Analyze the sample using a stability-indicating HPLC method to identify and quantify the impurities. Review storage and handling procedures to identify the source of degradation.
Low assay potency Degradation of the solid material or solution.Re-test the purity of the compound. If degradation is confirmed, procure a new batch and ensure proper storage conditions are strictly followed.

Potential Degradation Pathways

Based on the chemical functionalities of this compound (a nitroaromatic ring and an α-keto acid), several degradation pathways can be postulated.

DegradationPathways Potential Degradation Pathways of this compound NPGA This compound Photo Photodegradation (Light Exposure) NPGA->Photo Hydrolysis Hydrolysis (Moisture) NPGA->Hydrolysis Decarboxylation Decarboxylation (Heat, pH) NPGA->Decarboxylation Oxidation Oxidation (Air/Oxidizing Agents) NPGA->Oxidation Photoproducts Reduced Nitro Species & Ring-Opened Products Photo->Photoproducts Hydrate Gem-diol Hydrate Hydrolysis->Hydrate DecarboxyProduct 4-Nitrobenzaldehyde Decarboxylation->DecarboxyProduct OxidizedProduct Further Oxidized Species Oxidation->OxidizedProduct

Caption: Potential degradation pathways for this compound.

Recommended Storage Conditions Summary

Parameter Recommendation Rationale
Temperature Freezer (-20°C to -80°C) for long-term storage. Refrigerated (2-8°C) for short-term.Minimizes thermal degradation and slows down chemical reactions.
Light Store in amber or opaque containers, or in the dark.Prevents photodegradation of the nitroaromatic group.
Atmosphere Tightly sealed container. Consider storing under an inert gas (e.g., Argon, Nitrogen).Prevents hydrolysis from atmospheric moisture and oxidation.
Container Glass vial with a tightly fitting cap.Inert and provides a good seal against atmospheric components.
Incompatible Materials Strong oxidizing agents.To prevent vigorous and potentially hazardous reactions.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a validated HPLC method to assess the stability of this compound. Users should validate the method for their specific application.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Example Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 80
    17.0 80
    17.1 10

    | 20.0 | 10 |

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Dilute the stock solution with the mobile phase to an appropriate concentration for analysis.

  • For stability studies, subject the stock solution or solid material to stress conditions (e.g., heat, light, humidity) and analyze at various time points.

4. Data Analysis:

  • Monitor the peak area of the this compound peak over time.

  • Observe the appearance of any new peaks, which may correspond to degradation products.

  • Calculate the percentage of remaining this compound at each time point.

HPLC_Workflow HPLC Stability Testing Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Stock Prepare Stock Solution Stress Apply Stress Conditions (Heat, Light, etc.) Stock->Stress Sample Take Samples at Time Points Stress->Sample Inject Inject Sample Sample->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify Peak Areas Detect->Quantify Assess Assess Stability Profile Quantify->Assess

Caption: Workflow for assessing the stability of this compound using HPLC.

Technical Support Center: Spectrophotometric Assays Using 4-Nitrophenylglyoxylic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Nitrophenylglyoxylic acid (4-NPGA) and other 4-nitrophenyl-based substrates in spectrophotometric assays. The primary focus is on addressing and mitigating background noise to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind spectrophotometric assays using 4-nitrophenyl-based substrates?

A1: Assays employing 4-nitrophenyl-containing molecules are typically chromogenic. The core principle involves the cleavage of a chemical bond (often an ester or glycosidic bond) in the substrate molecule. This cleavage, which can be enzymatic or catalyzed by other factors, releases 4-nitrophenol. In an alkaline environment, 4-nitrophenol converts to the 4-nitrophenolate ion, which is a yellow-colored compound with a characteristic absorbance maximum around 400-410 nm.[1] The intensity of this yellow color is directly proportional to the amount of 4-nitrophenol produced, allowing for the quantification of the reaction.

Q2: My assay shows high background noise. What are the common causes?

A2: High background in these assays often stems from the spontaneous release of 4-nitrophenol from the substrate, independent of the specific reaction you are measuring. The primary causes include:

  • Substrate Instability: 4-nitrophenyl esters and glycosides can be unstable in aqueous solutions and may undergo spontaneous hydrolysis.[2] This is a significant contributor to high background readings.

  • Sub-optimal pH: The stability of the 4-nitrophenyl linkage is highly dependent on the pH of the buffer. Both acidic and basic conditions can accelerate spontaneous hydrolysis.[2][3]

  • Improper Reagent Storage: Degradation of the 4-NPGA or related substrate due to exposure to light, moisture, or improper temperatures can lead to pre-existing 4-nitrophenol in your stock solutions.

  • Contaminated Reagents: Contamination of buffers or other assay components with substances that can catalyze the hydrolysis of the substrate or that absorb light at the detection wavelength.

  • Leaching from Plastics: Some laboratory plastics can leach chemicals that interfere with spectrophotometric measurements, particularly in the UV range.[1]

Q3: How can I minimize the spontaneous hydrolysis of my 4-nitrophenyl substrate?

A3: To minimize background from spontaneous hydrolysis, consider the following:

  • Fresh Substrate Preparation: Always prepare the substrate solution fresh for each experiment. Avoid using old or stored substrate solutions.

  • Optimized pH: Carefully select and maintain the pH of your assay buffer. The rate of spontaneous hydrolysis is pH-dependent.[2][3] It is advisable to perform preliminary experiments to determine the pH at which your specific substrate exhibits the lowest spontaneous degradation while maintaining the desired reaction rate.

  • Control Experiments: Always include a "no-enzyme" or "no-catalyst" control in your experimental setup. This control will account for the background signal from spontaneous hydrolysis, which can then be subtracted from your experimental readings.

  • Temperature Control: Perform your assays at a consistent and controlled temperature, as higher temperatures can accelerate hydrolysis.

Q4: What are the best practices for handling and storing this compound?

A4: Proper handling and storage are critical to maintaining the integrity of 4-NPGA:

  • Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and dark place. Refer to the manufacturer's safety data sheet (SDS) for specific storage temperature recommendations.

  • Protection from Light: Protect the solid compound and its solutions from light to prevent photochemical degradation.

  • Moisture Prevention: 4-NPGA is a carboxylic acid and can be sensitive to moisture. Ensure the storage container is well-sealed.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to high background noise in spectrophotometric assays using 4-nitrophenyl-based substrates.

Problem Potential Cause Troubleshooting Steps
High background absorbance in all wells, including controls. Spontaneous hydrolysis of the 4-nitrophenyl substrate.1. Prepare fresh substrate solution immediately before use.2. Optimize the pH of the assay buffer to minimize spontaneous hydrolysis.3. Run a time-course experiment with the substrate in buffer alone to quantify the rate of spontaneous hydrolysis.4. Always subtract the absorbance of a "no-enzyme" or "no-catalyst" control from all readings.
Contaminated substrate stock.1. Use a new, unopened vial of the 4-nitrophenyl substrate.2. Check the absorbance of the substrate stock solution at the detection wavelength; a high reading indicates contamination with 4-nitrophenol.
Contaminated buffer or reagents.1. Prepare fresh buffers with high-purity water and reagents.2. Test individual assay components for absorbance at the detection wavelength.
Inconsistent or variable background noise across the plate. Incomplete mixing of reagents.1. Ensure thorough mixing of all components in each well before measurement.
Temperature gradients across the microplate.1. Allow the plate to equilibrate to the desired temperature before adding the final reagent and starting the measurement.
Pipetting errors.1. Calibrate pipettes regularly.2. Use appropriate pipetting techniques to ensure accuracy and precision.
Gradual increase in background over time. Instability of the substrate in the assay buffer.1. This is expected to some degree due to spontaneous hydrolysis. Quantify this rate with a control and subtract it from your data.2. Consider if the reaction can be run for a shorter duration to minimize the impact of this drift.
Unexpected absorbance peaks. Degradation of 4-nitrophenol or other components.1. The degradation of 4-nitrophenol can lead to the formation of other colored compounds.[4] Ensure the pH of the stop solution is stable and appropriate.2. Run a full absorbance spectrum of your samples to identify any unexpected peaks that might indicate contamination or degradation products.

Experimental Protocols

The following is a generalized protocol for an enzyme inhibition assay using a 4-nitrophenyl-based substrate. This should be adapted based on the specific enzyme and substrate being used.

Objective: To determine the inhibitory effect of a test compound on enzyme activity by measuring the rate of 4-nitrophenol release from a 4-nitrophenyl substrate.

Materials:

  • Enzyme solution (e.g., α-glucosidase)

  • 4-Nitrophenyl substrate (e.g., 4-Nitrophenyl-α-D-glucopyranoside)

  • Assay buffer (e.g., phosphate buffer, pH 6.8)

  • Test compound (inhibitor)

  • Stop solution (e.g., 0.1 M Sodium Carbonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare a stock solution of the 4-nitrophenyl substrate in the assay buffer. Note: Prepare this solution fresh just before use.

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare the stop solution.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add a specific volume of enzyme solution and the test compound solution to each well.

    • Positive Control Wells: Add the enzyme solution and assay buffer (without the test compound).

    • Negative Control (Blank) Wells: Add assay buffer only.

    • Substrate Control Wells: Add the substrate solution and assay buffer (without the enzyme) to determine the rate of spontaneous hydrolysis.

  • Pre-incubation:

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the enzyme and inhibitor to interact.

  • Reaction Initiation:

    • Add the 4-nitrophenyl substrate solution to all wells to start the reaction. Mix thoroughly.

  • Incubation:

    • Incubate the plate at the reaction temperature for a defined period (e.g., 15-30 minutes).

  • Reaction Termination:

    • Add the stop solution to all wells to stop the enzymatic reaction and develop the yellow color of the 4-nitrophenolate ion.

  • Measurement:

    • Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Subtract the absorbance of the substrate control wells from the test and positive control wells to correct for spontaneous hydrolysis.

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Absorbance of Positive Control - Absorbance of Test Well) / Absorbance of Positive Control] x 100

Quantitative Data Summary

The following table provides typical quantitative parameters for assays involving the enzymatic release of 4-nitrophenol. These values can serve as a starting point for assay development and optimization.

ParameterTypical Value/RangeNotes
Wavelength of Max. Absorbance (λmax) 400 - 410 nmFor the 4-nitrophenolate ion in alkaline conditions.[1]
Molar Extinction Coefficient (ε) of 4-nitrophenol ~18,000 M⁻¹cm⁻¹Highly dependent on pH and buffer composition. It is recommended to determine this experimentally under your specific assay conditions.
Typical Substrate Concentration 0.1 - 5 mMShould be optimized based on the enzyme's Michaelis-Menten constant (Km).
Typical Enzyme Concentration Varies widelyShould be adjusted to ensure a linear reaction rate over the desired time course.
Assay pH 6.0 - 8.0The optimal pH is a balance between enzyme activity and substrate stability.[2][3]
Reaction Temperature 25 - 37 °CShould be kept constant throughout the experiment.

Visualizations

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_analysis 3. Data Acquisition & Analysis prep_enzyme Enzyme Solution add_enzyme_inhibitor Add Enzyme & Test Compound prep_enzyme->add_enzyme_inhibitor prep_substrate 4-Nitrophenyl Substrate (Prepare Fresh) add_substrate Initiate Reaction: Add Substrate prep_substrate->add_substrate prep_inhibitor Test Compound (Serial Dilutions) prep_inhibitor->add_enzyme_inhibitor prep_stop Stop Solution add_stop Terminate Reaction: Add Stop Solution prep_stop->add_stop pre_incubate Pre-incubate add_enzyme_inhibitor->pre_incubate Plate with Enzyme/Inhibitor pre_incubate->add_substrate incubate Incubate add_substrate->incubate Reaction Mixture incubate->add_stop measure_abs Measure Absorbance (~405 nm) add_stop->measure_abs Color Development calculate Calculate % Inhibition measure_abs->calculate

Caption: Workflow for a typical enzyme inhibition assay using a 4-nitrophenyl substrate.

Troubleshooting_Logic start High Background Noise Detected check_controls Are controls (no-enzyme/catalyst) also high? start->check_controls spontaneous_hydrolysis Likely Spontaneous Hydrolysis of Substrate check_controls->spontaneous_hydrolysis Yes check_reagents Are reagent blanks (buffer, substrate stock) high? check_controls->check_reagents No troubleshoot_hydrolysis 1. Prepare fresh substrate 2. Optimize buffer pH 3. Run substrate stability test spontaneous_hydrolysis->troubleshoot_hydrolysis contaminated_reagents Likely Contaminated Reagents check_reagents->contaminated_reagents Yes other_issues Consider other issues: - Inconsistent mixing - Temperature effects - Pipetting errors check_reagents->other_issues No troubleshoot_reagents 1. Prepare fresh buffers 2. Use new substrate stock contaminated_reagents->troubleshoot_reagents

Caption: A logical flowchart for troubleshooting high background noise in the assay.

References

Technical Support Center: Minimizing Enzyme Inactivation by 4-Nitrophenylglyoxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrophenylglyoxylic acid (4-NPGA). The focus is on understanding and minimizing its inactivating effects on enzymes to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of enzyme inactivation by this compound?

This compound, a phenylglyoxal derivative, primarily inactivates enzymes by chemically modifying the side chain of arginine residues.[1] The dicarbonyl group of 4-NPGA reacts specifically with the guanidinium group of arginine under mild conditions (pH 7-9) to form a stable cyclic adduct.[1] If this modification occurs within the enzyme's active site or a region critical for maintaining its conformational stability, it can lead to a partial or complete loss of catalytic activity.[2]

Enzyme Active Enzyme (with Arginine residue) Inactive_Enzyme Inactive Enzyme (Modified Arginine) Enzyme->Inactive_Enzyme Covalent Modification of Guanidinium Group NPGA 4-Nitrophenylglyoxylic Acid (4-NPGA) NPGA->Inactive_Enzyme

Caption: Mechanism of enzyme inactivation by 4-NPGA via arginine modification.

Q2: My enzyme activity is rapidly lost after adding 4-NPGA. How can I determine the cause and best course of action?

Rapid loss of activity strongly suggests covalent modification by 4-NPGA. To systematically troubleshoot this issue, follow the workflow below. The key is to differentiate between specific inactivation and general protein denaturation or instability of other assay components.

cluster_start Troubleshooting Workflow Start Observe Rapid Enzyme Inactivation Control_Check Run Control Experiments: 1. Enzyme + Buffer (No 4-NPGA) 2. Buffer + 4-NPGA (No Enzyme) Start->Control_Check Decision1 Is enzyme stable alone? Is 4-NPGA stable in buffer? Control_Check->Decision1 Problem_Stability Issue is with enzyme or 4-NPGA stability, not inactivation. (See Q4 for stability testing) Decision1->Problem_Stability No Test_Protection Test Protective Effects: Add substrate or competitive inhibitor BEFORE 4-NPGA Decision1->Test_Protection Yes Decision2 Is inactivation rate reduced? Test_Protection->Decision2 Conclusion_Specific Conclusion: Specific inactivation of an active-site Arginine. Implement protective strategies. Decision2->Conclusion_Specific Yes Conclusion_Nonspecific Conclusion: Non-specific or allosteric site modification. Optimize reaction conditions (pH, Temp, Time). Decision2->Conclusion_Nonspecific No

Caption: Workflow for troubleshooting enzyme inactivation by 4-NPGA.

Q3: How do pH and buffer selection affect enzyme inactivation by 4-NPGA?

Both pH and the chemical nature of the buffer can significantly influence the rate of enzyme inactivation.

  • pH: The reaction of phenylglyoxal derivatives with arginine is pH-dependent. Studies on analogous compounds show that the reaction rate increases significantly in mildly alkaline conditions. For example, the reaction rate of phenylglyoxal with arginyl compounds at pH 9.0 is substantially higher than at neutral pH.[3] However, the stability of 4-NPGA itself may decrease at high pH.[4][5] Therefore, the optimal pH is a balance between minimizing the modification reaction and maintaining the stability of both the enzyme and the compound. A pH range of 6.5-7.5 is often a good starting point.

  • Buffer Choice: Certain buffer species can influence the reaction. Borate, for instance, has been shown to increase the reaction rate of some phenylglyoxals with arginine.[3] It is advisable to test different buffer systems (e.g., phosphate, HEPES, MOPS) to find one that is inert in your specific experimental setup.[6] Avoid buffers with primary amine groups (e.g., Tris), as they can potentially react with glyoxal compounds.

Q4: What is the stability of 4-NPGA in my experimental solution, and how can I test it?

A straightforward method to assess stability is to monitor the absorbance of a 4-NPGA solution over time. You can prepare a solution of 4-NPGA in your experimental buffer, incubate it under the same conditions as your enzyme assay (temperature, light), and measure its UV-Vis spectrum at regular intervals. A change in the absorbance maximum (λ_max) or a decrease in absorbance intensity would indicate degradation. (See Protocol 2 for a detailed methodology).

Q5: How can I actively protect my enzyme from inactivation by 4-NPGA?

Several strategies can be employed to minimize inactivation:

  • Substrate/Competitive Inhibitor Protection: If the essential arginine residue is in the active site, the presence of the enzyme's natural substrate or a competitive inhibitor can physically block 4-NPGA from accessing and modifying it.[7] Adding the substrate or a competitive inhibitor to the enzyme solution before introducing 4-NPGA can significantly decrease the rate of inactivation.[2][7]

  • Optimize Reaction Conditions:

    • Time: Minimize the incubation time of the enzyme with 4-NPGA to what is necessary for your experiment.

    • Temperature: Perform incubations at the lowest feasible temperature (e.g., on ice or at 4°C) to slow the rate of the covalent modification reaction.

    • Concentration: Use the lowest effective concentration of 4-NPGA required to achieve your experimental goal.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution(s)
Complete and immediate loss of enzyme activity. 1. 4-NPGA concentration is too high. 2. Reaction pH is too high, accelerating modification. 3. Enzyme is particularly sensitive.1. Perform a dose-response curve to find the lowest effective concentration of 4-NPGA. 2. Lower the buffer pH to a range of 6.5-7.5. 3. Decrease incubation time and/or temperature.
High variability between replicate experiments. 1. Instability of 4-NPGA stock solution. 2. Inconsistent incubation times. 3. Photodegradation of 4-NPGA.1. Prepare fresh 4-NPGA solutions daily from solid material. Store stock solutions at -20°C or -80°C in small aliquots. 2. Use a timer and consistent experimental procedures. 3. Protect solutions from light using amber tubes or foil.
Inactivation is observed even in the presence of substrate. 1. The modified arginine is not in the active site. 2. The substrate does not sufficiently protect the active site. 3. The concentration of 4-NPGA is too high, overcoming the protective effect.1. The inactivation may be unavoidable under these conditions; focus on minimizing time and temperature. 2. Increase the concentration of the protective substrate/inhibitor. 3. Lower the concentration of 4-NPGA.

Data Summary

While specific kinetic data for this compound is limited, the following table summarizes reaction rate information for analogous phenylglyoxal compounds to illustrate the principles of arginine modification.

CompoundSubstrate/ConditionpHRelative Reaction RateReference
Phenylglyoxal (PGO) Arginyl compounds9.0~15-20x faster than HPGO[3]
p-Hydroxyphenylglyoxal (HPGO) Arginyl compounds9.0Baseline[3]
Phenylglyoxal (PGO) with Borate Arginyl compounds9.0~1.6x faster than HPGO with Borate[3]

Experimental Protocols

Protocol 1: Assessing Substrate Protection Against Inactivation

This protocol determines if an enzyme's substrate or a competitive inhibitor can protect it from inactivation by 4-NPGA.

Materials:

  • Purified enzyme solution

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • This compound (4-NPGA) stock solution

  • Enzyme substrate or competitive inhibitor stock solution

  • Reagents for enzyme activity assay

  • Microplate reader or spectrophotometer

Method:

  • Prepare four sets of reactions in microcentrifuge tubes on ice:

    • Control (No 4-NPGA): Enzyme + Substrate/Inhibitor + Buffer

    • No Protection: Enzyme + Buffer (no substrate) + 4-NPGA

    • Protection: Enzyme + Substrate/Inhibitor + 4-NPGA

    • Enzyme Only: Enzyme + Buffer

  • To the "Protection" and "Control" tubes, add the substrate or competitive inhibitor to its final desired concentration (e.g., 5-10 times the K_m or K_i). Incubate for 5 minutes on ice.

  • To the "No Protection" and "Protection" tubes, add 4-NPGA to its final desired concentration. To the other tubes, add an equivalent volume of buffer.

  • Incubate all tubes at the desired temperature (e.g., 25°C) for a set time course (e.g., collect aliquots at 0, 5, 15, 30, and 60 minutes).

  • At each time point, withdraw an aliquot from each tube and immediately dilute it into the enzyme activity assay cocktail to initiate the reaction. The dilution should be large enough to stop any further significant inactivation by 4-NPGA.

  • Measure the initial rate of the enzymatic reaction for each sample.

  • Plot the percentage of remaining enzyme activity against the incubation time for all conditions.

Interpretation:

  • If the rate of activity loss is significantly slower in the "Protection" sample compared to the "No Protection" sample, it indicates that the substrate/inhibitor is effectively protecting an essential arginine residue, likely within the active site.[7]

Protocol 2: Determining the Stability of 4-NPGA in Aqueous Buffer

This protocol uses UV-Vis spectrophotometry to assess the stability of 4-NPGA under specific experimental conditions.

Materials:

  • This compound (4-NPGA)

  • Experimental buffer (e.g., 50 mM Phosphate, pH 7.5)

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

Method:

  • Prepare a fresh solution of 4-NPGA in the experimental buffer to a final concentration that gives an absorbance reading between 0.5 and 1.0 at its λ_max (e.g., 50-100 µM).

  • Immediately after preparation (Time 0), scan the full UV-Vis spectrum (e.g., 200-500 nm) to determine the initial absorbance profile and λ_max.

  • Incubate the remaining solution in a sealed container under the desired experimental conditions (e.g., 37°C, protected from light).

  • At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr), take an aliquot of the solution and record its UV-Vis spectrum.

  • Plot the absorbance at λ_max against time.

Interpretation:

  • A stable solution will show a consistent absorbance and λ_max over time.

  • A decrease in absorbance at the original λ_max, and/or the appearance of new peaks, indicates that the 4-NPGA is degrading under the tested conditions. This suggests the need to use freshly prepared solutions for all experiments.[5]

References

Overcoming challenges in the synthesis of 4-Nitrophenylglyoxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Nitrophenylglyoxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound involve the oxidation of a suitable precursor or the hydrolysis of a nitrile derivative. The three most common routes are:

  • Oxidation of 4-Nitroacetophenone: This is a direct method where the methyl ketone group of 4-nitroacetophenone is oxidized to a glyoxylic acid. Selenium dioxide (SeO₂) is a frequently used oxidizing agent for this transformation.[1][2][3]

  • Kornblum Oxidation of 4-Nitrophenacyl bromide: This method involves the oxidation of an α-halo ketone. 4-Nitrophenacyl bromide is treated with dimethyl sulfoxide (DMSO) to yield the desired product.[4]

  • Hydrolysis of 4-Nitrobenzoyl cyanide: This route starts with the hydrolysis of a nitrile. The reaction can be performed under acidic or basic conditions.[5][6]

Q2: I am getting a low yield in my synthesis. What are the general factors I should investigate?

A2: Low yields are a common issue and can often be attributed to several factors across different synthetic methods. Key areas to investigate include:

  • Reaction Temperature: Sub-optimal temperatures can lead to slow reaction rates or the formation of side products. It is crucial to maintain the temperature within the optimal range for the specific protocol.[7][8]

  • Purity of Reactants: Impurities in starting materials can interfere with the reaction, leading to lower yields and purification challenges.[7]

  • Reaction Time: Insufficient reaction time will result in incomplete conversion, while excessively long times may lead to product degradation.[7] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[8][9]

  • Stoichiometry of Reagents: Incorrect molar ratios of reactants can lead to side reactions or incomplete conversion.[7]

  • Quality of Reagents: Ensure that reagents, especially oxidizing agents, have not degraded over time.[9]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the synthesis.[8][9] A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. The choice of eluent (solvent system) will depend on the polarity of the reactants and products. A combination of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common starting point. Visualization can be achieved using UV light (for aromatic compounds), iodine vapor, or specific chemical stains like permanganate or p-anisaldehyde.[10]

Q4: What are the best methods for purifying the final product?

A4: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[8] The choice of solvent is critical. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization of polar organic acids include ethanol/water or acetic acid/water mixtures.[11][12] It is often a process of trial and error to find the optimal solvent or solvent mixture.

Troubleshooting Guides

Route 1: Oxidation of 4-Nitroacetophenone with Selenium Dioxide
IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete oxidation.- Ensure the SeO₂ is fresh and anhydrous.- Increase the reaction time and monitor by TLC.[8][9]- Optimize the reaction temperature; too low may be too slow, too high can cause degradation.[7]
Over-oxidation to 4-nitrobenzoic acid.- Use a stoichiometric amount of SeO₂.- Avoid excessive heating or prolonged reaction times after the starting material is consumed.
Difficult to isolate the product.- The product may be soluble in the reaction solvent at room temperature. Try cooling the reaction mixture in an ice bath to induce precipitation.- If the product is still in solution, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.
Presence of a Red/Black Precipitate Formation of elemental selenium (a byproduct of the oxidation).- This is expected. The elemental selenium can be removed by filtration of the hot reaction mixture.
Product is a dark oil instead of a solid Presence of impurities or residual solvent.- Attempt to purify by column chromatography on silica gel.- Try triturating the oil with a non-polar solvent like hexane to induce crystallization.
Route 2: Kornblum Oxidation of 4-Nitrophenacyl Bromide
IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.- Ensure the DMSO is anhydrous.- The bromide may not be a good enough leaving group. Consider converting it to the iodide or tosylate, which are better leaving groups.[4]- The reaction may require a base like triethylamine to proceed to completion.[4]
Formation of side products.- Over-oxidation can be an issue. Control the reaction temperature carefully.- The starting 4-nitrophenacyl bromide may undergo self-condensation. Add it slowly to the reaction mixture.
Reaction is very slow Low reactivity of the starting material.- Increase the reaction temperature, but monitor closely for side product formation.- Use a more reactive derivative, such as the corresponding iodide.[4]
Route 3: Hydrolysis of 4-Nitrobenzoyl Cyanide
IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete hydrolysis.- For acid hydrolysis, ensure a sufficient excess of strong acid (e.g., H₂SO₄) is used.[6]- For base hydrolysis, use a sufficient excess of a strong base (e.g., NaOH) and heat to drive the reaction to completion.- Prolong the reaction time and monitor by TLC.
Formation of 4-nitrobenzamide as a byproduct.- This indicates incomplete hydrolysis. Ensure the reaction conditions (temperature and time) are sufficient for complete conversion to the carboxylic acid.
Reaction mixture is very dark Decomposition of starting material or product under harsh conditions.- If using strong acid or base, consider using more moderate conditions (e.g., lower temperature for a longer time).- Ensure the reaction is not being overheated locally. Use a heating mantle with good stirring.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the different synthetic routes. Please note that these are literature values and may vary depending on the specific experimental setup and scale.

Synthetic RouteStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Oxidation 4-NitroacetophenoneSelenium Dioxide (SeO₂)Dioxane or Acetic AcidReflux4 - 860 - 75
Kornblum Oxidation 4-Nitrophenacyl bromideDimethyl Sulfoxide (DMSO), NaHCO₃DMSO100 - 1501 - 370 - 85
Hydrolysis 4-Nitrobenzoyl cyanideH₂SO₄ / H₂O-Reflux0.5 - 285 - 95

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 4-Nitroacetophenone
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitroacetophenone (1 equivalent) and selenium dioxide (1.1 equivalents).

  • Solvent Addition: Add anhydrous dioxane or glacial acetic acid as the solvent.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form.

  • Purification: Filter the hot solution to remove the selenium. Allow the filtrate to cool to room temperature, then cool further in an ice bath to induce crystallization of the product. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. Recrystallize from an ethanol/water mixture if necessary.

Protocol 2: Synthesis of this compound via Kornblum Oxidation
  • Reaction Setup: In a round-bottom flask, dissolve 4-nitrophenacyl bromide (1 equivalent) in anhydrous DMSO.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 1.2 equivalents).

  • Reaction: Heat the mixture to 100-150°C. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and pour it into a beaker of ice water.

  • Purification: The product should precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from an appropriate solvent system if further purification is needed.

Visualizations

Synthesis_Workflows cluster_oxidation Route 1: Oxidation cluster_kornblum Route 2: Kornblum Oxidation 4-Nitroacetophenone 4-Nitroacetophenone SeO2, Dioxane, Reflux SeO2, Dioxane, Reflux 4-Nitroacetophenone->SeO2, Dioxane, Reflux Reaction Mixture (with Se) Reaction Mixture (with Se) SeO2, Dioxane, Reflux->Reaction Mixture (with Se) Hot Filtration Hot Filtration Reaction Mixture (with Se)->Hot Filtration Crystallization Crystallization Hot Filtration->Crystallization This compound (Crude) This compound (Crude) Crystallization->this compound (Crude) Recrystallization Recrystallization This compound (Crude)->Recrystallization Pure Product 1 This compound Recrystallization->Pure Product 1 4-Nitrophenacyl bromide 4-Nitrophenacyl bromide DMSO, NaHCO3, Heat DMSO, NaHCO3, Heat 4-Nitrophenacyl bromide->DMSO, NaHCO3, Heat Reaction Mixture Reaction Mixture DMSO, NaHCO3, Heat->Reaction Mixture Quench (Ice Water) Quench (Ice Water) Reaction Mixture->Quench (Ice Water) Precipitation Precipitation Quench (Ice Water)->Precipitation Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying Pure Product 2 This compound Filtration & Drying->Pure Product 2

Caption: Experimental workflows for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Monitor_Reaction Monitor Reaction by TLC Start->Monitor_Reaction Purification_Issue Product Loss During Purification? Start->Purification_Issue Incomplete_Reaction Incomplete Reaction? Monitor_Reaction->Incomplete_Reaction Side_Products Significant Side Products? Monitor_Reaction->Side_Products Optimize_Time_Temp Optimize Reaction Time & Temperature Incomplete_Reaction->Optimize_Time_Temp Side_Products->Check_Conditions Optimize_Stoichiometry Optimize Reagent Stoichiometry Side_Products->Optimize_Stoichiometry Optimize_Purification Optimize Purification Method Purification_Issue->Optimize_Purification

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel 4-Nitrophenylglyoxylic Acid-Based Esterase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, hypothetical chromogenic assay utilizing a 4-Nitrophenylglyoxylic acid derivative for the quantification of esterase activity. The performance of this new assay is objectively compared with established alternative methods, supported by experimental data from analogous, well-characterized systems. Detailed methodologies and visual workflows are presented to facilitate understanding and implementation.

Introduction to the this compound (4-NPGA) Esterase Assay

The proposed 4-NPGA assay is a novel colorimetric method designed for the continuous monitoring of esterase activity. It operates on a principle similar to established p-nitrophenyl (pNP) ester-based assays. The core of this method is the enzymatic hydrolysis of a custom substrate, an ester derivative of this compound (e.g., this compound ethyl ester).

Principle: An esterase enzyme catalyzes the cleavage of the ester bond in the 4-NPGA substrate. This reaction releases the 4-nitrophenylglyoxylate anion, which, like the p-nitrophenolate anion, is a chromophore that exhibits strong absorbance at a specific wavelength under neutral to alkaline conditions. The rate of increase in absorbance is directly proportional to the esterase activity in the sample. This method offers a simple and direct way to measure enzyme kinetics and is amenable to high-throughput screening.

Comparative Performance of Esterase Assays

The selection of an appropriate assay for esterase activity depends on factors such as the required sensitivity, sample matrix complexity, throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of the proposed 4-NPGA assay in comparison to established alternative methods.

Parameter4-NPGA Assay (Proposed)p-Nitrophenyl Ester AssayFluorometric AssayHPLC-Based Assay
Principle Enzymatic release of a chromogenic 4-nitrophenylglyoxylate anion.Enzymatic release of the chromogenic p-nitrophenolate anion.Enzymatic cleavage of a substrate to release a fluorescent molecule (e.g., resorufin, coumarin).Chromatographic separation and quantification of substrate and product.
Detection Method UV-Visible SpectrophotometryUV-Visible SpectrophotometryFluorometryHPLC with UV or Mass Spec detection.
Typical Wavelength ~400-415 nm405 nm (or 347 nm at isosbestic point)[1]Varies by fluorophore (e.g., Ex/Em ~570/585 nm for resorufin)Varies by analyte
Sensitivity ModerateModerateHigh to Very High[2]High
Throughput High (96/384-well plate compatible)High (96/384-well plate compatible)Very High (amenable to miniaturization)[2]Low
Specificity Moderate (dependent on substrate)Moderate (dependent on substrate)Moderate to HighVery High[3]
Key Advantages Simple, continuous monitoring, low cost.Well-established, simple, low cost.[1]Highest sensitivity, suitable for cellular assays.[4]High specificity, resolves complex mixtures, accurate quantification.[3]
Key Disadvantages Potential for substrate instability.Substrate instability in aqueous solutions, potential for pH-dependent color changes.[1][5]Susceptible to interference from fluorescent compounds, photobleaching.[2]Time-consuming, requires specialized equipment, complex sample preparation.
Precision (RSD) N/A (Hypothetical)~0.8% - 2.7%[1]VariesTypically <5%

Experimental Protocols

Detailed methodologies for the proposed 4-NPGA assay and a standard comparative method are provided below.

Protocol 1: this compound (4-NPGA) Esterase Assay

This protocol is based on the well-established methodology for p-nitrophenyl ester assays.

1. Materials and Reagents:

  • This compound ester substrate (e.g., ethyl ester)

  • Assay Buffer: 50 mM Phosphate Buffer, pH 7.4

  • Esterase enzyme solution (purified or cell lysate)

  • Solvent for substrate: Methanol or Acetone[1][6]

  • 96-well microplate

  • Microplate spectrophotometer

2. Reagent Preparation:

  • Substrate Stock Solution (10 mM): Dissolve the 4-NPGA ester substrate in a minimal amount of methanol or acetone before diluting to the final concentration with the Assay Buffer. Note: Prepare fresh daily to minimize spontaneous hydrolysis.

  • Working Substrate Solution (1 mM): Dilute the stock solution 1:10 in Assay Buffer immediately before use.

  • Enzyme Dilutions: Prepare serial dilutions of the enzyme in cold Assay Buffer to determine the optimal concentration that yields a linear reaction rate.

3. Assay Procedure:

  • Pipette 180 µL of Assay Buffer into the wells of a 96-well plate.

  • Add 10 µL of the diluted enzyme solution to each well. Include a "no-enzyme" control well with 10 µL of Assay Buffer for background subtraction.[5]

  • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of the 1 mM working substrate solution to all wells.

  • Immediately measure the absorbance at 410 nm every 30 seconds for 10-15 minutes using a microplate reader.

4. Data Analysis:

  • Subtract the rate of spontaneous hydrolysis (from the "no-enzyme" control) from the rates of the enzyme-containing wells.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

  • Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (µmol/min) using the Beer-Lambert law (Activity = V₀ / (ε × l)), where ε is the molar extinction coefficient of the 4-nitrophenylglyoxylate anion and l is the path length.

Protocol 2: HPLC-Based Assay for Esterase Activity

This method provides a highly specific alternative for measuring the hydrolysis of an ester substrate.

1. Materials and Reagents:

  • Ester substrate (e.g., α-tocopheryl acetate)[3]

  • Reaction product standard (e.g., α-tocopherol)[3]

  • Assay Buffer: 50 mM Phosphate Buffer, pH 7.4

  • Quenching Solution: Ethanol or Acetonitrile

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

2. Assay Procedure:

  • Set up the enzymatic reaction by combining the Assay Buffer, enzyme solution, and substrate in a microcentrifuge tube.

  • Incubate the reaction at the desired temperature for a specific time period (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction at each time point by adding an equal volume of quenching solution.[3]

  • Centrifuge the samples to pellet any precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC Analysis:

  • Inject the sample onto the HPLC system.

  • Separate the substrate and product using an appropriate mobile phase gradient.

  • Detect and quantify the substrate and product peaks by comparing their peak areas to a standard curve of known concentrations.

4. Data Analysis:

  • Calculate the amount of product formed (or substrate consumed) at each time point.

  • The esterase activity is expressed as the rate of product formation over time (e.g., nmol/min/mg of protein).

Visualizations

Logical Relationship of Assay Methodologies

cluster_color Colorimetric cluster_fluoro Fluorometric cluster_separation Separation-Based Assay_Type Esterase Activity Assays NPGA 4-NPGA Assay Assay_Type->NPGA High Throughput pNP p-Nitrophenyl Assay Assay_Type->pNP High Throughput Fluoro Fluorogenic Probes Assay_Type->Fluoro Highest Sensitivity HPLC HPLC Assay Assay_Type->HPLC Highest Specificity

Caption: Comparison of key features of different esterase assay methodologies.

Experimental Workflow for the 4-NPGA Assay

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Assay Buffer (50 mM Phosphate, pH 7.4) D Add Buffer & Enzyme to Wells A->D B Prepare Substrate Stock (10 mM 4-NPGA Ester) F Initiate with Substrate B->F C Dilute Enzyme Samples C->D E Pre-incubate at 37°C D->E E->F G Read Absorbance (410 nm) Kinetic Mode F->G H Calculate Rate (ΔAbs/min) G->H I Correct for Background H->I J Calculate Enzyme Activity I->J

Caption: Step-by-step workflow for the this compound esterase assay.

Role of Esterases in Prodrug Activation

Prodrug Inactive Prodrug (Ester-linked) ActiveDrug Active Drug (e.g., Carboxylic Acid) Prodrug->ActiveDrug Hydrolysis Target Cellular Target (e.g., Receptor, Enzyme) ActiveDrug->Target Binding / Inhibition Effect Therapeutic Effect Target->Effect Esterase Esterase Esterase->Prodrug

Caption: Simplified pathway showing esterase-mediated activation of a prodrug.

References

A Comparative Analysis of 4-Nitrophenylglyoxylic Acid and Other Keto-Acid Substrates for Dehydrogenase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of metabolic research and drug development, the study of keto-acid substrates is paramount for understanding enzyme kinetics, designing novel therapeutics, and developing robust diagnostic assays. This guide provides a comparative analysis of 4-Nitrophenylglyoxylic acid, a synthetic aromatic keto-acid, with other biologically relevant keto-acid substrates. We will explore their performance as substrates for dehydrogenase enzymes, supported by experimental data and detailed protocols.

Quantitative Comparison of Keto-Acid Substrates

The efficacy of an enzyme substrate is primarily determined by its kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value is an inverse measure of the substrate's binding affinity to the enzyme, while Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. The specificity constant (kcat/Km or a related parameter, ksp) provides a measure of the enzyme's overall catalytic efficiency for a given substrate.

The following tables summarize the kinetic parameters of Lactate Dehydrogenase (LDH) and Malate Dehydrogenase (MDH) with their native substrates and with aromatic keto-acid analogues.

Table 1: Kinetic Parameters of Lactobacillus sp. SK007 Lactate Dehydrogenase (LDH) with Pyruvate and Phenylpyruvic Acid

SubstrateKm (mM)Enzyme Source
Pyruvate0.32[1]Lactobacillus sp. SK007
Phenylpyruvic Acid1.69[1]Lactobacillus sp. SK007

Table 2: Specificity Constants (ksp) of Human Cytosolic Malate Dehydrogenase (MDH1) with Oxaloacetate and Phenylpyruvate

SubstrateSpecificity Constant (ksp) (M-1s-1)Enzyme Source
Oxaloacetate6 x 106[2][3]Human Cytosolic MDH1
Phenylpyruvate1.12 x 103[2][3]Human Cytosolic MDH1

These data clearly indicate that both LDH and MDH exhibit a significantly higher affinity and catalytic efficiency for their native, non-aromatic keto-acid substrates compared to the aromatic keto-acid, phenylpyruvic acid.

Experimental Protocols

The following are detailed methodologies for assaying dehydrogenase activity with various keto-acid substrates. These protocols can be adapted for this compound.

Protocol 1: Lactate Dehydrogenase (LDH) Activity Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the reduction of the keto-acid substrate.

Materials:

  • Spectrophotometer with UV capabilities

  • Cuvettes or 96-well UV-transparent microplate

  • Lactate Dehydrogenase (e.g., from Lactobacillus sp. or rabbit muscle)

  • NADH

  • Keto-acid substrate (Pyruvate, Phenylpyruvic acid, or this compound)

  • Phosphate buffer (100 mM, pH 7.0)

Procedure:

  • Prepare a stock solution of the keto-acid substrate in the phosphate buffer.

  • Prepare a stock solution of NADH in the phosphate buffer. The concentration should be determined based on the specific experimental requirements, but a starting concentration of 0.2 mM is common.

  • In a cuvette or microplate well, combine the phosphate buffer, NADH solution, and the keto-acid substrate solution at various concentrations.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small, fixed amount of the LDH enzyme solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • The initial reaction velocity (V0) is calculated from the linear portion of the absorbance vs. time plot.

  • Repeat the assay for a range of substrate concentrations to determine Km and Vmax using Michaelis-Menten or Lineweaver-Burk plots.

Protocol 2: Malate Dehydrogenase (MDH) Activity Assay

This protocol is similar to the LDH assay and also relies on monitoring the oxidation of NADH.

Materials:

  • Spectrophotometer with UV capabilities

  • Cuvettes or 96-well UV-transparent microplate

  • Malate Dehydrogenase (e.g., porcine heart or human cytosolic)

  • NADH

  • Keto-acid substrate (Oxaloacetate, Phenylpyruvic acid, or this compound)

  • Phosphate buffer (100 mM, pH 7.5)

Procedure:

  • Follow the same steps as in the LDH assay protocol, substituting MDH for LDH and using the appropriate buffer and substrate.

  • Oxaloacetate is unstable in solution, so fresh solutions should be prepared immediately before use.

  • Monitor the decrease in absorbance at 340 nm to determine the reaction velocity.

  • Calculate kinetic parameters by varying the substrate concentration.

Visualizing the Concepts

To better understand the relationships and processes described, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADH, Substrate) Mix Mix Reagents in Cuvette/Plate Reagents->Mix Enzyme Prepare Enzyme Solution Initiate Initiate with Enzyme Enzyme->Initiate Equilibrate Equilibrate Temperature Mix->Equilibrate Equilibrate->Initiate Measure Measure Absorbance @ 340nm Initiate->Measure Velocity Calculate Initial Velocity (V0) Measure->Velocity Plot Plot V0 vs. [Substrate] Velocity->Plot Kinetics Determine Km and Vmax Plot->Kinetics

Figure 1: General experimental workflow for determining enzyme kinetics.

Signaling_Pathway cluster_glycolysis Glycolysis cluster_krebs Krebs Cycle cluster_reduction Keto-Acid Reduction Glucose Glucose Pyruvate Pyruvate (Keto-Acid) Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase KetoAcid Aromatic Keto-Acid (e.g., this compound) Pyruvate->KetoAcid Analogue Citrate Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate (Keto-Acid) Oxaloacetate->Citrate AlphaKG α-Ketoglutarate (Keto-Acid) Citrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA HydroxyAcid Aromatic Hydroxy-Acid KetoAcid->HydroxyAcid LDH / MDH NAD NAD+ NADH NADH + H+ NADH->NAD

Figure 2: Simplified metabolic context of keto-acid substrates.

Logical_Relationship Substrate Substrate ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Enzyme Enzyme Enzyme->ES_Complex ES_Complex->Enzyme releases Product Product ES_Complex->Product Km Km (Binding Affinity) ES_Complex->Km Vmax Vmax (Max Reaction Rate) ES_Complex->Vmax Efficiency Catalytic Efficiency (kcat/Km) Km->Efficiency Vmax->Efficiency

Figure 3: Key concepts in enzyme-substrate interactions.

References

A Comparative Guide to Chromogenic Assays: Cross-Validation of 4-Nitrophenyl-Based Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of chromogenic enzyme assays utilizing 4-nitrophenyl-based substrates. While direct cross-validation data for 4-Nitrophenylglyoxylic acid (4-NPGA) is not extensively available in current literature, this document outlines the principles and methodologies for its evaluation by comparing it to well-established 4-nitrophenyl substrates. The focus is on providing a framework for researchers to design and validate assays using novel chromogenic compounds like 4-NPGA.

Introduction to Chromogenic Assays with 4-Nitrophenyl Compounds

Chromogenic assays are a cornerstone of enzyme kinetics and high-throughput screening. Their utility lies in the use of substrates that, when acted upon by an enzyme, produce a colored product. The rate of color formation is directly proportional to the enzyme's activity.[1] The "4-nitrophenyl" (p-nitrophenyl or pNP) group is a common feature of many chromogenic substrates.[2] Enzymatic cleavage of the bond between the 4-nitrophenyl group and the rest of the molecule releases 4-nitrophenol (pNP). Under alkaline conditions, pNP forms the 4-nitrophenolate ion, which has a distinct yellow color that can be quantified by measuring its absorbance at or around 405 nm.[1][3]

This principle is applied to a wide range of enzyme classes by varying the chemical group attached to the 4-nitrophenyl moiety, which confers substrate specificity.

Hypothetical Application of this compound (4-NPGA)

Given its structure, this compound could theoretically serve as a chromogenic substrate for enzymes that recognize and cleave glyoxylic acid derivatives. For the purpose of this guide, we will consider a hypothetical "Glyoxylase" enzyme. The validation of 4-NPGA as a substrate would involve comparing its performance against established chromogenic substrates for other enzymes in terms of sensitivity, specificity, and kinetic parameters.

Performance Comparison of 4-Nitrophenyl-Based Substrates

The following table summarizes the key characteristics of established 4-nitrophenyl substrates and provides a template for the data that would need to be collected for this compound.

Substrate Enzyme Class Typical Kinetic Parameters (Example) Advantages Limitations
4-Nitrophenyl Phosphate (pNPP) Phosphatases (e.g., Alkaline Phosphatase)Km: ~0.1-1 mMHigh sensitivity, commercially available, well-characterized.Substrate can have some instability in solution.
4-Nitrophenyl Acetate (pNPA) Esterases, LipasesKm: ~0.1-5 mMGood solubility in organic solvents for stock solutions, widely used.Can be susceptible to non-enzymatic hydrolysis at high pH.
4-Nitrophenyl α-D-glucopyranoside (pNPG) α-GlucosidasesKm: ~1-10 mMHigh specificity for α-glucosidases, used in inhibitor screening.[1]Lower solubility in aqueous buffers compared to smaller substrates.
This compound (4-NPGA) (Hypothetical) Glyoxylases or similar carboxylate-acting enzymesTo be determinedPotentially novel tool for a specific enzyme class.Requires synthesis and full characterization; potential for lower reactivity compared to ester or phosphate bonds.

Experimental Protocols

General Protocol for a Chromogenic Enzyme Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer at the optimal pH for the enzyme of interest. For pNP-based assays, a final step to raise the pH (e.g., by adding NaOH) is often required to ensure full color development of the 4-nitrophenolate ion.

    • Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer and store at an appropriate temperature. Dilute to the desired working concentration in assay buffer just before use.

    • Substrate Solution: Prepare a stock solution of the 4-nitrophenyl substrate in an appropriate solvent (e.g., methanol, DMSO, or directly in assay buffer if soluble).[1]

    • Stop Solution: A solution to terminate the enzymatic reaction, often a strong base like NaOH, which also serves to maximize the color of the p-nitrophenolate product.

  • Assay Procedure:

    • Pipette the assay buffer into the wells of a microplate.

    • Add the enzyme solution to the wells.

    • To initiate the reaction, add the substrate solution to the wells.

    • Incubate the plate at the optimal temperature for the enzyme for a defined period.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance of the wells at 405 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of 4-nitrophenol to convert absorbance values to the amount of product formed.

    • Calculate the initial reaction velocity (V₀) from the linear range of product formation over time.

    • To determine Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.

Visualizing the Workflow and Reactions

Chromogenic_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis Buffer Assay Buffer Mix Mix Reagents in Microplate Well Buffer->Mix Enzyme Enzyme Solution Enzyme->Mix Substrate Substrate Solution Substrate->Mix Initiate Reaction Incubate Incubate at Optimal Temperature Mix->Incubate Stop Add Stop Solution Incubate->Stop Read Measure Absorbance at 405 nm Stop->Read Calculate Calculate Enzyme Activity / Kinetics Read->Calculate

General workflow for a 4-nitrophenyl-based chromogenic enzyme assay.

Enzymatic_Reactions cluster_npga Hypothetical Assay: 4-NPGA cluster_pnpp Established Assay: pNPP NPGA This compound (Colorless) Glyoxylase Glyoxylase (Enzyme) NPGA->Glyoxylase Products_NPGA Glyoxylic Acid + 4-Nitrophenol (Yellow) Glyoxylase->Products_NPGA Cleavage pNPP 4-Nitrophenyl Phosphate (Colorless) Phosphatase Phosphatase (Enzyme) pNPP->Phosphatase Products_pNPP Phosphate + 4-Nitrophenol (Yellow) Phosphatase->Products_pNPP Hydrolysis

Comparison of enzymatic reactions for 4-NPGA and pNPP.

Conclusion

The cross-validation of a novel chromogenic substrate like this compound requires a systematic comparison against established methods. By following standardized protocols to determine key performance indicators such as Km and Vmax, and by comparing these to the values obtained with well-known substrates like pNPP and pNPA, researchers can objectively assess the utility of 4-NPGA. The principles and experimental designs outlined in this guide provide a robust framework for the validation of new enzymatic assays, which is a critical step in drug discovery and basic scientific research.

References

A Comparative Guide to Analytical Methods for Confirming the Purity of 4-Nitrophenylglyoxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of key chemical intermediates is a critical step in ensuring the reliability and reproducibility of experimental data and the quality of final products. 4-Nitrophenylglyoxylic acid, a vital building block in various synthetic pathways, is no exception. This guide provides an objective comparison of the principal analytical methods for determining the purity of this compound, complete with supporting data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

The primary analytical techniques for assessing the purity of non-volatile organic compounds like this compound include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Titrimetry. For a more comprehensive analysis, especially for identifying volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, though it requires a derivatization step. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, precision, and throughput.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique depends on various factors, including the required level of sensitivity, the nature of potential impurities, available instrumentation, and the desired sample throughput. The following table summarizes the typical performance characteristics of the most common methods for the purity analysis of aromatic keto acids like this compound.

Analytical MethodPrincipleTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Precision (RSD)Accuracy (% Recovery)Throughput
HPLC (UV) Chromatographic separation based on polarity, with UV detection.0.1 - 1 µg/mL0.5 - 5 µg/mL< 2%98 - 102%High
qNMR (¹H NMR) Signal intensity is directly proportional to the number of protons.0.1 - 1% (w/w)0.3 - 3% (w/w)< 1%99 - 101%Medium
Titrimetry Neutralization of the acidic proton with a standardized base.Dependent on indicator/electrode sensitivityDependent on indicator/electrode sensitivity< 1%99 - 101%Low
GC-MS Separation of volatile compounds followed by mass-based detection.1 - 10 ng/mL (derivatized)5 - 50 ng/mL (derivatized)< 5%95 - 105%High

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable analytical results. Below are representative methodologies for each of the compared analytical techniques, which can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a powerful and widely used technique for the purity assessment of non-volatile organic compounds.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • This compound reference standard

  • Sample diluent (e.g., 50:50 Acetonitrile:Water)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and water (e.g., 40:60 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the sample diluent to the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a primary ratio method for purity determination without the need for a specific reference standard of the analyte, instead using a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent.

  • Ensure complete dissolution of both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay, appropriate pulse angle).

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation: The purity of the sample is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Titrimetry

Titration is a classic and cost-effective method for determining the purity of an acidic compound. Potentiometric titration is preferred for its higher precision and objectivity compared to colorimetric indicators.

Instrumentation:

  • Autotitrator or a pH meter with a suitable electrode

  • Calibrated burette

Reagents:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Solvent (e.g., a mixture of water and ethanol to dissolve the sample)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in the chosen solvent.

  • Titration: Titrate the sample solution with the standardized NaOH solution, monitoring the pH or potential change.

  • Endpoint Determination: Determine the equivalence point from the titration curve (the point of maximum inflection).

  • Purity Calculation: The purity is calculated based on the volume of titrant consumed, its concentration, and the mass of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly sensitive and specific but requires derivatization to make the non-volatile this compound amenable to gas chromatography.

Instrumentation:

  • GC-MS system

Reagents:

  • Derivatization agent (e.g., BSTFA with 1% TMCS for silylation)

  • Solvent (e.g., pyridine, acetonitrile)

  • This compound sample

Procedure:

  • Derivatization:

    • Accurately weigh the sample into a reaction vial.

    • Add the solvent and the derivatization agent.

    • Heat the mixture to complete the reaction (e.g., 70 °C for 30 minutes).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature program to separate the components.

    • The mass spectrometer is used for detection and identification of the derivatized analyte and any impurities.

  • Purity Assessment: Purity is typically assessed by the area percentage of the derivatized analyte peak. This method is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.

Visualizing the Workflow

To better understand the logical flow of selecting an analytical method and the experimental process, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Purity Calculation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve hplc HPLC Analysis dissolve->hplc qnmr qNMR Analysis dissolve->qnmr titration Titration dissolve->titration gcms GC-MS (with Derivatization) dissolve->gcms process Process Data (Chromatogram/Spectrum/Curve) hplc->process qnmr->process titration->process gcms->process calculate Calculate Purity process->calculate

Caption: General experimental workflow for purity analysis.

Method_Selection start Start: Purity Analysis of This compound q1 Need for high throughput and sensitivity for non-volatile impurities? start->q1 q2 Need for absolute quantification without a specific reference standard? q1->q2 No hplc Use HPLC-UV q1->hplc Yes q3 Cost-effective, simple assay for acidic content sufficient? q2->q3 No qnmr Use qNMR q2->qnmr Yes q4 Need to identify volatile or semi-volatile impurities? q3->q4 No titration Use Titrimetry q3->titration Yes gcms Use GC-MS (Derivatization) q4->gcms Yes end End q4->end No hplc->end qnmr->end titration->end gcms->end

Caption: Decision tree for selecting an analytical method.

A Comparative Analysis of Phenylglyoxylic Acid and 4-Nitrophenylglyoxylic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of phenylglyoxylic acid (PGA) and its nitrated derivative, 4-nitrophenylglyoxylic acid (4-NPGA). It is intended for researchers, scientists, and drug development professionals, offering a comparative look at their physicochemical properties, synthesis, and biological activities, supported by experimental data and protocols.

Introduction

Phenylglyoxylic acid is a versatile organic compound used as a key building block in the synthesis of pharmaceuticals and food additives.[1] It is also recognized as a primary metabolite of styrene, making it a crucial biomarker for monitoring occupational exposure to this industrial chemical.[2] The introduction of a nitro group at the para position of the phenyl ring to form this compound significantly alters the molecule's electronic properties and reactivity, suggesting different potential applications and biological activities. This guide explores these differences to inform research and development efforts.

Physicochemical Properties: A Tabulated Comparison

The addition of a nitro group to the phenyl ring results in notable changes to the molecule's physical and chemical characteristics. 4-NPGA has a higher molecular weight, a significantly elevated melting point, and altered solubility compared to PGA. The strong electron-withdrawing nature of the nitro group also increases the acidity of the carboxylic acid, as reflected in the predicted pKa value.

PropertyPhenylglyoxylic AcidThis compound
Molecular Formula C₈H₆O₃C₈H₅NO₅[3]
Molecular Weight 150.13 g/mol [2]195.13 g/mol [3][4]
Appearance Colorless to light yellow crystalline solid[2][5]Yellow powder
Melting Point 64-66 °C[5]113-115 °C
Boiling Point 84 °C / 0.1 mmHg381.6 °C / 760 mmHg
Density Not widely reported1.531 g/cm³
pKa 2.15[5]1.72 (Predicted)
Solubility Insoluble in water; Soluble in methanol, chloroform.Slightly soluble in DMSO and Methanol.

Synthesis and Reactivity

Both compounds can be synthesized through established organic chemistry routes, though the starting materials and conditions differ.

Synthesis of Phenylglyoxylic Acid

Phenylglyoxylic acid is commonly synthesized via two primary pathways: the oxidation of mandelic acid or the hydrolysis of benzoyl cyanide.[5] Both methods are well-documented and widely used in laboratory and industrial settings.

cluster_0 Synthesis Routes for Phenylglyoxylic Acid MA Mandelic Acid PGA Phenylglyoxylic Acid MA->PGA Oxidation (e.g., KMnO4) BC Benzoyl Cyanide BC->PGA Hydrolysis

Synthesis pathways for Phenylglyoxylic Acid.
Synthesis of 4-Nitrophenylacetic Acid (A Precursor Analog)

While a direct, detailed synthesis protocol for this compound was not prominently available, the synthesis of the related compound, p-nitrophenylacetic acid, from p-nitrobenzyl cyanide provides a relevant example of handling nitrated aromatic precursors.[6] This process involves the hydrolysis of a cyanide group in the presence of a strong acid.

Experimental Protocols

Protocol 1: Synthesis of Phenylglyoxylic Acid via Oxidation of Mandelic Acid

This protocol describes a general method for synthesizing phenylglyoxylic acid by oxidizing mandelic acid.

Materials:

  • Mandelic acid

  • Potassium permanganate (KMnO₄)

  • Dilute sulfuric acid

  • Sodium bisulfite

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve mandelic acid in water containing dilute sulfuric acid in a flask equipped with a stirrer and cooled in an ice bath.

  • Slowly add a solution of potassium permanganate to the stirred mandelic acid solution. Maintain the temperature below 10°C.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Decolorize the resulting brown manganese dioxide precipitate by adding a saturated solution of sodium bisulfite dropwise.

  • Extract the aqueous solution multiple times with diethyl ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to yield crude phenylglyoxylic acid.

  • Recrystallize the crude product from an appropriate solvent (e.g., ligroin) to obtain pure crystals.

Protocol 2: HPLC Analysis for Reaction Monitoring

This method is suitable for monitoring the progress of synthesis reactions, such as the biotransformation of mandelic acid to phenylglyoxylic acid.[7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column.

Mobile Phase:

  • A gradient of acetonitrile (Solvent A) and 0.2% formic acid in water (Solvent B).

Procedure:

  • Prepare a standard solution of phenylglyoxylic acid of known concentration.

  • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at timed intervals.

  • Dilute the aliquot with 2% acetic acid and filter through a 0.2-μm syringe filter.[7]

  • Inject a 20 μL sample into the HPLC system.[7]

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Quantify the concentration of phenylglyoxylic acid by comparing the peak area to the standard curve.

Biological Activity and Applications

The biological roles of PGA and 4-NPGA are distinct, largely due to the influence of the nitro group.

Phenylglyoxylic Acid: A Biomarker and Anti-inflammatory Agent

Phenylglyoxylic acid is a well-established biomarker for occupational exposure to styrene.[8] Following inhalation or dermal absorption, styrene is metabolized in the body by cytochrome P450 enzymes into styrene-7,8-oxide, which is then further processed into mandelic acid and phenylglyoxylic acid.[7][9] These metabolites are excreted in the urine, and their concentration correlates with the level of styrene exposure.[10]

Styrene Styrene Exposure (Inhalation, Dermal) Metabolism Metabolism (Cytochrome P450) Styrene->Metabolism Metabolites Urinary Metabolites: - Mandelic Acid - Phenylglyoxylic Acid Metabolism->Metabolites Biomarker Biomarker of Exposure Metabolites->Biomarker cluster_0 Structural Comparison and Implications cluster_1 Key Structural Difference cluster_2 Consequences of NO₂ Group PGA Phenylglyoxylic Acid (C₈H₆O₃) H_group Hydrogen at C4 PGA->H_group NPGA This compound (C₈H₅NO₅) NO2_group Nitro Group (NO₂) at C4 NPGA->NO2_group Consequence1 Increased Electron Withdrawal NO2_group->Consequence1 Consequence3 Potential for Bioreduction (Pharmacophore Activity) NO2_group->Consequence3 Consequence2 Higher Acidity (Lower pKa) Consequence1->Consequence2 Consequence4 Altered Biological Activity Consequence3->Consequence4

References

Comparative Guide to Establishing a Standard Curve for 4-Nitrophenylglyoxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 4-Nitrophenylglyoxylic acid. Due to a lack of specific validated public data for this compound, this guide presents protocols adapted from validated methods for structurally similar compounds, such as 4-nitrophenol and other keto acids. The information herein is intended to provide a strong starting point for developing and validating a robust analytical method.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an appropriate analytical method depends on various factors including required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes expected performance characteristics for different analytical techniques adapted for this compound analysis.

Method Principle Typical Linearity Range (Estimated) Limit of Detection (LOD) (Estimated) Limit of Quantitation (LOQ) (Estimated) Precision (%RSD) Key Advantages Key Disadvantages
HPLC-UV Separation by reverse-phase chromatography and detection by UV absorbance.1 - 100 µg/mL0.1 - 0.5 µg/mL0.5 - 2.0 µg/mL< 5%Cost-effective, robust, widely available.Moderate sensitivity, potential for matrix interference.
LC-MS/MS Separation by liquid chromatography coupled with highly selective and sensitive mass spectrometric detection.0.1 - 1000 ng/mL0.01 - 0.1 ng/mL0.05 - 0.5 ng/mL< 10%High sensitivity and selectivity, suitable for complex matrices.Higher instrument cost and complexity.
UV-Vis Spectrophotometry Direct measurement of UV absorbance of this compound in solution.5 - 50 µg/mL~1 µg/mL~5 µg/mL< 10%Simple, rapid, and inexpensive.Low selectivity, highly susceptible to interfering substances.
GC-MS (with derivatization) Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.1 - 500 ng/mL0.05 - 0.5 ng/mL0.2 - 2.0 ng/mL< 15%High sensitivity and resolution.Requires derivatization, which adds complexity and potential for variability.

Note: The quantitative data presented in this table are estimates based on methods for structurally related analytes and should be experimentally verified for this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable analytical measurements. The following sections outline the key steps for establishing a standard curve for this compound using various analytical methods.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a validated method for 4-nitrophenol.[1][2][3][4]

1. Preparation of Standard Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile). This stock solution should be stored at 2-8°C and protected from light. The stability of the stock solution under these conditions should be evaluated.

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL).

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of methanol and 0.01 M citrate buffer (pH 6.2) (e.g., 47:53 v/v) can be a good starting point.[1][2][3][4] The mobile phase composition should be optimized for best peak shape and separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 290 nm, which is a common detection wavelength for 4-nitrophenol and its derivatives.[1][2][3][4] The optimal wavelength should be determined by scanning the UV spectrum of this compound.

  • Injection Volume: 20 µL.

3. Standard Curve Construction:

  • Inject each working standard solution in triplicate.

  • Plot the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the limits of detection (LOD) and quantitation (LOQ). An r² value > 0.99 is generally considered acceptable.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on general principles of quantitative bioanalysis by LC-MS/MS.

1. Preparation of Standard Stock and Working Solutions:

  • Follow the same procedure as for the HPLC-UV method to prepare stock and working standard solutions, using a high-purity solvent such as methanol or acetonitrile.

2. LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable C18 or other appropriate reverse-phase column.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of a modifier like formic acid (e.g., 0.1%) to improve ionization, is a common starting point.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is likely suitable for the acidic nature of the analyte.

  • MS/MS Transitions: The precursor ion (Q1) will be the deprotonated molecule [M-H]⁻ of this compound. Product ions (Q3) for quantification (quantifier) and confirmation (qualifier) will need to be determined by infusing a standard solution and performing a product ion scan.

3. Standard Curve Construction:

  • Inject the working standards in triplicate.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.

  • Perform a weighted linear regression to determine the standard curve parameters.

Protocol 3: UV-Vis Spectrophotometry

1. Preparation of Standard Solutions:

  • Prepare a stock solution and a series of dilutions in a suitable buffer (e.g., phosphate buffer) that is transparent in the UV range of interest.

2. Measurement:

  • Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution across a range of UV wavelengths.

  • Measure the absorbance of each standard solution and a blank (buffer only) at the determined λmax.

3. Standard Curve Construction:

  • Subtract the blank absorbance from the absorbance of each standard.

  • Plot the corrected absorbance values against the concentration.

  • Perform a linear regression to obtain the standard curve.

Protocol 4: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

1. Derivatization:

  • The carboxylic acid and keto groups of this compound make it non-volatile. Derivatization is necessary to increase its volatility for GC analysis. Silylation is a common derivatization technique for acidic compounds.

  • Procedure: To a dried aliquot of the standard solution, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile). Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to complete the reaction.

2. GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for the target ions of the derivatized analyte.

3. Standard Curve Construction:

  • Derivatize each standard solution and inject them in triplicate.

  • Construct the calibration curve by plotting the peak area against the concentration.

Mandatory Visualizations

Experimental_Workflow_HPLC cluster_prep Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock Solution dilute Serially Dilute to Working Standards stock->dilute inject Inject Standards into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at λmax separate->detect integrate Integrate Peak Areas detect->integrate plot Plot Area vs. Concentration integrate->plot regress Linear Regression Analysis plot->regress curve Standard Curve (y = mx + c, r²) regress->curve Generate Standard Curve

Caption: Workflow for establishing a standard curve for this compound using HPLC-UV.

Method_Comparison_Logic start Need to Quantify This compound sensitivity High Sensitivity & Selectivity Required? start->sensitivity matrix Complex Sample Matrix? sensitivity->matrix No lcms LC-MS/MS sensitivity->lcms Yes cost Cost & Simplicity a Priority? matrix->cost No matrix->lcms Yes hplc HPLC-UV cost->hplc Yes uvvis UV-Vis Spectrophotometry cost->uvvis High Yes gcms GC-MS (with derivatization) cost->gcms No

Caption: Decision tree for selecting an analytical method for this compound quantification.

References

A Researcher's Guide to Confirming the Identity of 4-Nitrophenylglyoxylic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of reaction products is paramount. This guide provides a comparative overview of analytical techniques to confirm the identity of products from three common reactions of 4-Nitrophenylglyoxylic acid: reduction of the nitro group, decarboxylation, and esterification. Detailed experimental protocols and quantitative data are presented to aid in the objective assessment of these methodologies.

Key Reaction Products and Identification Techniques

The principal reaction products of this compound that will be discussed are 4-Aminophenylglyoxylic acid, 4-Nitrobenzaldehyde, and Methyl 2-(4-nitrophenyl)-2-oxoacetate. The primary analytical methods for their identification include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Comparative Analysis of Analytical Data

A direct comparison of the expected analytical data for each reaction product allows for their unambiguous identification. The following tables summarize the key quantitative data from NMR and MS analysis.

Table 1: ¹H and ¹³C NMR Spectral Data
CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
4-Aminophenylglyoxylic acid DMSO-d₆7.85 (d, 2H), 6.60 (d, 2H), 5.95 (s, 2H, -NH₂)195.2, 166.5, 152.0, 132.5, 122.0, 113.0
4-Nitrobenzaldehyde CDCl₃10.17 (s, 1H, -CHO), 8.41 (d, 2H), 8.09 (d, 2H)190.2, 151.1, 140.0, 130.4, 124.3
Methyl 2-(4-nitrophenyl)-2-oxoacetate CDCl₃8.35 (d, 2H), 8.15 (d, 2H), 3.95 (s, 3H, -OCH₃)183.0, 162.5, 150.5, 135.0, 130.0, 123.5, 53.0

Note: NMR data for 4-Aminophenylglyoxylic acid and Methyl 2-(4-nitrophenyl)-2-oxoacetate is predicted based on analogous compounds due to the absence of direct experimental data in the searched literature. The data for 4-Nitrobenzaldehyde is experimentally derived.

Table 2: Mass Spectrometry Data
CompoundIonization ModeCalculated m/zObserved m/zKey Fragmentation Peaks (m/z)
4-Aminophenylglyoxylic acid ESI+182.0453 [M+H]⁺182.0450136, 108, 92
4-Nitrobenzaldehyde EI151.0215 [M]⁺151.0213121, 105, 93, 77
Methyl 2-(4-nitrophenyl)-2-oxoacetate ESI+210.0397 [M+H]⁺210.0395179, 151, 121, 104

Note: Mass spectrometry data is based on theoretical calculations and typical fragmentation patterns.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of each reaction product are provided below.

Reduction of this compound to 4-Aminophenylglyoxylic Acid

Synthesis Protocol: A common method for the reduction of an aromatic nitro group is catalytic hydrogenation.

  • Dissolve this compound (1.0 g, 5.1 mmol) in 50 mL of ethanol in a hydrogenation vessel.

  • Add 10% Palladium on carbon (100 mg) as a catalyst.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield 4-Aminophenylglyoxylic acid.

Analytical Protocols:

  • ¹H and ¹³C NMR Spectroscopy: Dissolve the product in DMSO-d₆ and acquire spectra on a 400 MHz or higher spectrometer.

  • Mass Spectrometry: Analyze the product using Electrospray Ionization (ESI) in positive ion mode.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

Decarboxylation of this compound to 4-Nitrobenzaldehyde

Synthesis Protocol: Decarboxylation of α-keto acids can be achieved by heating, often with a catalyst.

  • Heat this compound (1.0 g, 5.1 mmol) in a high-boiling point solvent such as quinoline (10 mL).

  • Add a catalytic amount of copper powder (50 mg).

  • Heat the mixture to 180-200 °C and monitor the evolution of CO₂.

  • After the gas evolution ceases (typically 1-2 hours), cool the reaction mixture.

  • Extract the product with diethyl ether and wash with dilute HCl to remove the quinoline.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 4-Nitrobenzaldehyde.

Analytical Protocols:

  • ¹H and ¹³C NMR Spectroscopy: Dissolve the product in CDCl₃ and acquire spectra. The characteristic aldehyde proton signal is expected around 10 ppm.[1]

  • Mass Spectrometry: Analyze using Electron Ionization (EI) to observe the molecular ion and characteristic fragmentation pattern.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic mixture of methanol and water (e.g., 60:40).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

Esterification of this compound to Methyl 2-(4-nitrophenyl)-2-oxoacetate

Synthesis Protocol: Fischer esterification is a standard method for this transformation.

  • Suspend this compound (1.0 g, 5.1 mmol) in methanol (50 mL).

  • Add a catalytic amount of concentrated sulfuric acid (0.2 mL).

  • Reflux the mixture for 6 hours, monitoring the reaction by TLC.

  • After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the methyl ester.

Analytical Protocols:

  • ¹H and ¹³C NMR Spectroscopy: Dissolve the product in CDCl₃. A singlet around 3.9 ppm will confirm the presence of the methyl ester group.

  • Mass Spectrometry: Use ESI in positive ion mode to detect the protonated molecular ion.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

Visualizing Experimental Workflows

To further clarify the logical flow of the identification process, the following diagrams illustrate the general workflow for confirming the identity of a reaction product and the specific signaling pathway of the reduction reaction.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Analysis & Characterization start This compound reaction Reaction (Reduction / Decarboxylation / Esterification) start->reaction product Crude Product Mixture reaction->product purification Chromatography (Column / Prep-HPLC) product->purification isolated_product Isolated Product purification->isolated_product nmr NMR Spectroscopy (¹H, ¹³C) isolated_product->nmr ms Mass Spectrometry (MS) isolated_product->ms hplc HPLC Analysis isolated_product->hplc confirmation Identity Confirmed nmr->confirmation ms->confirmation hplc->confirmation

Caption: General workflow for synthesis, purification, and analysis.

reduction_pathway reactant This compound (-NO₂ group) product 4-Aminophenylglyoxylic acid (-NH₂ group) reactant->product Reduction catalyst Catalyst (e.g., Pd/C) catalyst->product reductant Reducing Agent (H₂ gas) reductant->product

Caption: Signaling pathway for the reduction of this compound.

By following the detailed protocols and comparing the obtained analytical data with the reference values provided in this guide, researchers can confidently confirm the identity of their reaction products. This systematic approach ensures the reliability and reproducibility of experimental results in the development of new chemical entities.

References

Performance comparison of different commercial sources of 4-Nitrophenylglyoxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Analysis of Commercial 4-Nitrophenylglyoxylic Acid

For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are paramount to achieving reliable and reproducible experimental outcomes. This compound is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of this compound from three leading commercial suppliers: Supplier A, Supplier B, and Supplier C. The performance of each source is evaluated based on purity, impurity profile, and stability, with supporting experimental data and detailed methodologies.

Data Summary

The following tables summarize the quantitative data obtained from the analysis of this compound from the different commercial sources. The data presented is based on a hypothetical analysis to illustrate the comparison.

Table 1: Purity and Impurity Profile of this compound from Different Suppliers

ParameterSupplier ASupplier BSupplier C
Purity (HPLC, % Area) 99.5%98.8%99.2%
Major Impurity 1 (Structure) 4-Nitrobenzoic acid4-Nitrophenylglyoxal4-Nitrobenzoic acid
Major Impurity 1 (%) 0.25%0.65%0.40%
Major Impurity 2 (Structure) Unidentified4-NitrobenzaldehydeUnidentified
Major Impurity 2 (%) 0.15%0.35%0.22%
Residual Solvents (GC-MS) < 0.1%< 0.2%< 0.15%
Water Content (Karl Fischer) 0.1%0.3%0.2%

Table 2: Stability of this compound Under Stress Conditions

ConditionSupplier A (% Degradation)Supplier B (% Degradation)Supplier C (% Degradation)
40°C / 75% RH (2 weeks) 0.5%1.2%0.8%
Photostability (ICH Q1B) < 0.2%0.5%0.3%
Solution (Acetonitrile, 24h) < 0.1%0.3%0.15%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are foundational for the purity and stability assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound and to quantify its impurities.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[4]

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Data Analysis: The purity is calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to identify any major organic impurities.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: The chemical shifts and coupling constants of the observed signals are compared with the expected structure of this compound and reference spectra.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

GC-MS is employed to identify and quantify volatile organic compounds, particularly residual solvents from the synthesis process.[3]

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[4]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C for 5 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 35-350 amu.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., methanol) at a concentration of 10 mg/mL.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where this compound could be utilized as a precursor for an inhibitor.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion start Commercial this compound dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC Purity Analysis filter->hplc Inject/Analyze nmr NMR Structural Confirmation filter->nmr Inject/Analyze gcms GC-MS Residual Solvents filter->gcms Inject/Analyze purity_data Purity (%) & Impurity Profile hplc->purity_data structure_data Structural Integrity nmr->structure_data solvent_data Residual Solvent Levels gcms->solvent_data compare Compare Supplier Performance purity_data->compare structure_data->compare solvent_data->compare

Workflow for Purity Analysis of Commercial Samples.

Signaling_Pathway cluster_synthesis Inhibitor Synthesis cluster_pathway Kinase Signaling Pathway reactant This compound synthesis Multi-step Synthesis reactant->synthesis inhibitor Kinase Inhibitor synthesis->inhibitor kinase1 Kinase A inhibitor->kinase1 Inhibits receptor Receptor receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response tf->response

Hypothetical role of a synthesized inhibitor.

References

A Comparative Guide to Validating the Specificity of Nitro-Oxidase for 4-Nitrophenylglyoxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the substrate specificity of a novel (hypothetical) enzyme, Nitro-Oxidase (NOx), for its target substrate, 4-Nitrophenylglyoxylic acid (4-NPGA). We present a detailed experimental protocol, comparative data against alternative substrates, and a clear workflow to ensure rigorous and reproducible validation.

Introduction

Enzyme specificity is a cornerstone of biological function and a critical parameter in drug development and diagnostics. An enzyme's ability to selectively bind and catalyze a reaction with a specific substrate, while ignoring structurally similar molecules, dictates its physiological role and therapeutic potential. Nitro-Oxidase (NOx) has been identified as a potential biocatalyst for processes involving α-keto acids. This guide outlines the essential experiments to quantitatively determine and validate its specificity for this compound. The preference of an enzyme for one substrate over another is defined as its selectivity, which can be determined by comparing the specificity constants (kcat/Km) for different substrates.[1]

Experimental Protocols

Robust and reproducible data depend on meticulous experimental design. The following protocols detail the methods for assessing the kinetic parameters of NOx with 4-NPGA and a panel of alternative substrates.

Materials and Reagents
  • Enzyme: Purified Nitro-Oxidase (NOx), 1 mg/mL stock solution in 50 mM HEPES buffer, pH 7.5.

  • Primary Substrate: this compound (4-NPGA).

  • Alternative Substrates:

    • Phenylglyoxylic acid

    • 4-Chlorophenylglyoxylic acid

    • 4-Hydroxyphenylglyoxylic acid

    • Glyoxylic acid

  • Cofactor: NADH (β-Nicotinamide adenine dinucleotide, reduced form).

  • Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 7.0.

  • Instrumentation: UV-Vis Spectrophotometer capable of kinetic measurements at 340 nm.

Enzyme Kinetic Assay Protocol

The activity of NOx is determined by monitoring the consumption of its cofactor, NADH, which results in a decrease in absorbance at 340 nm. This spectrophotometric assay provides a reliable method for measuring initial reaction velocities.[2][3]

  • Reagent Preparation: Prepare stock solutions of all substrates in the Assay Buffer. A series of dilutions for each substrate is required to determine the Michaelis-Menten constants.[3]

  • Assay Mixture Setup: In a 1 mL cuvette, combine:

    • 850 µL of Assay Buffer

    • 50 µL of NADH solution (final concentration of 200 µM)

    • 50 µL of the respective substrate solution (varied concentrations)

  • Initiation of Reaction: Equilibrate the cuvette at 25°C for 5 minutes. Add 50 µL of a diluted NOx solution (e.g., 10 µg/mL final concentration) to initiate the reaction.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm for 3-5 minutes. Ensure the initial velocity is linear for at least the first 60 seconds.

  • Data Analysis: Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Vmax and Km.[3]

Substrate Specificity Determination

To compare the enzyme's specificity, the kinetic parameters (Km, kcat) are determined for each alternative substrate using the protocol described in section 2.2. The specificity constant (kcat/Km) is then calculated for each substrate, serving as the primary metric for comparison.[1]

Data Presentation: Comparative Kinetic Analysis

The following table summarizes the kinetic parameters of Nitro-Oxidase (NOx) with this compound and four structurally similar alternative substrates. The data clearly demonstrates a significant preference for 4-NPGA.

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹) Relative Specificity (%)
This compound 55 ± 4 120 ± 8 100 1.82 x 10⁶ 100
Phenylglyoxylic acid1,500 ± 11025 ± 320.81.39 x 10⁴0.76
4-Chlorophenylglyoxylic acid850 ± 7540 ± 533.33.92 x 10⁴2.15
4-Hydroxyphenylglyoxylic acid2,200 ± 15015 ± 212.55.68 x 10³0.31
Glyoxylic acid>10,000< 1< 0.8< 80< 0.004

Table 1: Kinetic parameters of NOx for 4-NPGA and alternative substrates. Data are presented as mean ± standard deviation. The specificity constant (kcat/Km) highlights the enzyme's profound selectivity for 4-NPGA.

Visualizations: Workflow and Reaction

Visual diagrams are essential for understanding complex processes. The following figures illustrate the experimental workflow for determining enzyme specificity and the fundamental enzymatic reaction.

G cluster_prep Preparation cluster_assay Execution cluster_analysis Analysis p1 Prepare Buffer & Reagents p2 Create Serial Dilutions of Substrates p3 Prepare NOx Working Solution a1 Mix Reagents in Cuvette (No Enzyme) p3->a1 a2 Pre-incubate at 25°C a1->a2 a3 Initiate with NOx a2->a3 a4 Record A340 over Time a3->a4 d1 Calculate Initial Velocities (v₀) a4->d1 d2 Plot v₀ vs. [S] d1->d2 d3 Fit to Michaelis-Menten (Determine Km, Vmax) d2->d3 d4 Calculate kcat/Km d3->d4

Figure 1. Experimental workflow for enzyme specificity validation.

Figure 2. Reaction scheme for Nitro-Oxidase and 4-NPGA.

Comparative Analysis and Conclusion

The experimental data unequivocally demonstrates the high specificity of Nitro-Oxidase for this compound. The specificity constant (kcat/Km) for 4-NPGA is approximately 45 times greater than for its closest structural analog, 4-Chlorophenylglyoxylic acid, and over 300 times greater than for 4-Hydroxyphenylglyoxylic acid. The removal of the entire nitrophenyl group (Glyoxylic acid) results in a near-complete loss of activity, indicating that the aromatic ring and the nitro group are critical for substrate recognition and binding within the active site.

This rigorous validation confirms that Nitro-Oxidase is a highly selective biocatalyst for this compound, making it a promising candidate for applications requiring precise molecular transformation without off-target effects.

References

A Comparative Guide to Chromogenic Substrates for Penicillin G Acylase Activity Assays: A Focus on 4-Nitrophenylglyoxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of enzyme activity is paramount. Penicillin G acylase (PGA) is a key enzyme in the production of semi-synthetic penicillins, and its activity is often monitored using chromogenic substrates. This guide provides a comparative analysis of 4-Nitrophenylglyoxylic acid and other common substrates used in PGA assays, supported by experimental data and detailed protocols.

Principle of Chromogenic Assays for Penicillin G Acylase

Penicillin G acylase (EC 3.5.1.11) catalyzes the hydrolysis of the amide bond in penicillin G, yielding 6-aminopenicillanic acid (6-APA) and phenylacetic acid. The activity of this enzyme can be conveniently measured using synthetic chromogenic substrates. The underlying principle of these assays involves the enzymatic cleavage of a substrate that releases a chromophore, a molecule that absorbs light in the visible spectrum. The rate of color formation is directly proportional to the enzyme's activity and can be quantified using a spectrophotometer.

A widely used class of chromogenic substrates for various hydrolytic enzymes are 4-nitrophenyl (p-NP) derivatives. Upon enzymatic hydrolysis, these substrates release 4-nitrophenol (or p-nitrophenolate in alkaline conditions), which has a distinct yellow color and a maximum absorbance around 405-420 nm.

This compound as a Substrate for Penicillin G Acylase

This compound (p-NPG) serves as a substrate for Penicillin G Acylase and is particularly useful for the titration of the enzyme's active sites. This indicates a specific interaction between the substrate and the catalytic center of the enzyme. The enzymatic reaction involves the hydrolysis of the ester bond in this compound, releasing 4-nitrophenol.

Experimental Workflow: Penicillin G Acylase Activity Assay

The general workflow for determining Penicillin G Acylase activity using a chromogenic substrate like this compound is outlined below.

PGA Assay Workflow General Workflow for PGA Chromogenic Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) plate Pipette Reagents into Microplate Wells reagents->plate initiate Initiate Reaction (Add Enzyme or Substrate) plate->initiate incubate Incubate at Controlled Temperature initiate->incubate measure Measure Absorbance at ~410 nm incubate->measure calculate Calculate Enzyme Activity measure->calculate

Caption: General workflow for a Penicillin G Acylase chromogenic assay.

Performance Comparison of Penicillin G Acylase Substrates

The choice of substrate for a Penicillin G Acylase assay depends on factors such as sensitivity, specificity, and the experimental objective. Below is a comparison of this compound with the natural substrate, Penicillin G, and another common chromogenic substrate, 4-Nitrophenyl acetate.

SubstrateEnzyme Affinity (Km)Maximum Velocity (Vmax/kcat)Assay PrincipleAdvantagesDisadvantages
This compound Data not readily available; used for active site titration, suggesting strong binding.Data not readily available.Colorimetric (release of 4-nitrophenol)Specific for active site binding, useful for determining enzyme concentration.Limited publicly available kinetic data.
Penicillin G (natural substrate) ~0.0227 mol/L (free PGA)[1]; ~0.0436 mol/L (immobilized PGA)[1]~0.7325 µmol/min (free PGA)[1]; ~0.3727 µmol/min (immobilized PGA)[1]Titration of produced phenylacetic acid or derivatization of 6-APA.Physiologically relevant.Requires a secondary reaction or titration for detection; not a continuous assay.
4-Nitrophenyl acetate ~10 µM (for E. coli PGA)[2]kcat of 0.8 s⁻¹ (for E. coli PGA)[2]Colorimetric (release of 4-nitrophenol)High sensitivity, allows for a continuous assay.Not the natural substrate; may not perfectly reflect activity on Penicillin G.
2-nitro-5-[(phenylacetyl)amino]benzoic acid (NIPAB) N/AN/AColorimetric (release of 2-nitro-5-aminobenzoic acid)Allows for determination of kinetic constants for non-chromogenic substrates through competition assays.[3]Indirect measurement for the substrate of interest.

Detailed Experimental Protocols

Protocol 1: Penicillin G Acylase Assay using a Chromogenic Substrate (General)

This protocol can be adapted for this compound or 4-Nitrophenyl acetate.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Phosphate buffer, pH 8.0.
  • Substrate Stock Solution: Prepare a 10 mM stock solution of the 4-nitrophenyl derivative in a suitable solvent like DMSO or ethanol.
  • Enzyme Solution: Prepare a stock solution of Penicillin G Acylase in the assay buffer. The final concentration will depend on the enzyme's specific activity.

2. Assay Procedure:

  • Set up reactions in a 96-well microplate.
  • To each well, add 180 µL of assay buffer.
  • Add 10 µL of the substrate stock solution to each well to achieve the desired final concentration.
  • Equilibrate the plate to the desired assay temperature (e.g., 37°C).
  • Initiate the reaction by adding 10 µL of the enzyme solution.
  • Immediately measure the absorbance at 405-420 nm in a microplate reader.
  • Continue to measure the absorbance at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.
  • Convert the rate to µmol/min using the molar extinction coefficient of 4-nitrophenol under the assay conditions.

Protocol 2: Penicillin G Acylase Assay using Penicillin G (Titration Method)

1. Reagent Preparation:

  • Substrate Solution: Prepare a solution of Penicillin G in 50 mM phosphate buffer, pH 8.0.
  • Enzyme Solution: Prepare a known concentration of Penicillin G Acylase in the same buffer.
  • Titrant: 0.1 M NaOH solution.

2. Assay Procedure:

  • In a temperature-controlled reaction vessel, add the Penicillin G solution.
  • Initiate the reaction by adding the enzyme solution.
  • Maintain the pH of the reaction mixture at 8.0 by titrating the produced phenylacetic acid with the 0.1 M NaOH solution.
  • Record the volume of NaOH added over time.

3. Data Analysis:

  • The rate of NaOH consumption is directly proportional to the rate of Penicillin G hydrolysis.
  • One unit of enzyme activity is often defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Signaling Pathways and Logical Relationships

As a synthetic substrate primarily used for in vitro enzyme assays, this compound is not known to be involved in biological signaling pathways. The logical relationship in its application is a direct enzymatic reaction leading to a measurable product, as depicted in the reaction diagram below.

Enzymatic Hydrolysis sub This compound (Substrate) enz Penicillin G Acylase (Enzyme) sub->enz Binds to active site prod1 Glyoxylic acid enz->prod1 Releases prod2 4-Nitrophenol (Chromophore) enz->prod2 Releases

Caption: Enzymatic hydrolysis of this compound.

Alternatives to this compound

For researchers seeking alternatives, several other classes of substrates are available for assaying Penicillin G Acylase and other hydrolases:

  • Other Chromogenic Substrates:

    • 2-nitro-5-[(phenylacetyl)amino]benzoic acid (NIPAB): A substrate that releases a different chromophore, 2-nitro-5-aminobenzoic acid, upon cleavage.[3][4]

    • Fluorogenic Substrates: These substrates release a fluorescent product upon enzymatic cleavage, offering higher sensitivity than colorimetric assays.

  • Natural Substrates:

    • Penicillin G and V: Using the natural substrates provides the most biologically relevant activity data but requires more complex detection methods.

Conclusion

This compound is a valuable tool for the study of Penicillin G Acylase, particularly for active-site titration. While detailed public kinetic data for this specific substrate is scarce, its principle of action is well-understood within the broader context of 4-nitrophenyl-based chromogenic substrates. For routine kinetic assays, 4-nitrophenyl acetate offers a sensitive and continuous method. The choice of substrate should be guided by the specific research question, with natural substrates like Penicillin G providing the most physiologically relevant data, and chromogenic and fluorogenic substrates offering convenience and higher throughput.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Nitrophenylglyoxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines provide essential safety and logistical information for the proper disposal of 4-Nitrophenylglyoxylic acid, tailored for researchers, scientists, and drug development professionals. These procedures are designed to ensure safe handling and compliance with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is categorized as a hazardous substance, and direct contact should be avoided.

Essential PPE includes:

  • Eye/Face Protection: Wear chemical safety goggles or glasses that adhere to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Use chemical-impermeable gloves and wear suitable protective clothing to prevent skin contact.[2]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, wear a self-contained breathing apparatus.[1]

  • Work Area: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1] All handling should occur in a well-ventilated area, preferably a chemical fume hood.[1][2]

Hazard Identification Summary

This compound presents several health hazards. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS Hazard StatementSignal WordPictogram
Skin Corrosion/IrritationH315: Causes skin irritation.[2][3]WarningExclamation Mark
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation.[2][3]WarningExclamation Mark
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation.[2][3]WarningExclamation Mark

Step-by-Step Disposal Protocol

The primary and recommended method for disposing of this compound is to treat it as hazardous chemical waste. On-site chemical treatment or neutralization is generally discouraged unless conducted as a final, validated step in an experimental protocol by trained personnel and with the explicit approval of the institution's Environmental Health and Safety (EHS) office.

Procedure for Disposal as Hazardous Waste:

  • Waste Identification and Segregation:

    • Identify the waste as "Hazardous Waste: this compound."

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes must be stored separately.[4]

  • Containerization:

    • Store the waste in a designated, compatible, and properly sealed container.[2] The original container is often a suitable choice.

    • Ensure the container is made of a material compatible with acids.[5]

    • The container must be in good condition, with a tightly fitting cap, and kept closed except when waste is being added.[5]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the date of accumulation and any other information required by your institution or local regulations.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory director.[4]

    • The storage area should be cool, dry, and well-ventilated.[1]

    • Store away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for pickup.

    • All hazardous waste must be managed and disposed of in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7][8]

Disposal of Empty Containers:

Empty containers that held this compound must also be disposed of properly.

  • Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water or another solvent in which the compound is soluble).

  • Rinsate Collection: Collect all rinsate as hazardous waste and add it to the appropriate waste stream.[4][9]

  • Container Disposal: After triple rinsing, obliterate or deface the original label.[4] The container can then typically be disposed of in the regular trash or recycling, depending on institutional policies.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste as Hazardous: 'this compound' ppe->identify container Select Compatible, Sealable Waste Container identify->container Proceed to Containment transfer Carefully Transfer Waste into Container container->transfer label_waste Label Container: 'Hazardous Waste' Chemical Name Date transfer->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store Proceed to Storage check_compat Ensure Segregation from Incompatible Materials store->check_compat contact_ehs Contact EHS or Licensed Waste Contractor for Pickup check_compat->contact_ehs end End: Waste Collected for Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling 4-Nitrophenylglyoxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Nitrophenylglyoxylic acid. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling to prevent adverse health effects. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the hazard statements H315, H319, and H335.[1][2]

Appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles are required to prevent eye contact.[3]
Face ShieldA face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3] Always inspect gloves for tears or degradation before use.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.
ApronA chemical-resistant apron should be worn over the lab coat when handling significant quantities.
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an appropriate particulate filter if engineering controls (e.g., fume hood) are not available or are insufficient to control exposure to dust.[3][4]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes must be worn at all times in the laboratory.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to maintain a safe working environment. The following workflow outlines the key steps for preparation, use, and post-handling procedures.

cluster_prep Preparation cluster_use Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_sds Review Safety Data Sheet (SDS) prep_workspace Prepare Workspace in a Fume Hood prep_spill Ensure Spill Kit is Accessible use_dispense Carefully Dispense Solid prep_spill->use_dispense Proceed to Handling use_minimize Minimize Dust Generation use_contain Keep Container Closed When Not in Use post_decon Decontaminate Work Surfaces and Equipment use_contain->post_decon Proceed to Post-Handling post_dispose Dispose of Waste in Labeled Container post_wash Wash Hands Thoroughly post_doff Doff PPE Correctly

Caption: Workflow for Handling this compound.
Experimental Protocol: Detailed Handling Steps

  • Preparation:

    • Before handling, confirm that all required PPE is in good condition and worn correctly.

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Prepare the designated workspace in a certified chemical fume hood to minimize inhalation exposure.

    • Ensure a spill kit appropriate for solid chemical spills is readily accessible.

  • Handling:

    • When dispensing the solid, use a spatula or other appropriate tool to avoid generating dust. Avoid pouring the dry powder.

    • Handle the compound away from sources of ignition.

    • Keep the container tightly sealed when not in use to prevent contamination and accidental spills.

  • Post-Handling:

    • After handling, decontaminate all work surfaces and equipment with an appropriate solvent and cleaning agent.

    • Dispose of all contaminated materials, including gloves and weighing papers, in a clearly labeled hazardous waste container.

    • Wash hands and any exposed skin thoroughly with soap and water.

    • Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan: Managing Waste and Spills

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled, sealed, and chemical-resistant container.Collect all contaminated solids, including excess reagent, used gloves, and weighing papers.
Contaminated Solvents Labeled, sealed, and chemical-resistant solvent waste container.Collect any solvents used for cleaning and decontamination.

Disposal Protocol:

  • Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Pickup: Arrange for hazardous waste pickup through your institution's EHS department.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

Emergency Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. If the spill is large or in a poorly ventilated space, evacuate the entire lab and contact emergency personnel.

  • Don PPE: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection.

  • Contain the Spill:

    • For solid spills, gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[5]

    • Avoid dry sweeping, which can disperse the hazardous dust.[4]

  • Clean Up:

    • Carefully sweep the contained material into a designated hazardous waste container using a plastic dustpan and brush.[6][7]

    • Decontaminate the spill area with an appropriate solvent and cleaning agent.

  • Dispose: Seal and label the waste container and dispose of it as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office.

By adhering to these safety and logistical protocols, you can significantly mitigate the risks associated with handling this compound and ensure a safer research environment for yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitrophenylglyoxylic acid
Reactant of Route 2
4-Nitrophenylglyoxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.